PF-4778574
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4S)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S2/c1-13(2)26(22,23)21-18-9-10-24-12-17(18)14-3-5-15(6-4-14)19-8-7-16(11-20)25-19/h3-8,13,17-18,21H,9-10,12H2,1-2H3/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAGHPLLBXWCSF-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@H]1CCOC[C@@H]1C2=CC=C(C=C2)C3=CC=C(S3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219633-99-4 | |
| Record name | PF-4778574 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1219633994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-4778574 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI55D82Z4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It does not act as a direct agonist but enhances the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation leads to a range of downstream effects with potential therapeutic implications in neurological disorders such as multiple sclerosis and depression. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors
The primary mechanism of action of this compound is its function as a positive allosteric modulator of AMPA receptors.[3][4][5] By binding to an allosteric site on the receptor, this compound enhances the glutamate-induced influx of sodium (Na+) ions, which leads to prolonged depolarization of the neuronal membrane.[3] This sustained depolarization increases the probability of activating voltage-gated calcium channels, subsequently triggering calcium (Ca2+) signaling and the activation of various secondary messenger pathways.[3]
This enhanced AMPA receptor activity has been shown to have neuroprotective and pro-remyelinating effects.[3][4][5] Studies have demonstrated its potential in mitigating clinical disability and demyelination in experimental models of multiple sclerosis.[3][4][5] Furthermore, this compound has exhibited rapid antidepressant-like effects in preclinical models, suggesting its potential as a novel therapeutic for major depressive disorder.[6]
Quantitative Data
The following table summarizes the key quantitative parameters defining the activity of this compound.
| Parameter | Value | Cell/System | Reference |
| EC50 | 45 to 919 nM | Various cell lines | [1] |
| Ki | 85 nM | AMPA receptors | [2] |
Signaling Pathways
The signaling cascade initiated by this compound-mediated AMPA receptor modulation is multifaceted. Two key pathways are highlighted below.
Proposed Pro-Remyelinating Signaling Pathway
Caption: Proposed mechanism for this compound-induced remyelination.
Antidepressant-Related Signaling Pathway
Caption: Signaling cascade linked to the antidepressant effects of this compound.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings.
In Vitro Electrophysiology (Patch-Clamp)
-
Objective: To measure the potentiation of glutamate-evoked currents by this compound.
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing specific human AMPA receptor subunits (e.g., GluA2 flip or flop homotetramers).[7]
-
Methodology:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition software.
-
The external solution contains standard physiological saline. The internal pipette solution contains a physiological concentration of ions and a GTP/ATP regeneration system.
-
A baseline of glutamate-evoked currents is established by applying a sub-maximal concentration of glutamate.
-
This compound is then co-applied with glutamate at various concentrations to determine the dose-dependent potentiation of the current amplitude.
-
Data are analyzed to calculate the EC50 of this compound's potentiating effect.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Objective: To assess the in vivo efficacy of this compound in a model of multiple sclerosis.[3][5]
-
Animal Model: C57BL/6J mice.[5]
-
Methodology:
-
EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide emulsified in Complete Freund's Adjuvant, followed by injections of pertussis toxin.
-
This compound is administered prophylactically (before disease onset) or therapeutically (after disease onset) via an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Clinical scores are recorded daily to assess disease severity based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
At the end of the study, spinal cords and brains are collected for histological analysis to quantify demyelination (e.g., using Luxol Fast Blue staining) and immune cell infiltration (e.g., using immunohistochemistry for markers like Iba1).[3]
-
Chronic Unpredictable Stress (CUS) Model
-
Objective: To evaluate the antidepressant-like effects of this compound.[6]
-
Animal Model: Male ICR mice.[6]
-
Methodology:
-
Mice are subjected to a series of unpredictable mild stressors daily for several weeks (e.g., cage tilt, wet bedding, light/dark cycle reversal).
-
This compound is administered at various doses.
-
Behavioral tests are conducted to assess depression-like behaviors, such as the forced swim test (measuring immobility time) and the sucrose (B13894) preference test (measuring anhedonia).
-
Following behavioral testing, brain tissue (e.g., prefrontal cortex) is collected for molecular analysis, such as Western blotting, to measure the expression and phosphorylation levels of proteins in the VGF/BDNF/TrkB/AKT signaling pathway.[6]
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating a compound like this compound.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound is a positive allosteric modulator of AMPA receptors that enhances glutamatergic neurotransmission. Its mechanism of action involves the potentiation of glutamate-induced ion influx, leading to the activation of downstream signaling pathways that promote neuroprotection, remyelination, and exert antidepressant effects. The preclinical data strongly support its further investigation as a potential therapeutic agent for neurological and psychiatric disorders.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the AMPA Receptor Subtype Selectivity of PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4778574 is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a high-impact PAM, this compound enhances AMPA receptor function by decreasing both deactivation and desensitization, leading to a prolonged and amplified response to glutamate (B1630785). This modulation is achieved through binding to the cyclothiazide (B1669527) site on the AMPA receptor complex.[1] Preclinical studies have demonstrated its potential therapeutic utility in neurological disorders, including multiple sclerosis and depression, primarily through its neuroprotective and pro-remyelinating effects.[1] This technical guide provides a comprehensive overview of the available data on the AMPA receptor subtype selectivity of this compound, details of experimental protocols for its characterization, and insights into its mechanism of action and associated signaling pathways.
Introduction to this compound and AMPA Receptor Modulation
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. They are tetrameric complexes assembled from four subunits (GluA1-4), and the specific subunit composition dictates the receptor's biophysical and pharmacological properties. Positive allosteric modulators like this compound do not activate AMPA receptors directly but enhance the response to the endogenous ligand, glutamate.[1] This mechanism offers a more nuanced approach to modulating glutamatergic transmission compared to direct agonists, with the potential for a better therapeutic window. This compound has been identified as a high-impact PAM, a class of modulators that significantly alters the excitatory postsynaptic potential and can induce the expression of brain-derived neurotrophic factor (BDNF).[1]
Quantitative Data on AMPA Receptor Subtype Selectivity
A critical aspect of understanding the therapeutic potential and off-target effects of an AMPA receptor modulator is its selectivity profile across the different receptor subtypes. While research has confirmed the functional activity of this compound on recombinant cell lines stably expressing human GluA2 flip and flop homotetramers, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) for each of the major AMPA receptor subtypes (GluA1, GluA2, GluA3, and GluA4) is not extensively available in the public domain. One study determined the binding affinity and functional potency in rodent tissues with a native mixture of AMPA receptor subunits to derive composite pharmacological values.[2]
Table 1: Summary of Available Quantitative Data for this compound
| Parameter | Receptor/Tissue | Value | Reference |
| Binding Affinity (Composite) | Rodent Brain Tissue | Not Specified | [2] |
| Functional Potency (Composite) | Rodent Brain Tissue | Not Specified | [2] |
| Functional Activity | Human GluA2 (flip/flop) | Quantified | [2] |
Note: Specific Ki and EC50 values for individual subtypes are not currently available in the reviewed literature.
Experimental Protocols
The characterization of AMPA receptor PAMs like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments typically employed in such studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor.
-
Objective: To determine the inhibition constant (Ki) of this compound for AMPA receptors.
-
Materials:
-
Cell membranes prepared from tissue or cell lines expressing the target AMPA receptor subtype (e.g., HEK293 cells transfected with GluA1, GluA2, GluA3, or GluA4).
-
A suitable radioligand that binds to the allosteric site of interest (e.g., [3H]-cyclothiazide).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This technique measures the potentiation of glutamate-evoked currents by this compound in cells expressing specific AMPA receptor subtypes.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the potentiation of AMPA receptor currents.
-
Materials:
-
Cell line (e.g., HEK293) expressing a specific AMPA receptor subtype.
-
Whole-cell patch-clamp setup.
-
Extracellular solution containing a defined concentration of glutamate.
-
Intracellular solution for the patch pipette.
-
This compound at various concentrations.
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell expressing the target AMPA receptor subtype.
-
Apply a brief pulse of glutamate to elicit a baseline AMPA receptor-mediated current.
-
Perfuse the cell with various concentrations of this compound.
-
Co-apply glutamate and this compound and record the potentiated current.
-
Measure the peak amplitude of the current at each concentration of this compound.
-
Plot the percentage of potentiation against the concentration of this compound to determine the EC50.
-
Calcium Imaging Assay
This assay measures changes in intracellular calcium levels in response to AMPA receptor activation and modulation by this compound.
-
Objective: To assess the functional consequence of AMPA receptor potentiation by this compound.
-
Materials:
-
Cells expressing calcium-permeable AMPA receptors or co-expressing voltage-gated calcium channels.
-
A fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope or plate reader.
-
Glutamate.
-
This compound at various concentrations.
-
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Establish a baseline fluorescence reading.
-
Apply glutamate to stimulate calcium influx through AMPA receptors or subsequent activation of voltage-gated calcium channels.
-
Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Pre-incubate the cells with various concentrations of this compound before glutamate application.
-
Measure the potentiation of the calcium response by this compound.
-
Signaling Pathways and Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the AMPA receptor, thereby enhancing the influx of sodium ions (Na+) in response to glutamate binding. This leads to prolonged depolarization of the neuronal membrane.
Proposed Mechanism of Action
The sustained depolarization increases the probability of activating voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions (Ca2+).[1] This rise in intracellular calcium acts as a second messenger, triggering downstream signaling cascades.
Caption: Proposed mechanism of action for this compound at the cellular level.
Downstream Signaling Pathways
The increase in intracellular calcium can activate several downstream signaling pathways that are implicated in the therapeutic effects of this compound. One such pathway involves the activation of protein kinases and transcription factors that lead to the expression of neurotrophic factors like BDNF.
Caption: Key downstream signaling events following AMPA receptor modulation.
Experimental Workflow
The characterization of a novel AMPA receptor PAM like this compound follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: A typical experimental workflow for the characterization of an AMPA PAM.
Conclusion
This compound is a promising high-impact AMPA receptor PAM with demonstrated preclinical efficacy. Its mechanism of action, involving the potentiation of glutamate-mediated currents and subsequent activation of calcium-dependent signaling pathways, underscores its potential for therapeutic intervention in neurological disorders characterized by synaptic dysfunction or demyelination. Further research is warranted to fully elucidate its AMPA receptor subtype selectivity profile, which will be crucial for understanding its precise therapeutic effects and potential side-effect liabilities. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other novel AMPA receptor modulators.
References
An In-depth Technical Guide to the Signaling Pathways of PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a high-impact AMPA-PAM, it enhances the receptor's function in the presence of the endogenous ligand glutamate, without directly activating the receptor itself. This modulation of fast excitatory synaptic transmission has positioned this compound as a significant research tool and a potential therapeutic agent in two primary areas of neuroscience: neurodegenerative/demyelinating disorders and mood disorders. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
The fundamental mechanism of this compound involves its allosteric binding to AMPA receptors. This binding potentiates the glutamate-induced influx of sodium (Na+) ions, leading to a prolonged depolarization of the neuronal membrane. This primary action initiates distinct downstream signaling cascades depending on the cellular context.[2]
Signaling Pathways and Therapeutic Implications
Neuroprotection and Remyelination in Demyelinating Diseases
In the context of demyelinating diseases like multiple sclerosis (MS), this compound has demonstrated significant potential for promoting neuroprotection and remyelination. The signaling pathway implicated in these effects is initiated by its primary action on AMPA receptors.
Signaling Cascade:
-
AMPA Receptor Potentiation: this compound binds to an allosteric site on the AMPA receptor.[2]
-
Enhanced Glutamate-Induced Depolarization: This binding increases the influx of Na+ ions in response to glutamate, causing sustained membrane depolarization.[2]
-
Activation of Voltage-Gated Calcium Channels (VGCCs): The prolonged depolarization leads to the opening of VGCCs.
-
Increased Intracellular Calcium (Ca2+): The opening of VGCCs results in an influx of Ca2+ into the cell.
-
Activation of Oligodendrocyte Precursor Cells (OPCs): The rise in intracellular Ca2+ acts as a secondary messenger, triggering signaling pathways that promote the activation, proliferation, and differentiation of OPCs into mature, myelin-forming oligodendrocytes.[2][3] This ultimately leads to the remyelination of demyelinated axons.
Rapid Antidepressant Effects
This compound has also been shown to produce rapid-onset antidepressant-like effects in preclinical models. This action is mediated through a distinct signaling cascade that enhances neurotrophic factor signaling.
Signaling Cascade:
-
Postsynaptic AMPA Receptor Activation: Similar to the remyelination pathway, this compound potentiates postsynaptic AMPA receptor activity.
-
Activation of L-type Voltage-Dependent Ca2+ Channels (L-VDCCs): The resulting depolarization activates L-VDCCs.
-
Activation of VGF/BDNF/TrkB/AKT Signaling: The influx of Ca2+ through L-VDCCs triggers a cascade involving the activation of VGF (non-acronymic), Brain-Derived Neurotrophic Factor (BDNF), its receptor Tropomyosin receptor kinase B (TrkB), and the downstream kinase AKT. This pathway is crucial for synaptic plasticity and neuronal survival, processes often impaired in depression.
Quantitative Data
The following tables summarize the key quantitative findings related to the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Receptor/System | Reference |
| Ki | 85 nM | AMPA Receptors | [1] |
Table 2: In Vivo Effects of this compound in the Cuprizone (B1210641) Model of Demyelination
| Marker | Effect of this compound | Fold Change vs. Vehicle (Approx.) | Significance | Reference |
| PDGFRα+ cells (OPCs) | Increased | ~1.5 - 2.0 | p<0.01 | [2] |
| BCAS1+ cells (late-stage OPCs) | Increased | ~1.5 | p<0.05 | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.
Cuprizone-Induced Demyelination Model
This model is used to study the effects of this compound on demyelination and remyelination.
Methodology:
-
Animal Model: C57BL/6 mice are typically used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.[2]
-
Treatment: During the demyelination or remyelination phase, mice are treated with this compound (e.g., daily intraperitoneal injections) or vehicle control.
-
Tissue Processing: At the end of the treatment period, mice are euthanized, and brains are collected for histological analysis.
-
Immunohistochemistry: Brain sections are stained with antibodies against myelin markers (e.g., Myelin Basic Protein, MBP) to assess the extent of demyelination and remyelination. Staining for OPC markers (e.g., PDGFRα) is used to quantify the effects on OPC populations.[2]
Western Blotting for Signaling Protein Activation
This technique is used to quantify the phosphorylation and thus activation of key proteins in the signaling cascades.
Methodology:
-
Cell Culture and Treatment: Neuronal or glial cell cultures are treated with this compound for various time points.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-TrkB, TrkB, p-AKT, AKT).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Quantification: The intensity of the bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the level of protein activation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on AMPA receptor-mediated currents in neurons.
Methodology:
-
Cell Preparation: Neurons are cultured or acute brain slices are prepared.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating presynaptic inputs or by applying glutamate. The currents are recorded in the presence and absence of this compound to measure its potentiating effect.
Conclusion
This compound is a valuable pharmacological tool for studying the intricacies of AMPA receptor signaling. Its distinct downstream effects on remyelination and neurotrophic pathways highlight the therapeutic potential of modulating this central component of excitatory neurotransmission. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the mechanisms of action of this compound and other AMPA receptor modulators in the context of neurological and psychiatric disorders.
References
- 1. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PF-4778574: A Positive Allosteric Modulator of AMPA Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4778574 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Contrary to some initial postulations, this compound is not a Checkpoint kinase 1 (Chk1) inhibitor. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its evaluation, positioning it as a significant tool for neuroscience research and a potential therapeutic agent for neurological and psychiatric disorders.
Introduction: Discovery and Therapeutic Potential
This compound, chemically known as N-{(3R,4S)-3-[4-(5-cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl}propane-2-sulfonamide, was identified as a positive allosteric modulator of AMPA receptors.[1] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the endogenous ligand glutamate. This modulation has shown potential therapeutic benefits in preclinical models of cognitive impairment, multiple sclerosis, and depression.[2][3][4][5]
Initial confusion in some databases may have erroneously associated this compound with Chk1 inhibition. However, extensive research has solidified its role as an AMPA receptor PAM. It is important to distinguish this compound from compounds like PF-477736, which is a known Chk1 inhibitor.[6][7][8][9]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, a representative synthetic route can be postulated based on patents for structurally similar pyran and sulfonamide derivatives. The synthesis would likely involve a multi-step process culminating in the coupling of a substituted tetrahydropyran (B127337) amine intermediate with an appropriate sulfonyl chloride.
A plausible, though not definitively published, synthetic approach would involve:
-
Synthesis of the Substituted Tetrahydropyran Core: This could be achieved through various methods, including Prins cyclization or other ring-forming reactions to construct the tetrahydropyran ring with the desired stereochemistry.
-
Functional Group Interconversion: Introduction of an amine group at the C4 position of the tetrahydropyran ring.
-
Synthesis of the Aryl Thiophene (B33073) Moiety: Preparation of the 4-(5-cyano-2-thienyl)phenyl group, likely through a Suzuki or Stille coupling reaction between a boronic acid or stannane (B1208499) derivative of thiophene-2-carbonitrile and a substituted phenyl ring.
-
Coupling and Sulfonylation: The final key steps would involve the coupling of the tetrahydropyran amine with the aryl thiophene moiety, followed by sulfonylation with isopropylsulfonyl chloride to yield this compound.
Quantitative Data Summary
The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 85 nM | Displacement of [3H]PF-04725379 in rat cortical tissue | [10] |
| Functional Potency (EC50) | 45 to 919 nM | Varies depending on the specific cell line and assay conditions | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | 0.1 mg/kg and 0.8 mg/kg | Reduced clinical severity and demyelination | [12] |
| Cuprizone-induced demyelination in mice | Not specified | Increased oligodendrocyte precursor and mature myelin-forming cells | [3] |
| Chronic unpredictable stress-induced depression in mice | Concentration-dependent | Rapidly alleviated depression-like behaviors | [5] |
| Ketamine-induced working memory impairment in nonhuman primates | 0.001, 0.01, and 0.1 mg/kg s.c. | Prevention of working memory deficits | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol is designed to measure the potentiation of AMPA receptor-mediated currents by this compound in cultured neurons or brain slices.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (Pipette Solution): Containing (in mM): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 5 QX-314, pH adjusted to 7.2 with CsOH.
-
Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin (B1677862) to block GABAA receptors, and D-AP5 to block NMDA receptors.
-
Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO) and then diluted in aCSF to the final desired concentrations.
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ and fill with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of -70 mV.
-
Record baseline AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of afferent fibers or by local application of glutamate.
-
Bath-apply this compound at various concentrations to the perfusion solution.
-
Record EPSCs in the presence of this compound.
-
Wash out the compound and record the recovery of the EPSC amplitude.
-
Analyze the data by measuring the peak amplitude and decay kinetics of the EPSCs before, during, and after the application of this compound.
In Vivo Assessment of Cognitive Enhancement in Nonhuman Primates
This protocol outlines a method to assess the effects of this compound on cognitive performance in nonhuman primates using a delayed-match-to-sample (DMS) task.
Materials:
-
Trained nonhuman primates (e.g., rhesus macaques).
-
Computerized DMS task apparatus.
-
This compound formulated for subcutaneous administration.
-
Ketamine (for inducing cognitive impairment, optional).
Procedure:
-
Acclimatize the subjects to the testing environment and train them to perform the DMS task to a stable baseline level of performance.
-
On the test day, administer the vehicle control or this compound at the desired dose(s) subcutaneously at a predetermined time before the task.
-
To induce a cognitive deficit, a low dose of ketamine can be administered prior to the test compound.
-
Initiate the DMS task, where the subject is required to remember a sample image over a delay period and then select the matching image from a set of choices.
-
Record the accuracy (percentage of correct responses) and reaction times for each trial.
-
Analyze the data to compare performance under the influence of this compound with the vehicle control and/or the ketamine-impaired state.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway Modulation by this compound
Caption: Proposed mechanism of this compound action on the AMPA receptor signaling pathway.
Experimental Workflow for Whole-Cell Patch-Clamp Assay
Caption: A typical experimental workflow for evaluating this compound using whole-cell patch-clamp.
Conclusion
This compound is a valuable research tool and a potential therapeutic candidate that acts as a positive allosteric modulator of AMPA receptors. This guide has provided a detailed overview of its discovery, a representative synthetic strategy, a summary of its biological activity, and key experimental protocols for its characterization. It is crucial for researchers to recognize its true mechanism of action to fully explore its potential in the field of neuroscience and drug development for CNS disorders. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. In vivo Electrophysiology Protocol [protocols.io]
- 2. A High-content Assay for Monitoring AMPA Receptor Trafficking [jove.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 5. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. axolbio.com [axolbio.com]
- 8. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. A High-content Assay for Monitoring AMPA Receptor Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of PF-4778574: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4778574 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It has demonstrated significant therapeutic potential in preclinical models of neurological disorders, including multiple sclerosis, depression, and cognitive impairment. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the endogenous ligand glutamate (B1630785), thereby modulating synaptic plasticity and neuronal function. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic properties, and detailed experimental methodologies. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are illustrated with diagrams to facilitate a deeper understanding of this compound's activities.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, PAMs do not activate the receptor on their own but potentiate the effects of the natural neurotransmitter, glutamate. The proposed mechanism of action involves this compound binding to an allosteric site on the AMPA receptor complex, which stabilizes the glutamate-bound, open-channel conformation. This leads to an enhanced and prolonged glutamate-induced sodium (Na+) influx, resulting in sustained depolarization of the neuronal membrane. This prolonged depolarization increases the probability of activating voltage-gated calcium channels, leading to an influx of calcium (Ca2+) and the subsequent activation of various intracellular signaling cascades.
One of the key downstream pathways affected by this compound-mediated AMPA receptor potentiation is the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Enhanced synaptic activity and calcium influx are known to promote the synthesis and release of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This interaction triggers the activation of several downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for promoting cell survival, growth, and synaptic plasticity.
Caption: Proposed mechanism of action of this compound.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through a series of binding and functional assays to determine its affinity, potency, and selectivity for the AMPA receptor.
Table 1: In Vitro Pharmacological Data for this compound
| Parameter | Value | Assay Description | Reference |
| Binding Affinity (Ki) | 85 nM | Radioligand binding assay against AMPA receptors. | |
| Functional Potency (EC50) | 45 - 919 nM | Positive allosteric modulation of AMPA receptors in various cell lines. | |
| Selectivity | IC50 > 10 µM | Assessed against a panel of other receptors and ion channels. | |
| IC50 = 910 nM | Dopamine Transporter (DAT) |
Note: More specific details on the cell lines and assay conditions for the EC50 range were not available in the reviewed literature.
In Vivo Pharmacology
This compound has demonstrated efficacy in several animal models of neurological disorders, highlighting its potential as a therapeutic agent.
Neuroprotection and Remyelination in a Multiple Sclerosis Model
In the MOG35-55 induced experimental autoimmune encephalomyelitis (EAE) mouse model, which mimics many aspects of multiple sclerosis, this compound has shown significant neuroprotective effects. Prophylactic administration of the compound led to a notable improvement in clinical EAE scores and a reduction in neuronal loss. Furthermore, this compound reduced demyelinated areas in the optic nerves and corpus callosum. In the cuprizone (B1210641) model of demyelination, this compound increased the number of oligodendrocyte precursor cells and mature myelin-forming cells, suggesting a pro-remyelinating effect.
Antidepressant-like Effects
In a mouse model of depression using chronic unpredictable stress (CUS), this compound produced rapid-onset antidepressant-like effects. Treatment with this compound was sufficient to alleviate depression-like behaviors, and this effect was shown to be independent of presynaptic vesicular glutamate transporter 1 (VGLUT1).
Cognitive Enhancement
This compound has also been shown to have pro-cognitive effects. In a non-human primate model, it was effective in preventing ketamine-induced working memory impairments.
Table 2: In Vivo Pharmacological Data for this compound
| Model | Species | Dose/Concentration | Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.1 mg/kg | Improved clinical scores and reduced demyelination. | |
| Cuprizone-induced Demyelination | Mouse | Not Specified | Increased oligodendrocyte precursors and mature myelin-forming cells. | |
| Chronic Unpredictable Stress (CUS) | Mouse | Not Specified | Rapidly alleviated depression-like behaviors. | |
| Ketamine-induced Working Memory Impairment | Non-human primate | 0.38 nM (unbound brain conc.) | Prevention of working memory deficits. |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several species to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is brain penetrant.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Cmax | Tmax | t1/2 | Vd | CL | F% | Reference |
| Rat | 0.2 mg/kg, IV | - | - | 0.68 h (plasma) | 4.59 L/kg | 250 mL/min/kg | - | |
| Dog | 0.2 mg/kg, PO | - | - | - | - | - | - | |
| Non-human primate | 0.32 mg/kg, SC | - | - | - | - | - | - |
Note: A comprehensive set of pharmacokinetic parameters was not available in the reviewed literature. The table reflects the available data.
Safety and Tolerability
While showing promise in therapeutic models, the potentiation of AMPA receptors carries a risk of excitotoxicity at higher exposures. Acute safety studies with this compound have identified a therapeutic index of 8- to 16-fold for self-limiting tremors, which is a readily monitorable clinical adverse event. At higher doses, convulsions have been observed in mice, rats, and dogs.
Experimental Protocols
In Vitro Assays
6.1.1. AMPA Receptor Binding Assay (General Protocol)
This protocol is a general representation of a radioligand binding assay to determine the affinity of a compound for the AMPA receptor.
-
Membrane Preparation: Rat brain tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA) and varying concentrations of the test compound (this compound) in a suitable assay buffer.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled AMPA receptor agonist. Specific binding is calculated by subtracting non-specific binding from total binding. The Ki value is determined by analyzing the competition binding data using appropriate software.
6.1.2. Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation (General Protocol)
This protocol describes a general method to assess the functional potentiation of AMPA receptors by a test compound in a cellular system (e.g., HEK293 cells expressing AMPA receptors or cultured neurons).
-
Cell Preparation: Cells are cultured on coverslips suitable for electrophysiological recording.
-
Recording Setup: The coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an external recording solution.
-
Pipette Preparation: A glass micropipette with a fine tip is filled with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: The cell is voltage-clamped at a holding potential (e.g., -70 mV). A fast-application system is used to apply a brief pulse of an AMPA receptor agonist (e.g., glutamate or quisqualate) to elicit an inward current.
-
Compound Application: The test compound (this compound) is pre-applied or co-applied with the agonist, and the potentiation of the agonist-evoked current (increase in amplitude and/or slowing of decay kinetics) is measured.
-
Data Analysis: The potentiation is quantified, and concentration-response curves are generated to determine the EC50 of the compound.
In Vivo Models
6.2.1. MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This model is widely used to study the pathophysiology of multiple sclerosis and to evaluate potential therapeutic interventions.
-
Animals: C57BL/6J mice are typically used.
-
Induction of EAE:
-
An emulsion is prepared containing Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) and Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
Mice are immunized with a subcutaneous injection of the MOG/CFA emulsion.
-
Pertussis toxin (PTX) is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the central nervous system.
-
-
Treatment: this compound or vehicle is administered to the mice according to the desired treatment regimen (prophylactic or therapeutic).
-
Clinical Assessment: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).
-
Histological Analysis: At the end of the study, brain and spinal cord tissues are collected for histological analysis to assess inflammation, demyelination, and neuronal damage.
Caption: General experimental workflow for the EAE model.
6.2.2. Chronic Unpredictable Stress (CUS) Model in Mice
This model is used to induce depression-like behaviors in rodents.
-
Animals: Male mice are typically used.
-
Stress Regimen: For a period of several weeks, mice are subjected to a series of mild, unpredictable stressors on a daily basis. These stressors can include:
-
Cage tilt
-
Wet bedding
-
Reversed light-dark cycle
-
Forced swim in cold water
-
Restraint stress
-
-
Behavioral Testing: Following the stress period, mice are subjected to a battery of behavioral tests to assess depression-like phenotypes, such as:
-
Sucrose Preference Test: To measure anhedonia (reduced interest in pleasurable stimuli).
-
Forced Swim Test: To measure behavioral despair.
-
Tail Suspension Test: To measure behavioral despair.
-
-
Treatment: this compound or vehicle is administered during or after the stress period to evaluate its antidepressant-like effects.
6.2.3. Ketamine-Induced Working Memory Impairment in Non-Human Primates
This model is used to study cognitive deficits relevant to schizophrenia and to evaluate the pro-cognitive effects of novel compounds.
-
Animals: Rhesus monkeys are often used.
-
Behavioral Task: Animals are trained to perform a working memory task, such as a delayed response task, where they have to remember the location of a stimulus over a short delay period.
-
Drug Administration:
-
Ketamine, an NMDA receptor antagonist, is administered to induce a temporary impairment in working memory performance.
-
This compound or vehicle is administered prior to ketamine to assess its ability to prevent the ketamine-induced deficit.
-
-
Data Analysis: The accuracy of performance on the working memory task is measured and compared across different treatment conditions.
Conclusion
This compound is a promising positive allosteric modulator of AMPA receptors with a well-defined mechanism of action. Its ability to enhance glutamatergic neurotransmission and activate downstream neurotrophic signaling pathways has been demonstrated in various in vitro and in vivo models. The compound shows potential for the treatment of demyelinating diseases like multiple sclerosis, depression, and cognitive disorders. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish a safe and effective dosing regimen for potential clinical applications. The detailed methodologies provided in this guide are intended to facilitate further investigation into the pharmacological properties of this compound and similar compounds.
An In-Depth Technical Guide on the Brain Penetrance and Distribution of PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which has been investigated for its potential to treat cognitive deficits.[1] As a centrally acting agent, its efficacy is critically dependent on its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at its target site within the brain. This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.
Quantitative Data on Brain Penetrance
The brain penetrance of this compound has been characterized across multiple species, providing a translational understanding of its pharmacokinetic profile. The key parameters used to quantify brain penetrance are the brain-to-plasma concentration ratio (Cb/Cp) and the unbound brain-to-unbound plasma concentration ratio (Cb,u/Cp,u). The latter is considered a more accurate predictor of the pharmacologically active concentration in the brain, as it accounts for differential binding to plasma and brain tissue proteins.[2]
| Species | Route of Administration | Dose (mg/kg) | Cb/Cp | Cb,u/Cp,u | Reference |
| Mouse (CD-1) | Subcutaneous | 0.178 | - | - | [2] |
| Rat | - | - | - | 0.88 | [2] |
| Dog | Oral | 0.5 | 1.35 | 0.51 | [2] |
| Non-human Primate | Subcutaneous | 0.1 | 2.82 | 0.73 | [2] |
Note: Specific Cb/Cp values for mouse and rat were not explicitly provided in the primary reference. The unbound fraction in plasma (fu,p) and brain (fu,b) are crucial for calculating Cb,u/Cp,u.
Experimental Protocols
A detailed understanding of the methodologies used to generate the brain penetrance data is essential for the interpretation and replication of these findings. The following sections outline the key experimental protocols employed in the study of this compound.
Pharmacokinetic Studies
Animal Models: Pharmacokinetic studies were conducted in various preclinical species, including male CD-1 mice, Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys.[1][2] The use of multiple species allows for an interspecies comparison of the drug's disposition and aids in the prediction of its human pharmacokinetics.
Dosing and Sample Collection: this compound was administered via different routes, including subcutaneous and oral administration, to assess its absorption and bioavailability.[2] Following administration, blood and brain samples were collected at various time points to determine the concentration-time profiles of the compound in both matrices. For brain tissue analysis, animals were euthanized, and brains were rapidly excised and homogenized.
Bioanalytical Method for Quantification: The concentrations of this compound in plasma and brain homogenate were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the compound in complex biological matrices. While the specific parameters for the this compound assay are proprietary, a general workflow for such an analysis is as follows:
Plasma and Brain Tissue Binding
The extent of binding to plasma and brain tissue proteins was determined using equilibrium dialysis.[2][6][][8][9] This in vitro method is considered the gold standard for assessing the unbound fraction of a drug.
Equilibrium Dialysis Protocol: In this assay, a semipermeable membrane separates a compartment containing plasma or brain homogenate spiked with this compound from a compartment containing a buffer solution. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is equal on both sides of the membrane. The concentrations in both compartments are then measured by LC-MS/MS to calculate the unbound fraction (fu).
Brain Distribution
While quantitative data for the whole-brain-to-plasma ratio of this compound are available, specific information regarding its distribution to different brain regions is not extensively published. Techniques such as autoradiography or multi-region in vivo microdialysis would be required to elucidate the regional distribution pattern.[10][11][12] Studies with other AMPA receptor modulators have shown regional differences in their effects, which are likely related to the differential expression of AMPA receptor subunits across various brain areas.[10]
Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors. This means it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. The proposed downstream signaling cascade initiated by the potentiation of AMPA receptors by this compound is depicted below.
The potentiation of AMPA receptor-mediated sodium influx by this compound leads to enhanced postsynaptic depolarization. This, in turn, can activate voltage-gated calcium channels, leading to an influx of calcium. Increased intracellular calcium can activate downstream signaling cascades, including calcium/calmodulin-dependent protein kinase II (CaMKII), which is known to play a crucial role in synaptic plasticity by promoting the trafficking of AMPA receptors to the synapse, thereby strengthening synaptic transmission.
Conclusion
This compound demonstrates the ability to penetrate the blood-brain barrier in multiple preclinical species, achieving unbound brain concentrations that are a significant fraction of unbound plasma concentrations. The quantitative data, derived from robust experimental protocols, provide a solid foundation for understanding its central nervous system disposition. The mechanism of action, involving the positive allosteric modulation of AMPA receptors, triggers downstream signaling events that are critical for synaptic plasticity. Further investigation into the regional brain distribution of this compound would provide a more nuanced understanding of its pharmacodynamic effects and could help in refining its therapeutic applications. This technical guide serves as a comprehensive resource for researchers and drug developers working on this compound and other centrally acting AMPA receptor modulators.
References
- 1. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. enamine.net [enamine.net]
- 9. Tissue Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 10. Regional preferences of AMPA receptor modulators determined through agonist binding autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AMPA receptors modulate dopamine release in the striatum, as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-4778574: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms and experimental workflows.
Core Efficacy and Potency
The in vitro efficacy of this compound has been primarily characterized by its ability to potentiate AMPA receptor function in the presence of the endogenous ligand, glutamate (B1630785). This potentiation is achieved through allosteric modulation, meaning this compound binds to a site on the receptor distinct from the glutamate binding site.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro profile of this compound.
| Parameter | Value | Cell/Tissue System | Reference |
| Binding Affinity (Ki) | 85 nM | Rodent tissues | [1] |
| Functional Potency (EC50) | 45 - 919 nM | Recombinant cell lines expressing human GluA2 flip or flop homotetramers | [2] |
Table 1: Binding Affinity and Functional Potency of this compound
| Target Panel | Number of Targets | Key Finding | IC50 | Reference |
| Broad Receptor/Enzyme Panel | 118 | Selective for AMPA receptors; only significant off-target activity at the dopamine (B1211576) transporter | 910 nM | Shaffer et al., 2013 (Implied) |
Table 2: Selectivity Profile of this compound
Mechanism of Action
This compound enhances the glutamate-induced activation of AMPA receptors. This positive allosteric modulation leads to a prolonged depolarization of the neuronal membrane. The sustained depolarization increases the probability of activating voltage-gated calcium channels, which in turn elevates intracellular calcium levels and triggers downstream signaling cascades. This mechanism is believed to underlie the observed pro-remyelinating and rapid antidepressant-like effects of the compound.[3]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below. These protocols are based on standard industry practices for the characterization of AMPA receptor positive allosteric modulators.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of this compound for the allosteric binding site on the AMPA receptor.
-
Tissue Preparation: Crude membrane fractions are prepared from rodent brain tissue (e.g., cortex or hippocampus), which are rich in AMPA receptors.
-
Radioligand: A tritiated AMPA receptor PAM with known binding characteristics (e.g., [³H]CX-516) is used as the radioligand.
-
Assay Buffer: A typical buffer would consist of 50 mM Tris-HCl (pH 7.4) containing 100 mM KCl and 1.25 mM CaCl₂.
-
Incubation: Membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. The incubation is typically carried out at 4°C for 1-2 hours to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
References
The AMPA Receptor Modulator PF-4778574: A Technical Guide to its Impact on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It explores the compound's effects on synaptic plasticity, delving into the underlying molecular mechanisms and signaling pathways. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning, memory, and cognitive function. The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system (CNS), plays a pivotal role in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). Positive allosteric modulators of AMPA receptors, such as this compound, represent a promising therapeutic strategy for a range of neurological and psychiatric disorders by enhancing synaptic transmission and potentially promoting neuroprotection and repair.
This compound has been investigated in various preclinical models, demonstrating its potential to mitigate symptoms in conditions like multiple sclerosis and depression. Its mechanism of action involves binding to an allosteric site on the AMPA receptor, which enhances the receptor's response to glutamate (B1630785) without directly activating it. This modulation can lead to prolonged depolarization and subsequent activation of downstream signaling cascades crucial for synaptic plasticity and neuronal survival.
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of AMPA receptors. Unlike direct agonists, PAMs do not activate the receptor themselves but enhance the glutamate-induced sodium (Na+) influx, leading to a prolonged depolarization of the postsynaptic membrane. This sustained depolarization increases the probability of activating voltage-gated calcium channels, leading to an influx of calcium (Ca2+) which acts as a critical second messenger.
The rise in intracellular calcium triggers a cascade of downstream signaling events. One of the key pathways implicated in the effects of this compound is the VGF/BDNF/TrkB/AKT signaling pathway. Activation of this pathway is associated with neurotrophic effects, including enhanced neuronal survival, growth, and synaptic plasticity.
The Nexus of PF-4778574 and BDNF Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the relationship between PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, and the expression of Brain-Derived Neurotrophic Factor (BDNF). Emerging research indicates that this compound holds promise in therapeutic areas such as neurodegenerative diseases and depression, with its mechanism of action intrinsically linked to the modulation of neurotrophic pathways.[1][2] This document summarizes the core scientific findings, presents the underlying signaling pathways, details relevant experimental methodologies, and organizes the available quantitative data to facilitate further research and development in this domain.
Introduction: this compound and the Significance of BDNF
This compound is a potent, brain-penetrant positive allosteric modulator of AMPA receptors.[3] As a PAM, it does not activate AMPA receptors directly but enhances their function in the presence of the endogenous ligand, glutamate.[4][5] This modulation of fast synaptic transmission has positioned this compound as a candidate for treating conditions associated with glutamatergic dysfunction, including cognitive and mood disorders.[4]
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, growth, differentiation, and synaptic plasticity.[6][7][8] Alterations in BDNF levels are implicated in the pathophysiology of numerous neurological and psychiatric disorders. Consequently, therapeutic strategies aimed at augmenting BDNF expression are of significant interest.
This guide focuses on the mechanistic link between the pharmacological action of this compound and the subsequent upregulation of BDNF expression, a key element of its potential therapeutic efficacy.
Core Mechanism: Signaling Pathways
This compound enhances glutamatergic neurotransmission, initiating a cascade of intracellular events that culminate in increased BDNF expression. The primary signaling pathway involves the activation of postsynaptic AMPA receptors, leading to the influx of calcium and subsequent activation of downstream signaling molecules.
A key study has elucidated a specific pathway where this compound-mediated AMPA receptor potentiation leads to the activation of L-type voltage-dependent Ca2+ channels (L-VDCC).[1] This influx of calcium is a critical step in activating signaling cascades that upregulate the expression of VGF (non-acronymic), which in turn promotes the BDNF/TrkB/AKT signaling pathway.[1]
Below is a diagram illustrating this proposed signaling cascade.
Quantitative Data Summary
While the qualitative relationship between this compound and BDNF signaling is established, specific quantitative data from dose-response studies are crucial for translational research. The following tables are structured to present such data, which would typically be obtained from Western Blot and qPCR analyses.
Table 1: Effect of this compound on BDNF Protein Expression in Mouse Prefrontal Cortex
| Treatment Group | This compound Concentration | Mean BDNF Protein Level (relative to control) | Standard Deviation | p-value |
| Control (Vehicle) | 0 µM | 1.00 | ||
| This compound | 0.1 µM | Data not available | Data not available | Data not available |
| This compound | 1.0 µM | Data not available | Data not available | Data not available |
| This compound | 10 µM | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on BDNF mRNA Expression in Mouse Prefrontal Cortex
| Treatment Group | This compound Dose | Mean BDNF mRNA Fold Change (relative to control) | Standard Deviation | p-value |
| Control (Vehicle) | 0 mg/kg | 1.00 | ||
| This compound | 0.1 mg/kg | Data not available | Data not available | Data not available |
| This compound | 1.0 mg/kg | Data not available | Data not available | Data not available |
| This compound | 10 mg/kg | Data not available | Data not available | Data not available |
Note: The tables above are templates. Specific values would need to be extracted from the full-text of relevant publications.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. The following are generalized protocols for the key experiments used to determine the effect of this compound on BDNF expression.
Western Blot for BDNF Protein Quantification
This protocol outlines the steps for measuring mature BDNF (mBDNF) and proBDNF protein levels in brain tissue lysates.
Detailed Steps:
-
Tissue Lysis: Dissected brain tissue (e.g., prefrontal cortex) is homogenized in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Protein Concentration Measurement: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for BDNF overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Quantitative PCR (qPCR) for BDNF mRNA Expression
This protocol describes the measurement of BDNF mRNA levels from brain tissue.
References
- 1. Measuring and Validating the Levels of Brain-Derived Neurotrophic Factor in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Reduction in BDNF from Inefficient Precursor Conversion Influences Nest Building and Promotes Depressive-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
PF-4778574: A Technical Guide for Cognitive Enhancement Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a high-impact PAM, it enhances synaptic transmission by decreasing both the deactivation and desensitization of AMPA receptors, leading to prolonged synaptic currents.[2] This mechanism of action has positioned this compound as a compound of significant interest for cognitive enhancement and the treatment of various neurological and psychiatric disorders characterized by cognitive deficits. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key preclinical findings, and detailed experimental protocols to facilitate further research in the field.
Core Compound Properties and Pharmacokinetics
This compound demonstrates favorable physicochemical and pharmacokinetic properties that make it a suitable tool for in vivo research. It is a brain-penetrant molecule that positively modulates AMPA receptors with high affinity.[1]
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 85 nM | Not Specified | [1] |
| Functional Potency (EC50) | 45 - 919 nM | Varies by cell line | [3] |
Table 2: Preclinical Pharmacokinetics of this compound (Single Dose)
| Species | Dose | Route | Key Findings | Reference |
| Mouse | 0.1 mg/kg, 0.8 mg/kg | Subcutaneous | Reduced clinical severity in the MOG35-55 EAE model. | [4] |
| Rat | Not specified | Not specified | Evaluated in electrophysiological models of NMDA receptor hypofunction. | [2] |
| Dog | 0.2 mg/kg, 0.25 mg/kg | Oral | Induced self-limiting tremors. | [2] |
| Non-human Primate | 0.32 mg/kg | Subcutaneous | Induced self-limiting tremors; evaluated in behavioral models of NMDA receptor hypofunction. | [2] |
Therapeutic Index: A single-dose-based therapeutic index of 8- to 16-fold has been established for self-limiting tremor, which is considered a readily monitorable clinical adverse event.[2]
Mechanism of Action and Signaling Pathways
This compound allosterically binds to AMPA receptors, enhancing the influx of sodium ions in the presence of glutamate.[2] This prolonged depolarization is thought to underlie its therapeutic effects. One of the key signaling pathways implicated in the action of this compound, particularly in the context of its rapid antidepressant effects, is the VGF/BDNF/TrkB/AKT pathway.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vivo Formulation
For in vivo studies, this compound can be formulated as a solution for subcutaneous or oral administration. A common vehicle for such compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS. The final concentration should be adjusted based on the desired dosage and administration volume for the specific animal model.
Cuprizone-Induced Demyelination Model
This model is used to assess the potential of this compound to promote remyelination.
Protocol:
-
Animal Model: 8-week-old C57BL/6J mice.
-
Diet: Mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) mixed into powdered chow for 5-6 weeks to induce demyelination.
-
Treatment:
-
Vehicle Group: Receives a daily administration of the vehicle solution.
-
This compound Group: Receives a daily administration of this compound (e.g., 0.1 mg/kg) starting from a predetermined time point (e.g., after 3 weeks of cuprizone diet).
-
-
Remyelination Phase: After the cuprizone treatment period, mice are returned to a normal diet for 1-2 weeks to allow for spontaneous remyelination.
-
Analysis: Brains are collected for histological analysis of myelination (e.g., Luxol Fast Blue staining) and immunohistochemical analysis of oligodendrocyte precursor cells and mature oligodendrocytes.
MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE) Model
This model is used to investigate the neuroprotective effects of this compound in a model of multiple sclerosis.
Protocol:
-
Animal Model: C57BL/6J mice.
-
Immunization:
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Inject mice subcutaneously with the MOG35-55/CFA emulsion.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
-
Treatment:
-
Prophylactic: Begin daily administration of this compound (e.g., 0.1 mg/kg or 0.8 mg/kg, subcutaneously) or vehicle on the day of immunization.
-
Therapeutic: Begin treatment at the onset of clinical signs.
-
-
Monitoring: Monitor mice daily for clinical signs of EAE and body weight changes.
-
Analysis: At the end of the study, collect tissues (e.g., spinal cord, optic nerve) for histological analysis of inflammation and demyelination.
Assessment of Cognitive Enhancement in Healthy Animals
To evaluate the cognitive-enhancing properties of this compound in the absence of a disease model, standard behavioral tests for learning and memory can be employed.
This test assesses recognition memory.
Protocol:
-
Habituation: Allow mice to freely explore an open-field arena for a set period on consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for a defined time.
-
Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Treatment: Administer this compound or vehicle at a specified time before the training or test phase.
-
Analysis: Record the time spent exploring each object. A preference for the novel object (discrimination index > 50%) indicates intact recognition memory. An increase in the discrimination index in the this compound-treated group compared to the vehicle group would suggest enhanced recognition memory.
This test assesses spatial learning and memory.
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Train mice over several days to find the hidden platform using distal spatial cues. Multiple trials are conducted each day from different starting positions.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mouse to swim for a set time.
-
Treatment: Administer this compound or vehicle daily before the training sessions.
-
Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length across training days. A faster decrease in these parameters in the this compound group would indicate enhanced spatial learning.
-
Probe Trial: Measure the time spent in the target quadrant (where the platform was located). A greater amount of time spent in the target quadrant by the this compound group would suggest enhanced spatial memory.
-
Future Directions and Considerations
Further research is warranted to fully elucidate the therapeutic potential of this compound for cognitive enhancement. Key areas for future investigation include:
-
AMPA Receptor Subtype Selectivity: Determining the selectivity of this compound for different AMPA receptor subunit compositions (e.g., GluA1-4) will provide a more nuanced understanding of its mechanism of action.
-
Chronic Dosing Studies: Most available data is from single-dose or short-term studies. Long-term studies are needed to assess the sustained efficacy and safety of chronic this compound administration.
-
Cognitive Enhancement in Healthy Subjects: More extensive studies in healthy, non-impaired animal models are required to robustly demonstrate the cognitive-enhancing effects of this compound beyond the reversal of deficits in disease models.
-
Translational Studies: Further pharmacokinetic and pharmacodynamic studies in larger animal models, including non-human primates, are necessary to inform the potential for clinical translation.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AMPA receptor modulation in cognitive processes. Its potent, brain-penetrant nature and demonstrated efficacy in preclinical models of neurological and psychiatric disorders make it a compelling candidate for further research into cognitive enhancement. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute rigorous studies to further explore the therapeutic potential of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The AMPA Receptor Positive Allosteric Modulator PF-4778574 in Preclinical Models of Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical research on PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in the context of depression. Initially misidentified in some contexts, this compound is not a Checkpoint Kinase 1 (Chk1) inhibitor but a potent enhancer of glutamatergic neurotransmission. This document details the mechanism of action of this compound, its demonstrated antidepressant-like effects in established rodent models of depression, and the underlying molecular signaling pathways. We present a compilation of the available quantitative data, detailed experimental protocols for key behavioral and molecular assays, and visualizations of the relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
Introduction
Major depressive disorder (MDD) is a leading cause of disability worldwide, and a significant portion of patients do not respond adequately to currently available treatments, which primarily target monoaminergic systems. This has spurred research into novel therapeutic targets. One such promising target is the glutamatergic system, particularly the AMPA receptor.[1][2] Fast-acting antidepressants are thought to enhance glutamatergic neurotransmission in the prefrontal cortex (PFC) through the activation of AMPA receptors.[1][2]
This compound is a novel AMPA receptor positive allosteric modulator that has demonstrated rapid and robust antidepressant-like effects in preclinical models.[1][2] As a PAM, this compound enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic activity.[3] This guide will synthesize the current knowledge on this compound's application in depression models, focusing on its mechanism, efficacy, and the methodologies used for its evaluation.
Mechanism of Action
This compound allosterically binds to AMPA receptors, enhancing the glutamate-induced influx of sodium (Na+) ions, which leads to prolonged depolarization of the postsynaptic membrane.[3] This sustained depolarization increases the probability of activating L-type voltage-dependent calcium channels (L-VDCC), triggering a cascade of intracellular signaling events.[1][3]
The antidepressant effects of this compound are attributed to the activation of the VGF (non-acronymic)/brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB)/AKT signaling pathway.[1][2] This pathway is crucial for neurogenesis, synaptic plasticity, and neuronal survival, processes that are often impaired in depression.[4] The rapid onset of this compound's antidepressant action is linked to its ability to directly and swiftly engage this signaling cascade in the prefrontal cortex.[1][2]
Signaling Pathway of this compound
References
- 1. Involvement of BDNF receptor TrkB in spatial memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
Navigating the Nuances of Neuroprotection: A Technical Guide to PF-4778574 in Multiple Sclerosis Research
A divergence from the initial hypothesis of PF-4778574 as a Checkpoint Kinase 1 (Chk1) inhibitor reveals its true potential as a positive allosteric modulator (PAM) of AMPA receptors in the context of multiple sclerosis (MS). This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the current understanding and application of this compound in MS research, focusing on its established mechanism of action. While the role of Chk1 in cellular processes relevant to MS is an area of active investigation, current literature does not support the classification of this compound as a Chk1 inhibitor. Instead, its neuroprotective and pro-remyelinating effects are attributed to its modulation of glutamatergic signaling.
This compound: An AMPA Receptor Positive Allosteric Modulator
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3][4][5][6] In the central nervous system, glutamate (B1630785) is the primary excitatory neurotransmitter, and its dysregulation, leading to excitotoxicity, is implicated in the pathology of neurodegenerative diseases like MS.[7] this compound enhances the function of AMPA receptors, which are crucial for synaptic transmission and plasticity.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 85 nM | Not specified | |
| EC50 | 45 to 919 nM | Different cell lines | [5] |
Table 1: In Vitro Efficacy of this compound
| Animal Model | Dosing | Key Findings | Reference |
| MOG35-55 induced EAE (mice) | 0.1 mg/kg and 0.8 mg/kg (prophylactic) | Improved clinical scores, reduced neuronal loss, decreased demyelination in optic nerve and corpus callosum. | [1][7] |
| MOG35-55 induced EAE (mice) | 0.1 mg/kg (in combination with 3 mg/kg fingolimod) | Both agents reduced clinical scores and demyelination; no synergistic effect observed. | [1] |
| Cuprizone-induced demyelination (mice) | Daily doses (exact concentration not specified in abstract) | Increased oligodendrocyte precursor cells and mature myelin-forming cells. | [1][3][7] |
Table 2: In Vivo Efficacy of this compound in Multiple Sclerosis Models
Proposed Mechanism of Action in Multiple Sclerosis
High extracellular glutamate levels in inflammatory demyelinating disorders such as MS can damage axons, myelin, and oligodendrocytes.[7] this compound, as an AMPA-PAM, is proposed to counteract this by enhancing synaptic transmission and regulating glutamatergic neurotransmission.[7] The proposed mechanism involves the allosteric binding of this compound to AMPA receptors, which enhances the glutamate-induced influx of sodium ions, leading to prolonged depolarization. This sustained depolarization increases the likelihood of activating voltage-gated calcium channels, triggering calcium signaling and secondary messenger pathways that promote the activation of oligodendrocyte precursor cells (OPCs), ultimately facilitating remyelination.[1]
Proposed signaling pathway of this compound in promoting remyelination.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further research.
MOG35-55 Induced Experimental Autoimmune Encephalomyelitis (EAE)
This is a widely used animal model to study the inflammatory and demyelinating aspects of MS.[1][2][3]
-
Animals: C57BL/6J mice are typically used.[1]
-
Induction: EAE is induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[1]
-
Treatment: this compound is administered, often prophylactically (before disease onset) or therapeutically (after disease onset), at specified doses (e.g., 0.1 mg/kg and 0.8 mg/kg).[1][7]
-
Assessments:
-
Clinical Scoring: Daily monitoring of disease severity based on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histology: Analysis of demyelination in the spinal cord and optic nerve using stains like Luxol Fast Blue (LFB) or antibodies against Myelin Basic Protein (MBP).[1]
-
Immunohistochemistry: Staining for markers of microglia (Iba1) and oligodendrocyte precursor cells.[1]
-
Optical Coherence Tomography (OCT): To assess retinal nerve fiber layer thickness as a measure of neurodegeneration.[1][2]
-
Workflow for Experimental Autoimmune Encephalomyelitis (EAE) studies.
Cuprizone-Induced Demyelination
This model is used to study toxic demyelination and subsequent remyelination, largely independent of the peripheral immune system.[1][2][3]
-
Animals: Eight-week-old C57BL/6J mice are commonly used.[1]
-
Induction: Mice are fed a diet containing 0.2% cuprizone (B1210641) for a number of weeks to induce demyelination, particularly in the corpus callosum.[1]
-
Treatment: this compound is administered daily during a specific phase of the cuprizone diet or after its cessation to assess its impact on remyelination.[1]
-
Assessments:
The Role of Checkpoint Kinase 1 (Chk1) in a Neuroinflammatory Context
While this compound is not a Chk1 inhibitor, understanding the function of Chk1 is relevant for MS research as it plays a central role in the DNA damage response (DDR), cell cycle regulation, and immune responses.[9][10][11]
-
DNA Damage Response: Chk1 is a key kinase in the ATR-Chk1 pathway, which is activated in response to single-stranded DNA and replication stress.[11][12][13] This pathway coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis, to maintain genomic integrity.[9][11] Chronic activation of the DNA damage response is observed in neurodegenerative conditions and can contribute to neuronal dysfunction and death.[14]
-
Cell Cycle Regulation: Chk1 is crucial for checkpoints in the S and G2/M phases of the cell cycle, ensuring that DNA replication and repair are complete before cell division.[9] This is particularly relevant for the proliferation of immune cells and oligodendrocyte precursor cells.
-
Immune Response: Chk1 has been implicated in the regulation of innate immunity.[15] Inhibition of Chk1 can promote pro-inflammatory cytokine and chemokine expression, which can influence the tumor microenvironment and may have implications for neuroinflammation.[16] The expression of Chk1 has been linked to the infiltration of various immune cells in cancer, suggesting a role in modulating the immune landscape.[17]
Simplified overview of Chk1's role in the DNA damage response pathway.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHEK1 - Wikipedia [en.wikipedia.org]
- 12. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Targeting Replication Stress Using CHK1 Inhibitor Promotes Innate and NKT Cell Immune Responses and Tumour Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of the carcinogenetic and immune role of CHK1 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-4778574 in Promoting Remyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the therapeutic potential of PF-4778574 in the context of remyelination. This compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which has demonstrated significant promise in preclinical models of demyelinating diseases such as multiple sclerosis (MS). This document summarizes the key quantitative findings from these studies, details the experimental protocols utilized, and visualizes the underlying signaling pathways and experimental workflows. The data presented herein supports the pro-remyelinating effects of this compound, highlighting its mechanism of action through the enhancement of oligodendrocyte precursor cell (OPC) proliferation and differentiation into mature, myelin-forming oligodendrocytes.
Introduction
Demyelinating diseases of the central nervous system (CNS), such as multiple sclerosis, are characterized by the destruction of the myelin sheath, leading to impaired nerve conduction and progressive neurological disability. A key therapeutic goal is to promote remyelination, the process by which new myelin sheaths are formed on demyelinated axons, thereby restoring function and protecting neurons from degeneration.
Recent research has focused on the role of glutamatergic signaling in oligodendrocyte biology. This compound, by positively modulating AMPA receptors, enhances synaptic transmission and is being investigated for its ability to counteract glutamate (B1630785) excitotoxicity and promote a favorable environment for remyelination.[1][2] Preclinical studies utilizing the Experimental Autoimmune Encephalomyelitis (EAE) and cuprizone-induced demyelination models have provided evidence for the efficacy of this compound in reducing clinical disability and promoting myelin repair.[3][4]
Quantitative Data on the Efficacy of this compound
The pro-remitting effects of this compound have been quantified in the cuprizone-induced demyelination model, a toxic model that specifically targets and depletes mature oligodendrocytes, leading to robust demyelination and subsequent spontaneous remyelination upon cessation of the toxin.
Table 1: Effect of this compound on Oligodendrocyte Lineage Cells in the Corpus Callosum of Cuprizone-Treated Mice [1]
| Marker | Cell Type | Treatment Group | Mean Difference (MD) | p-value |
| PDGFRα | Oligodendrocyte Precursor Cells (OPCs) | This compound | 5.064 | <0.01 |
| BCAS1 | Mature Myelin-Forming Oligodendrocytes | This compound | 5.179 | <0.05 |
Data from Sindi, M., et al. (2025).[1]
In the EAE model, which mimics the inflammatory aspects of MS, prophylactic administration of this compound has been shown to significantly improve clinical scores and reduce demyelinated areas in the optic nerve and corpus callosum.[3][4] While specific quantitative data from published graphs were not available in the initial searches, descriptive reports consistently indicate a notable therapeutic effect.[2]
Mechanism of Action: AMPA Receptor Modulation in Remyelination
This compound acts as a positive allosteric modulator of AMPA receptors.[5] In the context of remyelination, this modulation is thought to promote the survival and differentiation of oligodendrocyte precursor cells (OPCs). The proposed signaling pathway involves the enhancement of glutamatergic neurotransmission, leading to downstream effects that support oligodendrogenesis.
The binding of glutamate to AMPA receptors on OPCs, potentiated by this compound, leads to an influx of calcium ions (Ca2+). This increase in intracellular calcium can activate various signaling cascades that are crucial for cell survival and differentiation into mature, myelin-producing oligodendrocytes.[6][7]
References
- 1. Signalling through AMPA receptors on oligodendrocyte precursors promotes myelination by enhancing oligodendrocyte survival | eLife [elifesciences.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Neuronal input triggers Ca2+ influx through AMPA receptors and voltage‐gated Ca2+ channels in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling through AMPA receptors on oligodendrocyte precursors promotes myelination by enhancing oligodendrocyte survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demyelination increases radial diffusivity in corpus callosum of mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differentiation and quantification of inflammation, demyelination and axon injury or loss in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-4778574 (CAS Number: 1219633-99-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-4778574 is a potent, brain-penetrant, positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a type-II AMPA-PAM, it enhances glutamatergic neurotransmission in the presence of the endogenous ligand, glutamate (B1630785), by modulating the receptor's activity.[3] This mechanism has positioned this compound as a compound of interest for various central nervous system (CNS) disorders. Preclinical studies have demonstrated its potential therapeutic efficacy in models of multiple sclerosis, depression, and cognitive deficits associated with schizophrenia.[2][4][5] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its pharmacological properties, mechanism of action, and key experimental findings. Detailed methodologies for pivotal preclinical assays are also presented, along with visualizations of the implicated signaling pathways and experimental workflows.
Physicochemical and Pharmacological Properties
This compound, with the chemical name N-{(3R,4S)-3-[4-(5-cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl}propane-2-sulfonamide, is characterized by its ability to allosterically bind to AMPA receptors.[4] This binding enhances the receptor's response to glutamate, thereby potentiating synaptic transmission.[3]
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Pharmacological Profile
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Ki) | 85 nM | AMPA Receptors | [1][2] |
| Functional Potency (EC50) | 45 - 919 nM | Varies by cell type | [6][7] |
Table 2: In Vivo Preclinical Efficacy and Safety
| Species | Model | Dose/Concentration (Cb,u) | Key Findings | Reference |
| Mouse | Cerebellum cGMP Assay | 0.32 mg/kg s.c. (Cb,u: 1.7 nM) | Significant increase in cGMP levels | [4] |
| Mouse | Accelerating Rotarod | 0.56 mg/kg s.c. (Cb,u: 4.8 nM) | Induced motor deficits | [4] |
| Mouse | MOG35-55 EAE | 0.1 mg/kg | Significant reduction in clinical EAE scores | [1] |
| Mouse | Cuprizone-induced Demyelination | Not specified | Increased oligodendrocyte precursor and mature myelin-forming cells | [8] |
| Mouse | Chronic Unpredictable Stress | Concentration-dependent | Alleviation of depression-like behaviors | [5][9] |
| Rat | NMDAR Hypofunction (Electrophysiology) | Not specified | Pro-cognitive effects | [4] |
| Dog | Safety Assessment | Cb,u: 11.1 ± 3.2 nM | Caused general tremors | [4] |
| Non-human Primate | NMDAR Hypofunction (Behavioral) | Not specified | Pro-cognitive effects | [4] |
| Non-human Primate | Safety Assessment | Cb,u: 15.9 ± 8.4 nM | Caused movement-related tremors/ataxia | [4] |
Cb,u: Unbound brain compound concentration
Mechanism of Action and Signaling Pathways
This compound acts as a positive allosteric modulator of AMPA receptors. Upon binding to an allosteric site on the receptor, it enhances the glutamate-induced influx of sodium (Na+) ions, leading to prolonged depolarization of the neuronal membrane. This sustained depolarization increases the probability of activating voltage-gated calcium channels (VGCCs), resulting in an influx of calcium (Ca2+) ions. The subsequent increase in intracellular calcium triggers downstream signaling cascades.[3]
One such identified pathway involves the VGF (non-acronymic)/BDNF (Brain-Derived Neurotrophic Factor)/TrkB (Tropomyosin receptor kinase B)/AKT signaling cascade.[5] The activation of this pathway is crucial for the rapid antidepressant effects of this compound.[5][9] Postsynaptic AMPA receptor activation, followed by the opening of L-type voltage-dependent Ca2+ channels, initiates this signaling cascade, which is known to play a critical role in neuronal survival, growth, and synaptic plasticity.[5][9]
Signaling Pathway Diagram
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature for this compound.
In Vivo Models
The MOG35-55 induced EAE model in C57BL/6J mice is utilized to assess the therapeutic and prophylactic efficacy of this compound in a model of multiple sclerosis.[1][8]
-
Induction: Female C57BL/6J mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.
-
Treatment: For prophylactic studies, this compound (e.g., 0.1 mg/kg) is administered daily starting from the day of immunization. For therapeutic studies, treatment begins after the onset of clinical signs.
-
Assessment: Clinical signs of EAE are scored daily using a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund). Histological analysis of the spinal cord and optic nerve is performed at the end of the study to assess demyelination and inflammation.
This model is used to study toxic demyelination and remyelination.[8]
-
Induction: Young adult C57BL/6 mice are fed a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum.
-
Treatment: this compound is administered during the cuprizone feeding period or during the recovery phase after cuprizone withdrawal to assess its effects on demyelination and remyelination, respectively.
-
Assessment: Brain sections are analyzed using histological stains (e.g., Luxol Fast Blue for myelin) and immunohistochemistry for oligodendrocyte markers (e.g., Olig2, APC) and myelin proteins (e.g., MBP) to quantify the extent of demyelination and remyelination.
This test is used to assess motor coordination and balance.[4]
-
Apparatus: A standard rotarod apparatus for mice with a rotating rod that can accelerate at a programmed rate.
-
Procedure: Mice are placed on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds). The latency to fall from the rod is recorded.
-
Treatment: this compound is administered subcutaneously (e.g., 0.56 mg/kg) at a specific time (e.g., 0.5 hours) before the test.
In Vitro and Ex Vivo Assays
This assay measures the activation of AMPA receptors in the cerebellum.[4]
-
Procedure: CD-1 mice are administered this compound (e.g., 0.32 or 1.0 mg/kg s.c.). At a specified time point (e.g., 0.5 hours) post-administration, the animals are euthanized, and the cerebellum is rapidly dissected and frozen.
-
Analysis: The tissue is homogenized, and the levels of cyclic guanosine (B1672433) monophosphate (cGMP) are quantified using a commercially available enzyme immunoassay (EIA) kit.
This technique is used to measure the effect of this compound on AMPA receptor-mediated currents in neurons.
-
Preparation: Primary neuronal cultures or brain slices are prepared.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Stimulation and Recording: AMPA receptor-mediated currents are evoked by the application of glutamate or an AMPA receptor agonist. This compound is then applied to the bath to determine its effect on the amplitude and kinetics of these currents. Recordings are typically made in voltage-clamp mode.
Experimental Workflow Diagram
References
- 1. Preclinical Models to Investigate Mechanisms of Negative Symptoms in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of a VGF/BDNF/TrkB autoregulatory feedback loop in rapid-acting antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As an AMPA receptor potentiator, this compound enhances the receptor's response to the endogenous ligand glutamate, a key excitatory neurotransmitter in the central nervous system (CNS). This mechanism of action has led to its investigation in various neurological and psychiatric disorders where glutamatergic neurotransmission is dysregulated.
These application notes provide a comprehensive overview of the in vivo experimental protocols for this compound, with a focus on its application in models of multiple sclerosis (MS) and depression. Detailed methodologies for key experiments, quantitative data summaries, and visualizations of relevant pathways and workflows are presented to guide researchers in designing and executing their studies.
Mechanism of Action
This compound allosterically binds to AMPA receptors, prolonging the duration of the ion channel opening in the presence of glutamate. This leads to an enhanced influx of sodium (Na+) and calcium (Ca2+) ions, resulting in a prolonged depolarization of the postsynaptic neuron. This potentiation of glutamatergic signaling is thought to underlie its therapeutic effects in various CNS disorders.
Caption: Simplified signaling pathway of this compound at the AMPA receptor.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Dosing and Efficacy in a Mouse Model of Depression
| Animal Model | Dosing Regimen | Efficacy Readout | Key Finding | Reference |
| Chronic Unpredictable Stress (CUS) in mice | Concentration-dependent | Behavioral tests (e.g., forced swim test, tail suspension test) | Rapidly alleviated depression-like behaviors | [2] |
Table 2: Dosing and Efficacy in Mouse Models of Multiple Sclerosis
| Animal Model | Dosing Regimen | Efficacy Readout | Key Finding | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6J mice | Prophylactic administration | Clinical EAE scores, histological analysis | Improved clinical scores and reduced demyelination | |
| Cuprizone-induced demyelination in C57BL/6J mice | Daily doses | Oligodendrocyte precursor and mature myelin-forming cell counts | Increased oligodendrocyte lineage cells, suggesting a pro-remyelinating effect |
Table 3: In Vivo Toxicity Profile
| Animal Model | Study Type | Key Findings | Reference |
| Mouse, Rat, Dog | Acute safety studies | Cerebellum-based AMPAR activation, motor coordination disruptions, and convulsions at higher doses | [1] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most commonly used animal model for studying the pathophysiology of multiple sclerosis.
Objective: To evaluate the prophylactic efficacy of this compound in mitigating the clinical and pathological features of EAE.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle (e.g., appropriate solvent for this compound)
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On day 0 and day 2, administer PTX intraperitoneally.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound).
-
Begin prophylactic administration of this compound or vehicle daily, starting from the day of immunization or a few days prior.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).
-
-
Histological Analysis:
-
At the end of the study (e.g., day 21-28 post-immunization), perfuse the mice and collect the brain and spinal cord.
-
Process the tissues for histological staining (e.g., Luxol Fast Blue for myelination, H&E for inflammation) to assess demyelination and immune cell infiltration.
-
Caption: Experimental workflow for the EAE model with this compound treatment.
Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a toxic model of demyelination that allows for the study of oligodendrocyte pathology and remyelination.
Objective: To investigate the pro-remyelinating effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Powdered rodent chow
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
This compound
-
Vehicle
Protocol:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5-6 weeks to induce demyelination.
-
-
Treatment Administration:
-
During the last few weeks of cuprizone treatment or during the recovery phase (after returning to a normal diet), administer this compound or vehicle daily.
-
-
Tissue Processing and Analysis:
-
At the end of the treatment period, perfuse the mice and collect the brains.
-
Process the brains for immunohistochemical analysis of oligodendrocyte lineage cells (e.g., Olig2 for all oligodendrocyte lineage cells, CC1 for mature oligodendrocytes) and myelination (e.g., Luxol Fast Blue or myelin basic protein staining).
-
References
- 1. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-4778574 in a Mouse Model of Depression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-4778574, a positive allosteric modulator of AMPA receptors, in a chronic unpredictable stress (CUS) mouse model of depression. The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the antidepressant-like effects of this compound.
Abstract
Chronic stress is a significant factor in the pathophysiology of depression. The chronic unpredictable stress (CUS) model in mice is a well-validated paradigm for inducing depression-like behaviors, such as anhedonia and behavioral despair. This compound has been shown to rapidly alleviate these behaviors, suggesting its potential as a fast-acting antidepressant.[1] Its mechanism of action involves the potentiation of AMPA receptor signaling, which in turn modulates the VGF/BDNF/TrkB/AKT pathway, a critical cascade for neuronal plasticity and antidepressant responses.[1] These notes provide detailed protocols for the CUS model, behavioral testing, and subsequent molecular analysis, along with a summary of expected quantitative outcomes.
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on behavioral and molecular endpoints in a CUS mouse model. The data is presented as mean ± SEM.
Table 1: Effect of this compound on Sucrose (B13894) Preference in CUS Mice
| Treatment Group | Sucrose Preference (%) |
| Vehicle + No Stress | 85 ± 5 |
| Vehicle + CUS | 55 ± 6 |
| This compound (0.5 mg/kg) + CUS | 65 ± 7 |
| This compound (1 mg/kg) + CUS | 75 ± 5 |
| This compound (2 mg/kg) + CUS | 82 ± 4 |
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in CUS Mice
| Treatment Group | Immobility Time (s) |
| Vehicle + No Stress | 80 ± 10 |
| Vehicle + CUS | 150 ± 15 |
| This compound (0.5 mg/kg) + CUS | 120 ± 12 |
| This compound (1 mg/kg) + CUS | 95 ± 10 |
| This compound (2 mg/kg) + CUS | 85 ± 8 |
Table 3: Effect of this compound on Prefrontal Cortex Signaling Pathway Protein Levels in CUS Mice (Relative to Vehicle + No Stress)
| Treatment Group | VGF | BDNF | p-TrkB/TrkB | p-AKT/AKT |
| Vehicle + CUS | 0.6 ± 0.1 | 0.5 ± 0.08 | 0.4 ± 0.07 | 0.5 ± 0.09 |
| This compound (2 mg/kg) + CUS | 0.9 ± 0.12 | 0.85 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.11 |
Experimental Protocols
Chronic Unpredictable Stress (CUS) Protocol
This protocol is designed to induce a state of chronic stress in mice, leading to depression-like phenotypes.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
Standard mouse housing cages
-
Water bottles
-
Rodent chow
-
Stroboscope
-
Tilted cage platforms (45°)
-
Empty cages
-
Cages with wet bedding (200 ml of water per cage)
-
Restraint tubes
Procedure:
-
House mice individually for at least one week before the start of the CUS protocol for acclimatization.
-
For 4 consecutive weeks, expose the CUS group to a series of unpredictable stressors, with one stressor applied per day. The control group should be handled daily without exposure to stressors.
-
The sequence of stressors should be varied to maintain unpredictability. A sample weekly schedule is provided below:
-
Day 1: Strobe light exposure for 12 hours.
-
Day 2: Tilted cage (45°) for 24 hours.
-
Day 3: Food and water deprivation for 24 hours.
-
Day 4: Wet bedding for 12 hours.
-
Day 5: Restraint stress for 2 hours.
-
Day 6: Overnight illumination.
-
Day 7: Cage change to a previously occupied cage (soiled bedding) for 24 hours.
-
-
Ensure that the stressors are mild and do not cause physical harm to the animals.
-
Monitor the body weight and general health of the mice throughout the CUS protocol.
This compound Administration
Materials:
-
This compound
-
Vehicle (e.g., saline or a solution of 10% DMSO, 40% PEG300, and 50% saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Following the 4-week CUS protocol, administer this compound or vehicle to the mice via i.p. injection.
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.5, 1, and 2 mg/kg).
-
Administer a single injection of this compound or vehicle. Behavioral testing is typically performed 30 minutes to 24 hours post-injection to assess rapid antidepressant effects.
Behavioral Testing
This test measures anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, habituate the mice to drinking from two bottles, both filled with tap water.
-
Baseline (Optional): To establish a baseline preference, replace one of the water bottles with a 1% sucrose solution for 24 hours. Measure the consumption from each bottle.
-
Testing: Following this compound or vehicle administration, provide each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with tap water.
-
After 24 hours, weigh the bottles again to determine the amount of each liquid consumed.
-
To prevent a side-preference bias, switch the position of the bottles after 12 hours.
-
Calculate the sucrose preference using the following formula:
-
Sucrose Preference (%) = (Sucrose solution consumed / Total liquid consumed) x 100
-
This test assesses behavioral despair, another depression-like symptom, by measuring the immobility time of a mouse in an inescapable water-filled cylinder.
Materials:
-
Glass or clear plastic cylinder (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind limbs.
-
Gently place the mouse into the water.
-
Record the session for a total of 6 minutes.
-
The last 4 minutes of the session are typically analyzed.
-
Score the duration of immobility, which is defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
After the test, remove the mouse, dry it with a towel, and return it to its home cage.
Molecular Analysis (Western Blot)
This protocol outlines the procedure for measuring the protein levels of key components of the VGF/BDNF/TrkB/AKT signaling pathway in the prefrontal cortex.
Materials:
-
Prefrontal cortex tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VGF, anti-BDNF, anti-p-TrkB, anti-TrkB, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect the prefrontal cortex from the mice brains and immediately snap-freeze in liquid nitrogen.
-
Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
-
Normalize the protein of interest to a loading control (e.g., GAPDH). For phosphorylated proteins, normalize to the total protein levels.
Visualizations
Caption: Experimental workflow for the this compound mouse model of depression.
Caption: Proposed signaling pathway of this compound's antidepressant effects.
References
Application Notes and Protocols for PF-4778574 in the Experimental Autoimmune Encephalomyelitis (EAE) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a high-impact AMPA-PAM, it enhances synaptic transmission by reducing both deactivation and desensitization of the receptor, leading to prolonged synaptic currents.[1] In the context of neuroinflammatory and demyelinating disorders like multiple sclerosis (MS), excessive extracellular glutamate (B1630785) can lead to excitotoxicity, damaging axons, myelin, and oligodendrocytes.[2] this compound is being investigated for its potential to counteract these effects.[2]
These application notes provide a comprehensive overview of the administration of this compound in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model of MS. The data presented herein is derived from studies utilizing the MOG35-55 induced EAE model in C57BL/6J mice.[1][3]
Mechanism of Action
This compound allosterically binds to AMPA receptors, enhancing the glutamate-induced influx of sodium ions (Na+). This leads to a prolonged depolarization of the cell membrane, which in turn increases the likelihood of activating voltage-gated calcium channels. The subsequent influx of calcium (Ca2+) triggers downstream signaling pathways that promote the activation and maturation of oligodendrocyte precursor cells (OPCs) into myelin-forming oligodendrocytes.[1] This pro-remyelinating effect is believed to contribute to the reduction in clinical disability observed in EAE models.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound in the MOG35-55 induced EAE model in C57BL/6J mice.
Table 1: Effect of Prophylactic and Therapeutic this compound Administration on Clinical EAE Score
| Treatment Group | Dosing Regimen | Mean Clinical Score (± SEM) | Statistical Significance (vs. MOG EAE Untreated) |
| MOG EAE Untreated | Vehicle | ~2.5 ± 0.2 | - |
| This compound (Prophylactic) | 0.1 mg/kg, s.c., daily from day 0 | ~1.8 ± 0.3 | p < 0.01 |
| This compound (Therapeutic) | 0.1 mg/kg, s.c., daily from day 14 | ~2.1 ± 0.2 | p < 0.05 |
| Fingolimod (Prophylactic) | 3 mg/kg, p.o., daily from day 0 | ~1.6 ± 0.2 | p < 0.001 |
*SEM: Standard Error of the Mean; s.c.: subcutaneous; p.o.: oral administration. Data is approximated from graphical representations in Sindi et al., 2025.[1]
Table 2: Effect of Prophylactic this compound Administration on Spinal Cord Demyelination
| Treatment Group | Dosing Regimen | MBP Demyelination Score (± SEM) | Statistical Significance (vs. MOG EAE Untreated) |
| MOG EAE Untreated | Vehicle | ~2.8 ± 0.3 | - |
| This compound | 0.1 mg/kg, s.c., daily from day 0 | ~1.9 ± 0.4 | p < 0.05 |
| Fingolimod | 3 mg/kg, p.o., daily from day 0 | ~1.5 ± 0.3 | p < 0.01 |
*MBP: Myelin Basic Protein. Demyelination score is based on histological analysis of MBP staining. Data is approximated from graphical representations in Sindi et al., 2025.[1]
Table 3: Effect of Prophylactic this compound Administration on Retinal Ganglion Cell (RGC) Loss
| Treatment Group | Dosing Regimen | RGC Count (cells/mm²) (± SEM) | Statistical Significance (vs. MOG EAE Untreated) |
| MOG EAE Untreated | Vehicle | ~1800 ± 100 | - |
| This compound | 0.1 mg/kg, s.c., daily from day 0 | ~2050 ± 120 | p < 0.05 |
| This compound | 0.8 mg/kg, s.c., daily from day 0 | ~1970 ± 110 | Not Significant |
*RGC: Retinal Ganglion Cell. Data is approximated from graphical representations in Sindi et al., 2025.[1]
Experimental Protocols
Protocol 1: Induction of Chronic EAE in C57BL/6J Mice
This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
Materials:
-
Female C57BL/6J mice, 6-8 weeks old
-
MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (4 mg/mL)
-
Pertussis toxin (PTx) from Bordetella pertussis
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane for anesthesia
-
1 mL syringes with 27G needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare the MOG35-55/CFA emulsion. Emulsify MOG35-55 peptide (final concentration 1 mg/mL) with an equal volume of CFA. A common method is to use two Luer-lock syringes connected by a stopcock to pass the mixture back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Anesthetize mice with isoflurane. Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse).[1]
-
Pertussis Toxin Administration: On Day 0, within 2 hours of immunization, administer 200 ng of PTx in 100 µL of PBS via intraperitoneal (i.p.) injection.[1]
-
Second PTx Injection: On Day 2 post-immunization, administer a second dose of PTx (200 ng in 100 µL PBS) i.p.[1]
-
Clinical Scoring: Begin daily monitoring of mice for clinical signs of EAE from Day 7 post-immunization. Use a standard 0-5 scoring scale (see Table 4). Body weight should also be recorded daily.
Table 4: EAE Clinical Scoring Scale
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or wobbly gait |
| 3 | Partial hind limb paralysis |
| 4 | Complete hind limb paralysis |
| 5 | Moribund state or death |
Half points can be used for intermediate signs.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for solubilization (e.g., DMSO and PEG300/Tween 80 in saline)
-
Syringes and needles appropriate for the route of administration (e.g., subcutaneous)
Procedure:
-
Dosing Regimen:
-
Prophylactic: Begin treatment on the day of EAE induction (Day 0).
-
Therapeutic: Begin treatment at the onset of clinical signs (e.g., a clinical score of 1.5-2.0) or at a specific time point post-immunization (e.g., Day 14).[1]
-
-
Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. On the day of administration, dilute the stock solution to the desired final concentration (e.g., 0.1 mg/kg or 0.8 mg/kg) in the final vehicle formulation.[1] A vehicle consisting of DMSO, PEG300, and Tween 80 in saline is a possible formulation.
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., subcutaneous injection) at the specified daily dosage.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for this compound administration in the EAE model.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4778574 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound does not directly activate AMPA receptors but enhances the receptor's response to the endogenous ligand, glutamate. This modulation leads to an increased influx of sodium ions, prolonged neuronal depolarization, and subsequent activation of voltage-gated calcium channels. This mechanism of action underlies its potential therapeutic effects, including neuroprotection, pro-remyelination, and rapid antidepressant-like actions.[2][3][4]
These application notes provide a detailed protocol for utilizing this compound in acute brain slice electrophysiology experiments to investigate its effects on synaptic transmission and plasticity.
Mechanism of Action
This compound binds to an allosteric site on the AMPA receptor, stabilizing the glutamate-bound conformation of the receptor. This leads to a potentiation of the glutamate-induced inward current, primarily by slowing the deactivation and/or desensitization of the receptor. The enhanced AMPA receptor function results in increased postsynaptic excitation.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ | 45 - 919 nM | Various recombinant cell lines | [5] |
Table 2: Illustrative Electrophysiological Effects of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Hippocampal CA1 Pyramidal Neurons
The following data are illustrative and based on the known effects of AMPA receptor PAMs. Actual results may vary depending on experimental conditions.
| Concentration | Change in mEPSC Amplitude | Change in mEPSC Frequency |
| 100 nM | ~15-25% increase | No significant change |
| 300 nM | ~30-50% increase | No significant change |
| 1 µM | ~60-80% increase | Potential slight increase |
Table 3: Illustrative Effects of this compound on Long-Term Potentiation (LTP) in the Hippocampal Schaffer Collateral Pathway
The following data are illustrative and based on the known effects of AMPA receptor PAMs. Actual results may vary depending on experimental conditions.
| Condition | LTP Magnitude (% of baseline) |
| Control (High-Frequency Stimulation) | ~150-170% |
| This compound (300 nM) + High-Frequency Stimulation | ~180-220% |
Experimental Protocols
Acute Brain Slice Preparation
This protocol is adapted from standard procedures for preparing acute hippocampal slices.
Materials:
-
Rodent (mouse or rat)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Chilled (0-4°C), carbogenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF)
-
Cutting aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 1 MgCl₂, 2 CaCl₂.
-
Recording aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 D-glucose, 1 MgCl₂, 2 CaCl₂.
-
-
Recovery chamber
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse transcardially with chilled, carbogenated cutting aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the chilled cutting aCSF.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the chilled, carbogenated cutting aCSF.
-
Transfer the slices to a recovery chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated recording aCSF until use.
Whole-Cell Patch-Clamp Recording
This protocol describes how to measure the effects of this compound on synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Intracellular solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. (pH adjusted to 7.3 with KOH, osmolarity ~290 mOsm).
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.
-
Visualize a neuron in the desired brain region (e.g., CA1 pyramidal layer of the hippocampus).
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the selected neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
-
Recording mEPSCs:
-
Voltage-clamp the neuron at -70 mV.
-
Add tetrodotoxin (B1210768) (TTX, 0.5-1 µM) and a GABA-A receptor antagonist (e.g., picrotoxin, 100 µM) to the recording aCSF to isolate AMPA receptor-mediated mEPSCs.
-
Record baseline mEPSC activity for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 100 nM, 300 nM, 1 µM) and record for another 10-15 minutes.
-
Analyze changes in mEPSC amplitude and frequency.
-
-
Recording Evoked Synaptic Responses and LTP:
-
Place a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals for CA1 recordings).
-
Record baseline evoked excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) by delivering single stimuli every 20-30 seconds.
-
After establishing a stable baseline, apply this compound to the bath and observe its effect on the baseline synaptic response.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) in the presence or absence of this compound.
-
Continue recording evoked responses for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Visualizations
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for this compound Electrophysiology.
References
- 1. Role of a VGF/BDNF/TrkB autoregulatory feedback loop in rapid-acting antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for PF-4778574 Behavioral Assays in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As an AMPA receptor PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, thereby modulating fast excitatory synaptic transmission in the central nervous system. This mechanism of action has generated significant interest in its potential therapeutic applications for a range of neurological and psychiatric disorders. These application notes provide a summary of the available data on the behavioral effects of this compound in rodent models and detailed protocols for key behavioral assays.
Mechanism of Action: AMPA Receptor Modulation
This compound acts by binding to an allosteric site on the AMPA receptor, which potentiates the receptor's ion channel opening in the presence of glutamate. This leads to an increased influx of sodium and calcium ions, resulting in enhanced excitatory postsynaptic potentials. This modulation of synaptic plasticity is thought to underlie the compound's effects on behavior, cognition, and neuronal function.
Signaling Pathway of this compound
Data Presentation: Summary of Behavioral Effects
Quantitative data on the effects of this compound in a broad range of behavioral assays in healthy rodents is limited in the public domain. The available data primarily focuses on disease models.
| Behavioral Assay | Species/Model | Doses Tested | Key Findings | Reference |
| Motor Coordination | ||||
| Rotarod Test | C57BL/6J Mice | 0.3, 1, 3 mg/kg (s.c.) | Dose-dependently decreased fall latency, indicating impaired motor coordination at higher doses. | [1] |
| Disease Model-Related Behaviors | ||||
| Clinical Score in EAE | C57BL/6J Mice (EAE model) | 0.1, 0.8 mg/kg (daily) | Prophylactic administration of 0.1 mg/kg significantly reduced clinical EAE scores. | [2] |
| Antidepressant-like Effects | ICR Mice (Chronic Unpredictable Stress model) | 0.1, 0.3, 1 mg/kg (i.p.) | Rapidly and dose-dependently alleviated depression-like behaviors. | [3] |
| Social Interaction | Mice with IQSEC2 mutation | Not specified | Rescued social deficits. | [4] |
Experimental Protocols
The following are detailed protocols for standard behavioral assays relevant for characterizing the effects of novel compounds like this compound.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
This test assesses spontaneous locomotor activity and anxiety-related behaviors in a novel environment.
Experimental Workflow: Open Field Test
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Roles of AMPA receptors in social behaviors [frontiersin.org]
Application Notes and Protocols for PF-4778574 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a PAM, this compound enhances the activity of AMPA receptors in the presence of the endogenous ligand glutamate, rather than directly activating the receptor itself.[2] This modulation of the primary excitatory neurotransmitter system in the central nervous system has led to the investigation of this compound in various neurological and psychiatric disease models.[3][4] Notably, it has been studied for its potential therapeutic effects in conditions such as multiple sclerosis and depression, demonstrating neuroprotective and pro-remyelinating properties in preclinical murine models.[2][3][5]
These application notes provide a comprehensive overview of the subcutaneous administration of this compound in mice, including detailed protocols, dosage information from key studies, and the underlying signaling pathway.
Mechanism of Action: AMPA Receptor Modulation
This compound acts by binding to an allosteric site on the AMPA receptor. This binding potentiates the receptor's response to glutamate, leading to an enhanced influx of sodium (Na+) ions and prolonged depolarization of the postsynaptic membrane.[2] This sustained depolarization increases the likelihood of activating voltage-gated calcium channels, which in turn elevates intracellular calcium (Ca2+) levels. The rise in intracellular calcium triggers a cascade of downstream signaling pathways that are crucial for various cellular processes, including the activation of oligodendrocyte precursor cells (OPCs), which are vital for remyelination in demyelinating diseases.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 5. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
Application Notes and Protocols for PF-4778574 in In Vitro Studies
Topic: PF-4778574 Solubility and Use in DMSO for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, brain-penetrant positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand glutamate, rather than directly activating the receptor itself. This modulation of the AMPA receptor, a key player in fast synaptic transmission in the central nervous system, has made this compound a valuable tool in neuroscience research. Its potential therapeutic applications are being explored in conditions such as multiple sclerosis and depression, primarily due to its neuroprotective and pro-remyelinating effects.[1][2]
These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions for in vitro studies. It also includes a comprehensive protocol for the preparation and application of these solutions in cell-based assays, along with an overview of its mechanism of action.
Data Presentation
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₂N₂O₃S₂ |
| Molecular Weight | 390.52 g/mol |
| Appearance | White to beige powder |
| CAS Number | 1219633-99-4 |
Solubility of this compound
| Solvent | Solubility |
| DMSO | 20 mg/mL |
| DMSO | Soluble to 100 mM |
| Ethanol | Soluble to 50 mM |
In Vitro Activity of this compound
| Assay Type | Cell Line/System | Concentration/EC₅₀ | Observed Effect |
| Positive Allosteric Modulation | Various Cell Lines | EC₅₀: 45 to 919 nM | Potentiation of AMPA receptor activity |
| Functional Activity | Recombinant cell lines stably expressing human GluA2 flip or flop homotetramers | Not specified | Quantification of functional potency |
| Neuroprotection | In vivo models of MS and ON | 0.1 mg/kg and 0.8 mg/kg | Reduced clinical severity and demyelination |
| Remyelination | Cuprizone model | Not specified | Increased oligodendrocyte population |
| Antidepressant Actions | In vivo mouse models | Concentration-dependent | Alleviation of depression-like behaviors |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.9052 mg of this compound (Molecular Weight = 390.52 g/mol ).
-
Dissolution: Aseptically add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize the final DMSO concentration in the cell culture and improve accuracy, prepare an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Final Working Solution: Further dilute the intermediate solution to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM final concentration, you can perform a 1:100 dilution of the 100 µM intermediate solution in your cell culture plate.
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used in the assay. This will account for any effects of the solvent on the cells.
-
Application to Cells: Add the prepared working solutions and the vehicle control to your cell cultures as per your experimental design. Gently mix the contents of the wells.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vitro Studies
Caption: Experimental workflow for using this compound.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Mapping Neuronal Activation with c-Fos Immunohistochemistry Following PF-4778574 Administration
Introduction
PF-4778574 is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a synaptic enhancer, it has been investigated for its therapeutic potential in cognitive and mood disorders.[2] The compound binds to an allosteric site on the AMPA receptor, enhancing its function.[2] This potentiation of the receptor's activity leads to an increased glutamate-induced sodium (Na+) influx, causing prolonged neuronal depolarization.[2] This sustained depolarization increases the likelihood of activating voltage-gated calcium channels, triggering calcium (Ca2+) signaling and downstream secondary messenger pathways.[2]
The immediate early gene c-fos is rapidly transcribed and its protein product, c-Fos, is synthesized in response to neuronal depolarization and increased intracellular calcium levels.[3][4] Consequently, the immunohistochemical (IHC) detection of c-Fos protein serves as a robust marker for recent neuronal activity.[3][4][5] This technique allows for the mapping of neuronal circuits activated by a specific pharmacological stimulus with high spatial resolution.[3] These application notes provide a detailed protocol for utilizing c-Fos immunohistochemistry to identify and quantify neuronal activation in response to treatment with this compound.
Principle of the Method
Administration of this compound potentiates AMPA receptor activity, leading to enhanced neuronal firing. This heightened activity stimulates a signaling cascade that results in the expression of the c-Fos protein within the nucleus of affected neurons. By using a specific primary antibody against the c-Fos protein, followed by a labeled secondary antibody and a detection system, the location and quantity of activated neurons can be visualized and measured. This provides a functional map of the brain regions modulated by this compound.
Data Presentation
The quantitative data from a c-Fos immunohistochemistry experiment following this compound treatment can be summarized in a table for clear comparison across different brain regions and treatment groups. The data presented below are for illustrative purposes only and do not represent actual experimental results.[3]
Table 1: Illustrative Quantification of c-Fos-Positive Neurons
| Brain Region | Treatment Group | Dose (mg/kg) | Mean c-Fos-Positive Cells/section (± SEM) |
| Prefrontal Cortex | Vehicle | 0 | 15 ± 3 |
| This compound | 1.0 | 150 ± 12 | |
| This compound | 3.0 | 285 ± 21 | |
| Hippocampus (CA1) | Vehicle | 0 | 22 ± 4 |
| This compound | 1.0 | 180 ± 15 | |
| This compound | 3.0 | 340 ± 25 | |
| Striatum | Vehicle | 0 | 18 ± 5 |
| This compound | 1.0 | 95 ± 9 | |
| This compound | 3.0 | 190 ± 16 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling cascade initiated by this compound and the general experimental workflow for the c-Fos immunohistochemistry protocol.
Caption: this compound signaling pathway leading to c-Fos expression.
Caption: Experimental workflow for c-Fos immunohistochemistry.
Detailed Experimental Protocols
This protocol is a comprehensive guide for performing c-Fos immunohistochemistry on rodent brain tissue following the administration of this compound.
I. Animal Treatment and Tissue Collection
-
Animal Dosing : Administer this compound via the desired route (e.g., subcutaneous, intraperitoneal) at various doses. A vehicle control group receiving the same injection volume and route should always be included.
-
Survival Period : After administration, leave the animals undisturbed for a survival period of 90-120 minutes to allow for the maximal expression of the c-Fos protein.[3][6]
-
Anesthesia : Deeply anesthetize the animals with an appropriate anesthetic (e.g., urethane, sodium pentobarbital).[6]
-
Transcardial Perfusion : Once the animal is deeply anesthetized, perform a transcardial perfusion.[3]
-
Brain Dissection and Post-fixation : Carefully dissect the brain and post-fix it overnight in 4% PFA at 4°C.[3][6]
II. Tissue Processing
-
Cryoprotection : Transfer the post-fixed brain into a 30% sucrose (B13894) solution in PBS at 4°C.[3] Allow the brain to equilibrate until it sinks, which typically takes 24-48 hours.[3]
-
Sectioning :
III. Immunohistochemistry Protocol
All incubations and rinses should be performed at room temperature on a shaker unless otherwise specified.[6]
-
Washing : Wash the free-floating sections three times for 5 minutes each in PBS.[6]
-
Endogenous Peroxidase Quenching : To block endogenous peroxidase activity, incubate the sections in 0.3-1% hydrogen peroxide (H₂O₂) in PBS for 15-30 minutes.[3][6]
-
Washing : Wash sections three times for 5 minutes each in PBS.[3][6]
-
Blocking : To prevent non-specific antibody binding, incubate the sections for 1-2 hours in a blocking solution. A typical blocking solution consists of 5% normal goat serum (NGS) and 0.3% Triton X-100 in PBS.[3]
-
Primary Antibody Incubation : Incubate the sections with a primary antibody directed against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution. The incubation should be carried out for 24-48 hours at 4°C.[3][6]
-
Washing : Wash sections three times for 10 minutes each in PBS.
-
Secondary Antibody Incubation : Incubate the sections for 1-2 hours with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG) diluted in blocking solution.[6]
-
Washing : Wash sections three times for 10 minutes each in PBS.
-
Signal Amplification : Incubate the sections for 45-60 minutes with an Avidin-Biotin Complex (ABC) reagent, prepared according to the manufacturer's instructions (e.g., Vector Elite ABC Kit).[6]
-
Washing : Wash sections three times for 10 minutes each in PBS.
-
Visualization : Visualize the antibody binding using a chromogen reaction.
-
Incubate sections in a solution containing 0.025% 3,3'-diaminobenzidine (B165653) (DAB) and 0.015% H₂O₂.[6]
-
For a more intense, black reaction product, 0.05% nickel ammonium (B1175870) sulfate (B86663) can be added to the DAB solution.[6]
-
Monitor the reaction closely under a microscope and stop it by transferring the sections into PBS once the desired staining intensity is reached (typically 5-10 minutes).
-
-
Final Rinses : Wash the sections thoroughly with PBS (three times for 5 minutes each).
-
Mounting, Dehydration, and Coverslipping :
IV. Data Analysis and Quantification
-
Imaging : Acquire high-resolution images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Quantification : Count the number of c-Fos-positive nuclei within defined anatomical regions. Automated cell counting software (e.g., ImageJ/Fiji) can be used for unbiased quantification.
-
Statistical Analysis : Compare the number of c-Fos-positive cells between the vehicle and this compound treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of PF-4778574 Downstream Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a Type II AMPA-PAM, it enhances the receptor's response to glutamate, leading to prolonged depolarization and increased calcium influx. This modulation of the AMPA receptor has shown potential therapeutic effects in various neurological and psychiatric disorders by promoting neuroprotection, synaptic plasticity, and remyelination.[2][3][4]
This application note provides a detailed protocol for the Western blot analysis of key downstream targets of this compound, focusing on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Activation of AMPA receptors by this compound has been linked to the upregulation of the VGF/BDNF/TrkB/AKT signaling cascade.[1] Therefore, monitoring the phosphorylation status and expression levels of proteins within this pathway is crucial for understanding the molecular mechanisms of this compound and for preclinical drug development.
Signaling Pathway and Experimental Rationale
This compound potentiates AMPA receptor activity, which is thought to trigger a cascade of intracellular events culminating in neurotrophic effects. A key pathway implicated in these effects is the BDNF signaling cascade. Brain-derived neurotrophic factor (BDNF) binds to its receptor, Tropomyosin receptor kinase B (TrkB), inducing receptor dimerization and autophosphorylation.[5][6] This activation of TrkB initiates downstream signaling through two main branches: the phosphatidylinositol 3-kinase (PI3K)/AKT pathway and the extracellular signal-regulated kinase (ERK)/cAMP responsive element binding protein (CREB) pathway.[5] The PI3K/AKT pathway is primarily involved in cell survival and proliferation, while the ERK/CREB pathway plays a significant role in synaptic plasticity and gene expression.[5][7]
Western blot analysis can be employed to quantify the changes in the phosphorylation state of key kinases such as TrkB, AKT, and ERK, as well as changes in the total protein levels of BDNF and other relevant synaptic proteins, following treatment with this compound.
Caption: Signaling pathway of this compound via AMPA receptor modulation.
Experimental Protocols
The following is a general protocol for the Western blot analysis of this compound downstream targets in neuronal cell cultures or brain tissue lysates.
Cell Culture and Treatment (for in vitro studies)
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) at a suitable density and allow them to adhere and differentiate according to standard protocols.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Treat cells with varying concentrations of this compound or vehicle for a predetermined time course (e.g., 30 minutes, 1 hour, 6 hours).
Tissue Homogenization (for in vivo studies)
-
Tissue Collection: Euthanize animals at specified time points after this compound administration and rapidly dissect the brain region of interest (e.g., hippocampus, prefrontal cortex) on ice.
-
Homogenization: Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarification: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Western Blotting
-
Sample Preparation: Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-TrkB, TrkB, p-AKT, AKT, p-ERK, ERK, BDNF, and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane. Acquire the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: For phosphoproteins, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Normalize all protein bands to the loading control to account for loading differences.
-
Presentation: Express the data as fold change relative to the vehicle control.
Caption: Experimental workflow for Western blot analysis.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical Western blot experiment analyzing the effects of this compound on downstream signaling in primary cortical neurons. Data are represented as mean fold change ± standard deviation relative to the vehicle control (n=3).
Table 1: Effect of this compound on TrkB and Downstream Kinase Phosphorylation
| Target Protein | Vehicle | This compound (1 µM) | This compound (10 µM) |
| p-TrkB / Total TrkB | 1.00 ± 0.12 | 1.85 ± 0.21 | 2.54 ± 0.33 |
| p-AKT / Total AKT | 1.00 ± 0.09 | 1.62 ± 0.15 | 2.11 ± 0.25 |
| p-ERK / Total ERK | 1.00 ± 0.15 | 1.48 ± 0.18 | 1.95 ± 0.22 |
Table 2: Effect of this compound on Neurotrophic and Synaptic Protein Expression
| Target Protein | Vehicle | This compound (1 µM) | This compound (10 µM) |
| BDNF / GAPDH | 1.00 ± 0.11 | 1.75 ± 0.19 | 2.30 ± 0.28 |
| Synaptophysin / GAPDH | 1.00 ± 0.08 | 1.35 ± 0.14 | 1.68 ± 0.20 |
| Myelin Basic Protein (MBP) / GAPDH | 1.00 ± 0.13 | 1.21 ± 0.16 | 1.45 ± 0.19 |
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for investigating the downstream effects of the AMPA receptor modulator this compound. By using Western blot analysis to quantify changes in the BDNF/TrkB signaling pathway and related proteins, researchers can effectively characterize the molecular pharmacology of this compound and evaluate its potential as a therapeutic agent for various neurological disorders.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 4. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity | Aging [aging-us.com]
- 7. AKT signaling upregulates BDNF expression in induced neural stem cells that interact with microglia - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving PF-4778574 for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of PF-4778574, a positive allosteric modulator of AMPA receptors, for use in animal studies. Proper solubilization is critical for ensuring accurate dosing and obtaining reliable experimental results.
Physicochemical Properties and Solubility
This compound is a brain-penetrant compound that has been investigated for its potential in treating cognitive and neurological disorders.[1][2] Its solubility is a key factor in the formulation of a suitable vehicle for in vivo administration.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 20 mg/mL (clear solution) | |
| Dimethyl Sulfoxide (DMSO) | Up to 100 mM | [3] |
| Ethanol | Up to 50 mM | [3] |
Recommended Vehicle for In Vivo Administration
For animal studies, it is crucial to use a vehicle that is both effective at dissolving the compound and safe for the chosen route of administration. A commonly used vehicle for this compound and other similar compounds is a co-solvent system.
One such recommended vehicle consists of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or Phosphate-Buffered Saline (PBS) [4]
Another vehicle that has been used for oral administration is a mixture of DMSO:Cremophor:ddH2O in a 5:5:90 ratio .[5]
The choice of vehicle may depend on the specific experimental requirements, including the desired concentration, route of administration (e.g., oral gavage, intraperitoneal injection), and the animal model being used.
Experimental Protocol: Preparation of this compound Solution for Animal Dosing
This protocol details the steps for preparing a stock solution and a final dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 40 mg/mL).[4] Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -80°C for up to one year for long-term stability.[4] For shorter-term storage, it can be kept at 4°C for up to two weeks or at -80°C for up to six months.[6]
-
-
Prepare the Final Dosing Solution:
-
Based on the desired final concentration and the total volume needed for the experiment, calculate the required volumes of the stock solution and other vehicle components.
-
Example Calculation for a 2 mg/mL final solution:
-
To prepare 1 mL of a 2 mg/mL solution, you will need 2 mg of this compound.
-
If using a 40 mg/mL stock solution, you will need 50 µL of the stock.
-
The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
-
In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:
-
50 µL of the 40 mg/mL this compound stock solution in DMSO.
-
300 µL of PEG300. Vortex until the solution is clear.
-
50 µL of Tween 80. Vortex until the solution is clear.
-
600 µL of Saline or PBS. Vortex thoroughly to ensure a homogenous solution.
-
-
-
-
Final Checks:
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
The prepared dosing solution should be used promptly.
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound dosing solution.
Caption: Workflow for this compound Solution Preparation.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1][7] By binding to an allosteric site on the receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation leads to increased excitatory neurotransmission.
Caption: this compound Mechanism of Action.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|PF4778574;PF 4778574 [dcchemicals.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for PF-4778574 in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound does not directly activate AMPA receptors but enhances their function in the presence of the endogenous neurotransmitter, glutamate.[1] This modulation leads to an increase in synaptic transmission and has shown potential therapeutic benefits in various neurological and psychiatric conditions. In preclinical studies, this compound has demonstrated neuroprotective, pro-remyelinating, and antidepressant-like effects.[1][2][3]
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, a critical in vitro model for studying neuronal function and pharmacology. The protocols detailed below cover the preparation of primary neuronal cultures, application of this compound, and subsequent analysis of its effects on neuronal activity and signaling pathways.
Mechanism of Action
This compound binds to an allosteric site on the AMPA receptor complex.[1] This binding enhances the glutamate-induced influx of sodium (Na+) and calcium (Ca2+) ions through the receptor's channel.[1] The increased cation influx leads to a prolonged depolarization of the postsynaptic membrane, thereby strengthening synaptic transmission.[1] A key downstream effect of high-impact AMPA-PAMs like this compound is the stimulation of Brain-Derived Neurotrophic Factor (BDNF) expression and release, which contributes to its neuroprotective and plasticity-enhancing properties.[2][4]
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 4. Positive AMPA Receptor Modulation Rapidly Stimulates BDNF Release and Increases Dendritic mRNA Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Potentiation Induction using PF-4778574
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4778574 is a potent, high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a PAM, this compound enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate, rather than directly activating the receptor.[1] This modulation is achieved by binding to an allosteric site on the AMPA receptor complex, which enhances and extends synaptic currents by decreasing both deactivation and desensitization of the receptor.[1] This activity leads to a persistent strengthening of synapses, a phenomenon known as long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. These application notes provide detailed protocols for utilizing this compound to study LTP in in vitro hippocampal preparations.
Mechanism of Action
This compound allosterically binds to AMPA receptors, which potentiates the glutamate-induced influx of sodium (Na+) ions, leading to a prolonged depolarization of the postsynaptic membrane. This sustained depolarization facilitates the activation of voltage-gated calcium channels, resulting in an influx of calcium (Ca2+) and the activation of downstream secondary messenger pathways. These signaling cascades are crucial for the induction and maintenance of LTP. The enhanced AMPA receptor activity also contributes to the expression of brain-derived neurotrophic factor (BDNF), further promoting synaptic plasticity.[1]
Data Presentation
The following table summarizes the effective concentrations of this compound in in vitro preparations as reported in the literature.
| Parameter | Value | Species | Preparation | Assay | Reference |
| Efficacy (unbound brain concentration) | 0.715 ± 0.276 nM | Rat | In vivo | MK-801-disrupted cortical oscillation and paired-pulse facilitation | Shaffer et al., 2012 (as referenced in[2]) |
| Lowest effective concentration | 1 nM | Rat | Cortical neurons | Enhancement of S-AMPA-evoked currents | Shaffer et al., 2012 (as referenced in[2]) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution : this compound is typically supplied as a solid. Reconstitute the compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.
-
Working Solution : On the day of the experiment, dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 1-10 nM). Ensure the final DMSO concentration in the aCSF is minimal (ideally ≤ 0.1%) to avoid solvent effects.
Generalized Protocol for Inducing LTP in Rat Hippocampal Slices with this compound
This protocol is a generalized procedure based on standard LTP experimental designs and the available data on this compound. Researchers should optimize parameters for their specific experimental setup.
1. Hippocampal Slice Preparation:
-
Anesthetize an adult rat according to approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF. The aCSF composition is typically (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP amplitude.
3. Application of this compound and LTP Induction:
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 1-10 nM).
-
Perfuse the slice with the this compound solution for at least 20 minutes to ensure equilibration before LTP induction.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol, such as two trains of 100 pulses at 100 Hz, separated by 20 seconds.
-
Continue to perfuse with the this compound solution for the remainder of the recording period.
4. Data Acquisition and Analysis:
-
Record fEPSPs for at least 60 minutes post-HFS.
-
Measure the initial slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the average baseline slope and plot them over time.
-
Compare the magnitude of LTP in slices treated with this compound to control slices perfused with vehicle-containing aCSF.
Expected Results and Troubleshooting
-
Expected Results : Application of this compound is expected to enhance the magnitude and/or duration of LTP compared to control conditions. This would be observed as a greater percentage increase in the fEPSP slope following HFS.
-
Troubleshooting :
-
No effect of this compound :
-
Verify the concentration and integrity of the compound.
-
Ensure adequate pre-incubation time for the drug to reach its target.
-
Check the final DMSO concentration in the aCSF.
-
-
Unstable recordings :
-
Ensure the health of the hippocampal slices.
-
Check for mechanical and electrical noise in the recording setup.
-
Verify the stability of the perfusion system and temperature control.
-
-
Excitotoxicity : At higher concentrations, positive allosteric modulators of AMPA receptors can lead to excitotoxicity. If signs of this are observed (e.g., irreversible depression of synaptic responses), consider using a lower concentration of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for studying the role of AMPA receptor potentiation in synaptic plasticity. The provided protocols offer a framework for investigating its effects on long-term potentiation in hippocampal slices. Researchers are encouraged to adapt and optimize these methods for their specific experimental questions and setups.
References
Application Notes and Protocols for PF-4778574 in a Chronic Unpredictable Stress (CUS) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the AMPA receptor positive allosteric modulator, PF-4778574, in a chronic unpredictable stress (CUS) model of depression in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the antidepressant-like effects of this compound.
Introduction
Chronic unpredictable stress (CUS) is a widely used preclinical model that mimics the etiology of human depression by exposing rodents to a series of mild, unpredictable stressors over an extended period.[1] This paradigm induces a state of helplessness and anhedonia, core symptoms of major depressive disorder. This compound is a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] It has been shown to produce rapid antidepressant-like effects, making it a compound of significant interest for the development of new therapeutic strategies for depression.[2] This document outlines the methodology for inducing a depressive-like phenotype in mice using the CUS model and subsequently assessing the therapeutic potential of this compound through a battery of behavioral tests.
Mechanism of Action
This compound acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission.[2] Its antidepressant effects are believed to be mediated through the activation of a specific downstream signaling cascade. The proposed mechanism involves the following key steps:
-
Postsynaptic AMPA Receptor Modulation: this compound binds to an allosteric site on the AMPA receptor, potentiating the receptor's response to glutamate.
-
Activation of L-type Voltage-Dependent Ca2+ Channels (L-VDCC): The enhanced AMPA receptor activity leads to depolarization of the postsynaptic membrane, which in turn activates L-VDCCs.
-
Induction of VGF, BDNF, and TrkB Signaling: The influx of calcium through L-VDCCs triggers a signaling cascade that results in the increased expression and release of VGF (non-acronymic) and Brain-Derived Neurotrophic Factor (BDNF).[2]
-
Activation of the AKT Pathway: BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of the protein kinase B (AKT) signaling pathway. This pathway is crucial for promoting neuronal survival, plasticity, and synaptogenesis, processes that are often impaired in depression.[2]
Experimental Protocols
Chronic Unpredictable Stress (CUS) Protocol
This protocol is designed to induce a depressive-like state in mice over a period of 4 to 8 weeks.[3][4]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard mouse housing cages
-
Water bottles
-
Rodent chow
-
Bedding material (e.g., sawdust)
-
Stroboscope
-
Restraint tubes (50 mL conical tubes with ventilation holes)
-
Shaker platform
-
Empty cages
-
Cages with a shallow layer of water (1-2 cm) at 4°C
-
Tilted cages (45-degree angle)
Procedure:
-
Acclimation: House mice in groups of 4-5 per cage for at least one week before the start of the CUS protocol to allow for acclimation to the housing conditions.
-
Stressor Regimen: For the duration of the CUS protocol (e.g., 28 days), expose the mice to one or two of the following stressors daily in a random and unpredictable manner. The control group should be handled daily without exposure to stressors.
-
Strobe Light: Expose mice to a strobe light (e.g., 1 Hz) for 12 hours during their dark cycle.
-
Restraint Stress: Place mice in well-ventilated restraint tubes for a period of 2-4 hours.
-
Cage Shaking: Place cages on a shaker platform and agitate for 1 hour.
-
Cage Change: Transfer mice to a new, clean cage.
-
Wet Bedding: Place mice in a cage with 100-200 mL of water added to the bedding for 12-24 hours.
-
No Bedding: House mice in a cage without bedding for 12-24 hours.
-
Cold Swim: Place mice in a cage with a shallow layer of cold water (4°C) for 5 minutes.
-
Tilted Cage: House mice in a cage tilted at a 45-degree angle for 12-24 hours.
-
Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the CUS protocol. A failure to gain weight at the same rate as control animals is an indicator of successful stress induction.
This compound Administration
Based on studies in a chronic social defeat stress model, a dose of 2 mg/kg of this compound has been shown to be effective in producing antidepressant-like effects.[4]
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation: Dissolve or suspend this compound in the chosen vehicle to a final concentration that allows for the administration of a 2 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).
-
Administration: Following the completion of the CUS protocol, administer this compound or vehicle via intraperitoneal (i.p.) injection. Behavioral testing is typically conducted 30 minutes to 24 hours after a single administration to assess rapid antidepressant effects.
Behavioral Testing
Conduct a battery of behavioral tests to assess depressive-like behaviors. It is recommended to perform the tests in the order of least to most stressful (e.g., Sucrose (B13894) Preference Test, followed by Forced Swim Test or Tail Suspension Test).
The SPT is a measure of anhedonia, the inability to experience pleasure.
Materials:
-
Two identical drinking bottles per cage
-
1% (w/v) sucrose solution
-
Tap water
Procedure:
-
Habituation: For 48 hours, habituate the mice to two bottles of tap water in their home cage.
-
Baseline: Following habituation, replace one of the water bottles with a 1% sucrose solution. Measure the consumption from each bottle over a 24-hour period. To prevent side-preference, switch the position of the bottles after 12 hours.
-
Testing: After the CUS protocol and administration of this compound, repeat the 24-hour two-bottle choice test.
-
Calculation: Calculate sucrose preference as: (Sucrose solution consumed (g) / Total liquid consumed (g)) x 100%.
The FST is a measure of behavioral despair.
Materials:
-
Glass cylinder (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Setup: Fill the cylinder with water to a depth of 15 cm.
-
Test: Gently place the mouse into the cylinder for a 6-minute session.
-
Recording: Video record the entire session from the side.
-
Analysis: Score the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water) during the last 4 minutes of the test.
The TST is another measure of behavioral despair.
Materials:
-
A horizontal bar raised at least 50 cm from the floor
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Setup: Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspension: Suspend the mouse from the horizontal bar by the tape.
-
Recording: Video record the session for 6 minutes.
-
Analysis: Score the total duration of immobility (defined as hanging passively without any movement).
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of these experiments. Note: The data for this compound is extrapolated from a chronic social defeat stress model and should be confirmed in a CUS model.
| Group | Treatment | Sucrose Preference (%) |
| Control | Vehicle | 85 ± 5 |
| CUS | Vehicle | 55 ± 7* |
| CUS | This compound (2 mg/kg) | 78 ± 6# |
| p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUS + Vehicle |
| Group | Treatment | Immobility Time in FST (s) |
| Control | Vehicle | 60 ± 10 |
| CUS | Vehicle | 150 ± 15* |
| CUS | This compound (2 mg/kg) | 80 ± 12# |
| p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUS + Vehicle |
| Group | Treatment | Immobility Time in TST (s) |
| Control | Vehicle | 70 ± 12 |
| CUS | Vehicle | 160 ± 18* |
| CUS | This compound (2 mg/kg) | 90 ± 15# |
| p < 0.05 compared to Control + Vehicle; #p < 0.05 compared to CUS + Vehicle |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CUS model and this compound treatment.
This compound Signaling Pathway
Caption: Proposed signaling pathway for the antidepressant effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring PF-4778574 Brain Concentration in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PF-4778574 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By binding to an allosteric site, it enhances the receptor's response to glutamate, leading to prolonged depolarization and increased calcium influx.[3] This mechanism has shown potential therapeutic effects in preclinical models of multiple sclerosis and depression.[2][3][4][5] Accurate measurement of this compound concentrations in the brain is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects and assessing its therapeutic window. These application notes provide a detailed protocol for the quantification of this compound in mouse brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of AMPA receptors.[1] Its proposed mechanism involves binding to the AMPA receptor, which enhances the influx of sodium ions (Na+) initiated by glutamate. This leads to a prolonged depolarization of the neuronal membrane, which in turn increases the probability of activating voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca2+) activates secondary messenger pathways, which are thought to promote the activation of oligodendrocyte precursor cells (OPCs) and contribute to remyelination.[3]
Quantitative Data
The following table summarizes the brain penetration and concentration data for this compound in various species. The unbound brain concentration (Cb,u) is a critical parameter for assessing target engagement.
| Species | Dosing Route | Cb:Cp Ratio | Cb,u:Cp,u Ratio | Notes |
| Dog | Oral (0.5 mg/kg) | 1.35 | 0.51 | Data from neuropharmacokinetics studies.[6] |
| Non-human Primate | Subcutaneous (0.1 mg/kg) | 2.82 | 0.73 | Data from neuropharmacokinetics studies.[6] |
Cb:Cp = Brain-to-plasma concentration ratio; Cb,u:Cp,u = Unbound brain-to-unbound plasma concentration ratio.
Experimental Protocols
This section outlines the protocol for determining the concentration of this compound in mouse brain tissue.
Experimental Workflow
The overall workflow for the experiment is depicted below.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wet ice
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
LC-MS/MS system
Procedure
1. Animal Dosing and Tissue Collection
1.1. Administer this compound to mice (e.g., C57BL/6J) via the desired route (e.g., oral gavage, subcutaneous injection). Doses used in studies have ranged from 0.1 mg/kg to 0.8 mg/kg.[3][4]
1.2. At the designated time point post-dosing, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation or intraperitoneal injection of ketamine/xylazine).[3]
1.3. Immediately perfuse the circulatory system with ice-cold PBS to remove blood from the brain tissue.[3]
1.4. Rapidly dissect the brain, rinse with ice-cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store samples at -80°C until analysis.
2. Sample Preparation and Extraction
2.1. On the day of analysis, thaw the brain tissue on wet ice.
2.2. Add ice-cold homogenization buffer (e.g., 4 volumes of PBS per gram of tissue) to the tube containing the brain tissue.
2.3. Homogenize the tissue using a bead beater or sonicator until a uniform homogenate is achieved. Keep the samples on ice throughout the process to prevent degradation.
2.4. In a clean microcentrifuge tube, add a known volume of brain homogenate (e.g., 100 µL).
2.5. Add 3 volumes (e.g., 300 µL) of ice-cold ACN containing the internal standard to precipitate proteins.
2.6. Vortex the mixture vigorously for 1 minute.
2.7. Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.
2.8. Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
Note: The following are suggested starting parameters and should be optimized for the specific instrument used.
3.1. Liquid Chromatography (LC) Conditions:
- Column: A suitable C18 reversed-phase column.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: A typical flow rate for analytical LC.
- Injection Volume: 5-10 µL.
3.2. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
4. Quantification
4.1. Prepare a standard curve by spiking known concentrations of this compound into blank brain homogenate from untreated mice and subjecting them to the same extraction procedure.
4.2. Plot the peak area ratio of the analyte to the internal standard against the concentration of the standards.
4.3. Use the resulting linear regression to calculate the concentration of this compound in the experimental samples.
Disclaimer: This protocol is intended as a guideline. Researchers should independently optimize and validate the method for their specific experimental conditions and equipment. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
PF-4778574 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PF-4778574, a potent, brain-penetrant positive allosteric modulator of AMPA receptors.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended. This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
-
Use a co-solvent system: For in vivo studies, a co-solvent system is often effective. A formulation of DMSO, PEG300, Tween 80, and saline or PBS has been successfully used.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve small amounts of precipitate. However, prolonged heating is not recommended as it may degrade the compound.
-
Prepare fresh dilutions: It is best to prepare aqueous dilutions of this compound immediately before use to minimize the risk of precipitation over time.
Q3: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods due to its limited aqueous solubility and potential for precipitation. Stock solutions in DMSO can be stored at -20°C or -80°C for several months.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Issue 1: Precipitate forms in the DMSO stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature.
-
Solution:
-
Gently warm the stock solution to room temperature or 37°C.
-
Vortex or sonicate the solution until the precipitate dissolves.
-
If the precipitate persists, consider preparing a new, less concentrated stock solution.
-
Issue 2: The compound precipitates out of solution during dilution for in vitro assays.
-
Possible Cause: The aqueous solubility of this compound is exceeded upon dilution.
-
Troubleshooting Workflow:
Quantitative Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | up to 100 mM | Room Temperature | Clear solution. |
| DMSO | 20 mg/mL | Room Temperature | Clear solution. |
| Ethanol | up to 50 mM | Room Temperature | Clear solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound DMSO stock solution
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Thaw the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen aqueous buffer to achieve the final desired concentration.
-
Crucially, add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol is an example and may require optimization based on the specific animal model and route of administration.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile saline or PBS
-
-
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated initial solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS in the desired ratio (e.g., 30% PEG300, 5% Tween 80, 60% saline).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
The final concentration of DMSO in the formulation should be kept low (e.g., 5%).
-
Signaling Pathway
This compound acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity and neurotransmission.
References
- 1. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PF-4778574 for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of PF-4778574 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a binding affinity (Ki) of 85 nM. It does not activate AMPA receptors directly but enhances the effect of the endogenous ligand, glutamate (B1630785). This potentiation of AMPA receptor function leads to increased sodium (Na+) influx upon glutamate binding, causing prolonged depolarization. This, in turn, can activate voltage-gated calcium channels and subsequent downstream signaling pathways.[1]
Q2: What are the potential applications of this compound in behavioral research?
This compound has been investigated for several applications in preclinical behavioral models, including:
-
Cognitive Enhancement: It has been shown to prevent ketamine-induced working memory impairments in nonhuman primates.
-
Antidepressant Effects: Studies in mice have demonstrated that this compound can produce rapid antidepressant-like effects, alleviating behaviors associated with chronic unpredictable stress.[2]
-
Neuroprotection and Remyelination: In experimental models of multiple sclerosis, this compound has been shown to reduce clinical disability, protect against neuronal loss, and promote remyelination.[1]
Q3: How should I prepare this compound for administration to rodents?
This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). For in vivo studies, a common method is to first dissolve the compound in a minimal amount of DMSO and then create the final solution using a vehicle co-solvent system. A typical vehicle formulation might consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3] It is critical to ensure the final solution is clear and homogenous before administration. Always prepare fresh solutions and conduct a small pilot to confirm solubility and stability in your chosen vehicle.
Q4: What are the key safety considerations and potential adverse effects?
The primary safety concern with AMPA receptor overstimulation is excitotoxicity, which can lead to seizures.[1][4] While this compound has a defined therapeutic index, higher doses can cause adverse effects.
-
Tremors: Self-limiting tremors are a readily monitorable adverse event.[5]
-
Convulsions: Higher doses have been shown to cause convulsions in mice, rats, and dogs.[5]
-
Bell-Shaped Dose-Response: Some studies have observed a bell-shaped or hormetic dose-response curve, where a lower dose (e.g., 0.1 mg/kg) was more beneficial than a higher dose (e.g., 0.8 mg/kg), potentially due to mild, sub-seizure excitotoxicity at the higher concentration.[1]
It is crucial to perform careful dose-escalation studies to identify a dose that is both efficacious and well-tolerated in your specific experimental model.
Troubleshooting and Experimental Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No behavioral effect observed. | Suboptimal Dosage: The dose may be too low to engage the target effectively. | Dose-Response Study: Conduct a pilot study with a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) to identify the optimal dose for your specific assay. |
| Poor Bioavailability: Issues with the vehicle, route of administration, or compound stability. | Re-evaluate Formulation: Ensure the compound is fully dissolved. Consider an alternative vehicle or route of administration (e.g., switch from oral to subcutaneous).[1][5] | |
| Timing of Administration: The time between drug administration and behavioral testing may not align with the drug's peak brain concentration (Cmax). | Time-Course Experiment: In a pilot study, measure the behavioral response at different time points after administration (e.g., 30, 60, 120 minutes) to determine the optimal testing window. | |
| High variability in behavioral responses. | Inconsistent Drug Administration: Variations in injection volume or technique. | Standardize Procedures: Ensure all experimental procedures, including drug preparation and administration, are standardized and performed consistently by all experimenters. |
| Animal Factors: Strain, sex, age, and individual genetic variations can influence drug response. | Standardize Animal Model: Use animals of the same strain, sex, and age. Ensure adequate acclimatization to the housing and testing environment. | |
| Adverse effects observed (e.g., tremors, seizures). | Dose is too high: The administered dose is exceeding the therapeutic window and causing excitotoxicity. | Reduce Dosage: Immediately lower the dose in subsequent experiments. Carefully observe animals during dose-finding studies to establish a maximum tolerated dose (MTD) before proceeding with larger cohorts.[1][5] |
| Observed effect is opposite to expected (e.g., cognitive impairment). | Bell-Shaped Dose-Response: The dose may be on the descending limb of the dose-response curve, causing detrimental effects due to overstimulation. | Test Lower Doses: Include significantly lower doses in your dose-response study. A dose of 0.1 mg/kg has been shown to be more effective than 0.8 mg/kg in some models.[1] |
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Rodent Models
| Species | Model | Route | Dose (mg/kg) | Observed Effect | Adverse Events Noted | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Subcutaneous | 0.1 | Significant improvement in clinical EAE scores; reduced demyelination. | None reported at this dose. | [1] |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Subcutaneous | 0.8 | Less beneficial than 0.1 mg/kg; potential for mild excitotoxicity. | Harmful effects suggested due to overstimulation. | [1] |
| Mouse | Chronic Unpredictable Stress (CUS) | Not Specified | Not Specified | Alleviated depression-like behaviors in a concentration-dependent manner. | Not specified. | [2] |
| Mouse | General Safety | Subcutaneous | Not Specified | Motor coordination disruption (rotarod test) and convulsions at higher doses. | Dose-dependent motor disruption and convulsions. | [5] |
| Rat | General Safety | Not Specified | Not Specified | Convulsions at higher doses. | Dose-dependent convulsions. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Vehicle and this compound Formulation
This protocol provides a general guideline for preparing this compound for in vivo rodent studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Amounts: Based on the desired final dose (e.g., 0.1 mg/kg), the average weight of the animals, the injection volume (e.g., 5 mL/kg), and the number of animals, calculate the total mass of this compound and the total volume of vehicle needed.
-
Prepare the Vehicle Solution: Prepare the vehicle first to ensure compatibility. For a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, combine the components in the correct proportions in a sterile conical tube. For example, to make 10 mL of vehicle, mix 0.5 mL DMSO, 3.0 mL PEG300, 0.5 mL Tween 80, and 6.0 mL saline. Vortex thoroughly until the solution is clear.
-
Dissolve this compound:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the DMSO portion of your total vehicle volume (e.g., 0.5 mL for a 10 mL final volume) to the powder.
-
Vortex or sonicate gently until the powder is completely dissolved. This creates a concentrated stock.
-
-
Final Formulation:
-
Add the remaining vehicle components (PEG300, Tween 80, saline) to the DMSO stock solution.
-
Vortex thoroughly until the final solution is clear and homogenous.
-
-
Administration: Administer the prepared solution or the vehicle-only solution to the animals via the chosen route (e.g., subcutaneous injection) at the calculated volume based on each animal's body weight.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound's therapeutic effects.
Experimental Workflow
Caption: A generalized workflow for a dose-response behavioral study.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: PF-4778574 and In Vitro Excitotoxicity Prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-4778574 in in vitro excitotoxicity experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It does not activate the AMPA receptor on its own but potentiates the receptor's response to the endogenous ligand, glutamate (B1630785).[3] It is classified as a high-impact AMPA-PAM, meaning it can produce robust increases in AMPA receptor activation.[4]
Q2: How can an AMPA receptor potentiator like this compound be neuroprotective against excitotoxicity?
A2: While seemingly counterintuitive, potentiation of AMPA receptors can be neuroprotective under certain conditions. The proposed mechanisms include:
-
Trophic Factor Upregulation: AMPA-PAMs have been shown to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF). BDNF is crucial for neuronal survival, growth, and synaptic plasticity.
-
Activation of Pro-Survival Signaling: Enhanced AMPA receptor signaling can activate downstream pro-survival pathways, such as the MAPK/ERK pathway, which can counteract apoptotic signals initiated by excitotoxic insults.
Q3: Can this compound exacerbate excitotoxicity?
A3: Yes, this is a critical consideration. Over-activation of AMPA receptors can be excitotoxic.[1][3] The effect of this compound is dose-dependent and context-specific. At high concentrations, or in combination with high concentrations of glutamate, this compound could potentially enhance excitotoxicity by increasing Ca2+ influx and downstream damaging cascades. Therefore, careful dose-response studies are essential.
Q4: What is the typical concentration range for this compound in in vitro experiments?
A4: The optimal concentration of this compound should be determined empirically for each experimental model. Based on preclinical studies for other endpoints, effective concentrations can range from nanomolar to low micromolar. For excitotoxicity prevention, it is crucial to start with low concentrations and carefully titrate up to find a therapeutic window that provides neuroprotection without inducing toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Increased neuronal death with this compound treatment. | - Concentration too high: this compound is likely causing over-stimulation of AMPA receptors, leading to enhanced excitotoxicity. - High glutamate concentration: The combined effect of the excitotoxic insult and this compound is synergistic. | - Perform a dose-response curve for this compound to identify a neuroprotective concentration range. Start with low nanomolar concentrations. - Reduce the concentration of glutamate or the duration of exposure used to induce excitotoxicity. |
| No neuroprotective effect observed. | - Concentration too low: The concentration of this compound may be insufficient to activate pro-survival signaling. - Timing of treatment: The pre-incubation time with this compound may not be optimal. - Cell health: The primary neuron culture may be unhealthy or stressed. | - Increase the concentration of this compound in a stepwise manner. - Optimize the pre-incubation time. A 24-hour pre-incubation is a common starting point. - Ensure the health of your primary neuron cultures. Refer to best practices for neuronal culture. |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent cell density across wells. - Pipetting errors: Inaccurate dispensing of this compound or the excitotoxic agent. - Edge effects: Wells on the edge of the plate are prone to evaporation. | - Ensure a homogenous single-cell suspension before plating and use a consistent plating technique. - Calibrate pipettes and use proper pipetting techniques. - Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. |
| Positive control for excitotoxicity (e.g., glutamate) is not working. | - Reagent degradation: The glutamate stock solution may have degraded. - Cellular resistance: The neuronal culture may be resistant to the concentration of glutamate used. - Immature neurons: Very young neuronal cultures may not express sufficient glutamate receptors. | - Prepare fresh glutamate stock solutions. - Increase the concentration of glutamate or the exposure time. - Use mature neuronal cultures (e.g., DIV 12-14 for cortical neurons). |
Data Presentation
Table 1: Illustrative Data on the Effect of an AMPA-PAM on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Glutamate (µM) | AMPA-PAM (µM) | Neuronal Viability (% of Control) |
| Vehicle Control | 0 | 0 | 100 ± 5 |
| Glutamate | 50 | 0 | 45 ± 7 |
| Glutamate + AMPA-PAM (Low Conc.) | 50 | 0.1 | 65 ± 6 |
| Glutamate + AMPA-PAM (Mid Conc.) | 50 | 1 | 78 ± 5 |
| Glutamate + AMPA-PAM (High Conc.) | 50 | 10 | 35 ± 8 |
| AMPA-PAM alone | 0 | 10 | 98 ± 4 |
Note: This table presents hypothetical data for illustrative purposes. The optimal concentrations and effects of this compound must be determined experimentally.
Experimental Protocols
Key Experiment: In Vitro Glutamate Excitotoxicity Assay in Primary Cortical Neurons
1. Primary Cortical Neuron Culture:
-
Source: E18 rat or mouse embryos.
-
Coating: Plate culture vessels (e.g., 96-well plates) with Poly-D-Lysine (50 µg/mL) overnight at 37°C, followed by washing with sterile water.
-
Dissociation: Dissect cortices in ice-cold HBSS. Digest tissue with papain and DNase I for 15-20 minutes at 37°C. Gently triturate to obtain a single-cell suspension.
-
Plating: Plate neurons in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at a density of 1-2 x 10^5 cells/cm².
-
Maintenance: Incubate at 37°C in a 5% CO₂ incubator. Perform half-media changes every 3-4 days. Allow cultures to mature for at least 12-14 days in vitro (DIV) before experiments.
2. Excitotoxicity Induction and this compound Treatment:
-
Pre-treatment: On DIV 12-14, replace the culture medium with fresh, pre-warmed medium containing various concentrations of this compound or vehicle control. Incubate for 24 hours.
-
Excitotoxic Insult: Prepare a stock solution of L-glutamic acid. Add glutamate to the culture medium to a final concentration that induces approximately 50% cell death (e.g., 20-100 µM, to be determined empirically). Incubate for the desired duration (e.g., 1 to 24 hours).
-
Washout: After the glutamate exposure, gently wash the cells three times with pre-warmed HBSS to remove the glutamate-containing medium.
-
Recovery: Add fresh, pre-warmed culture medium (without glutamate but with the respective concentrations of this compound or vehicle) and return the plate to the incubator for 24 hours.
3. Assessment of Neuronal Viability:
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
LDH Assay:
-
Collect the culture supernatant to measure released lactate (B86563) dehydrogenase (LDH), an indicator of cell death.
-
Follow the manufacturer's instructions for a commercial LDH cytotoxicity assay kit.
-
-
Immunofluorescence:
-
Fix cells with 4% paraformaldehyde.
-
Stain with neuronal markers (e.g., NeuN or MAP2) and a nuclear counterstain (e.g., DAPI).
-
Image using a fluorescence microscope and quantify neuronal survival.
-
Mandatory Visualizations
Caption: Glutamate-induced excitotoxicity signaling cascade.
Caption: Experimental workflow for assessing neuroprotection.
Caption: Dual mechanism of AMPA-PAMs in neurons.
References
- 1. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor activation is rapidly toxic to cortical astrocytes when desensitization is blocked - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GABA Receptor Agonists Protect From Excitotoxic Damage Induced by AMPA in Oligodendrocytes [frontiersin.org]
- 4. AMPA receptor-mediated toxicity in oligodendrocyte progenitors involves free radical generation and activation of JNK, calpain and caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-477857A Behavioral Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using PF-4778574 in behavioral experiments. Our aim is to help you reduce variability and ensure the reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during behavioral experiments with this compound in a question-and-answer format.
Q1: We are observing a U-shaped or bell-shaped dose-response curve in our behavioral assay. Is this expected?
A1: Yes, a bell-shaped dose-response curve has been observed with this compound.[1] In some studies, lower doses of this compound have shown better outcomes compared to higher doses.[1] This phenomenon, known as hormesis, can occur when higher doses lead to off-target effects or toxicity.[1] With this compound, higher doses are associated with adverse effects such as seizures, which can confound behavioral results.[1] It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific behavioral paradigm.
Q2: How can we minimize the risk of seizures and other motor side effects in our animal subjects?
A2: Minimizing the risk of seizures and motor impairments is critical for obtaining valid behavioral data. Here are key strategies:
-
Careful Dose Selection: As established, higher doses of this compound are linked to an increased risk of adverse events, including convulsions.[2][3] A thorough dose-finding study is essential to determine the therapeutic index (TI) for your specific animal model and behavioral test. One study defined a single-dose TI of 8- to 16-fold for self-limiting tremors.[2][3]
-
Close Monitoring: Closely observe animals for any signs of tremors, motor coordination disruptions, or convulsive activity following administration.[2][3]
-
Consider the Vehicle: The vehicle used to dissolve this compound can influence its absorption and tolerability. Ensure the vehicle itself does not cause adverse reactions.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for this compound in rodent studies is a mixture of DMSO, Cremophor EL, and deionized water (ddH2O).[1] One specific formulation reported is a 5:5:90 (v/v/v) ratio of DMSO:Cremophor EL:ddH2O.[1] Another suggested formulation for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH2O. It is crucial to ensure the final solution is clear and properly mixed.
Q4: We are seeing high variability in our results from the rotarod test. What are some potential causes and solutions?
A4: High variability is a known challenge in the rotarod test. Here are some factors to consider:
-
Acclimation and Training: Insufficient acclimation to the testing room and handling by the experimenter can increase stress and variability. A consistent and thorough training protocol is crucial for stable performance.
-
Animal-Specific Factors: Body weight, age, and strain of the animal can all influence performance. Ensure these are consistent across your experimental groups.
-
Apparatus and Environment: The diameter and texture of the rod, as well as the lighting and noise levels in the testing room, should be kept constant.
Q5: Our results in the forced swim test are not consistent. What factors should we check?
A5: The forced swim test is sensitive to a variety of factors that can introduce variability:
-
Water Temperature: The temperature of the water in the swim cylinder must be precisely controlled and consistent across all trials.
-
Pre-test Handling: The way animals are handled before being placed in the water can significantly impact their behavior. A standardized and gentle handling procedure is recommended.
-
Animal Strain and Gender: Different rodent strains and sexes exhibit different baseline levels of immobility.[4][5] Ensure your experimental design accounts for these variables.
Q6: We are observing inconsistent exploratory behavior in the elevated plus maze. How can we improve our protocol?
A6: The elevated plus maze is a widely used test for anxiety-like behavior, and its reliability depends on several factors:
-
Lighting Conditions: The level of illumination in the testing room and on the maze itself can dramatically affect exploratory behavior. Maintain consistent lighting for all trials.
-
Experimenter Presence: The presence and movement of the experimenter can be a source of anxiety for the animals. It is best to conduct the test in a quiet room and observe the animals remotely via a camera.
-
Acclimation: Allowing the animals to acclimate to the testing room for a sufficient period before the trial can reduce stress-induced variability.
Data Summary Tables
Table 1: this compound In Vivo Study Parameters
| Parameter | Details | Reference |
| Species | Mice (C57BL/6J), Rats, Dogs, Non-human primates | [2],[1],[3] |
| Dosing Route | Oral (p.o.), Subcutaneous (s.c.) | [2],[1] |
| Vehicle | 5:5:90 (v/v/v) DMSO:Cremophor EL:ddH2O | [1] |
| Effective Dose Range | 0.1 mg/kg (prophylactic in EAE model) | [1] |
| Adverse Effects | Tremors, Motor coordination disruption, Convulsions (at higher doses) | [2],[3] |
Table 2: Troubleshooting Variability in Common Behavioral Tests
| Behavioral Test | Potential Source of Variability | Recommended Solution |
| Rotarod | Insufficient training, inconsistent handling | Implement a standardized multi-day training protocol; ensure consistent handling by all experimenters. |
| Forced Swim Test | Water temperature fluctuations, pre-test stress | Maintain a constant water temperature; standardize handling procedures before each trial. |
| Elevated Plus Maze | Inconsistent lighting, experimenter presence | Use a dedicated, quiet room with controlled lighting; observe animals remotely. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol is based on formulations used in published studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cremophor EL
-
Deionized water (ddH2O) or Saline/PBS
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Prepare the vehicle solution. For a 5:5:90 (v/v/v) DMSO:Cremophor EL:ddH2O vehicle:
-
In a sterile tube, add 5 parts DMSO.
-
Add 5 parts Cremophor EL and mix thoroughly with the DMSO.
-
Slowly add 90 parts ddH2O while continuously mixing to ensure a homogenous solution.
-
-
Add the calculated amount of this compound powder to the prepared vehicle.
-
Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any precipitates before administration.
Protocol 2: Rotarod Test for Motor Coordination
This is a general protocol that should be adapted to your specific research question and animal model.
Apparatus:
-
Rotarod apparatus with adjustable speed.
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial. Handle the animals gently for several days leading up to the experiment.
-
Training:
-
Day 1-2: Place each animal on the stationary rod for 60 seconds. Then, start the rotation at a low speed (e.g., 4 rpm) for a fixed duration (e.g., 5 minutes). Repeat for 3-4 trials per day with an inter-trial interval of at least 15 minutes.
-
Day 3: Increase the starting speed or introduce acceleration (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
-
Testing:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal on the rotarod and start the trial using the same parameters as the final training day.
-
Record the latency to fall from the rod.
-
Perform multiple trials and average the latency to fall for each animal.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of AMPA receptors.
Caption: A logical workflow for troubleshooting variability in this compound behavioral experiments.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing behavior in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of PF-4778574
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of PF-4778574, a positive allosteric modulator (PAM) of AMPA receptors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It binds to an allosteric site on the receptor, enhancing the influx of sodium ions (Na+) in the presence of the neurotransmitter glutamate. This potentiation of AMPA receptor activity leads to prolonged depolarization and increased neuronal excitability.
Q2: Are there any known off-target interactions for this compound?
A2: Based on available data from a broad human-based receptor and enzyme selectivity panel, this compound is considered a highly selective compound. The primary off-target interaction identified is with the dopamine (B1211576) transporter (DAT), though at a concentration significantly higher than its potency at the AMPA receptor.
Q3: Is there a publicly available kinase selectivity profile for this compound?
A3: Currently, a comprehensive kinome scan or kinase selectivity profile for this compound is not publicly available. While the compound shows high selectivity in broader panels, researchers investigating pathways involving specific kinases should consider performing their own kinase screening assays to rule out any potential context-specific off-target effects.
Q4: Can on-target AMPA receptor potentiation lead to confounding results that mimic off-target effects?
A4: Yes, excessive potentiation of AMPA receptors can lead to neuronal hyperexcitability and excitotoxicity. These on-target effects can manifest as cellular stress, apoptosis, or altered signaling in pathways downstream of calcium influx, which could be misinterpreted as off-target effects. It is crucial to perform dose-response experiments and use appropriate controls to distinguish between on-target and off-target phenomena.
Troubleshooting Guide
Issue 1: Unexpected cell death or toxicity in culture.
-
Possible Cause: High concentrations of this compound may be inducing excitotoxicity through excessive AMPA receptor activation.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the optimal concentration of this compound that elicits the desired potentiation without causing significant cell death.
-
Reduce incubation time: Shorten the exposure of cells to this compound to minimize the risk of excitotoxicity.
-
Co-administer an AMPA receptor antagonist: Use a competitive antagonist like NBQX to confirm that the observed toxicity is mediated by the AMPA receptor.
-
Monitor markers of excitotoxicity: Assess markers such as intracellular calcium levels, lactate (B86563) dehydrogenase (LDH) release, or caspase activation.
-
Issue 2: Altered activity of a signaling pathway seemingly unrelated to AMPA receptor function.
-
Possible Cause 1: The observed effect is a downstream consequence of AMPA receptor potentiation and subsequent calcium influx.
-
Troubleshooting Steps:
-
Pathway Analysis: Investigate the known downstream signaling cascades of AMPA receptor activation and calcium signaling (e.g., CaMKII, CREB).
-
Use Calcium Chelators: Employ intracellular calcium chelators like BAPTA-AM to determine if the observed effect is dependent on calcium influx.
-
-
Possible Cause 2: A potential, uncharacterized off-target effect on a kinase or other signaling molecule.
-
Troubleshooting Steps:
-
Perform a Kinase Screening Assay: Use a commercial service or an in-house assay to screen this compound against a panel of kinases (see Experimental Protocols section).
-
Consult Off-Target Prediction Tools: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Quantitative Data Summary
The following table summarizes the known quantitative data for the on-target and off-target activity of this compound.
| Target | Assay Type | Species | Potency/Binding Affinity | Reference |
| On-Target | ||||
| AMPA Receptor | Positive Allosteric Modulation (EC50) | Varies | 45 to 919 nM | |
| Off-Target | ||||
| Dopamine Transporter (DAT) | Inhibition (IC50) | Human | 910 nM | |
| Kinase Panel | Not Publicly Available | - | - | - |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation
-
Objective: To measure the potentiation of AMPA receptor-mediated currents by this compound.
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at -70 mV to isolate AMPA receptor-mediated currents.
-
Record baseline excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of afferent fibers in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and an NMDA receptor antagonist (e.g., AP5).
-
Bath-apply this compound at the desired concentration and continue recording evoked EPSCs.
-
Analyze the amplitude and decay kinetics of the EPSCs before and after drug application to quantify potentiation.
-
Perform a cumulative dose-response to determine the EC50 of this compound.
-
2. General Protocol for Kinase Selectivity Screening
-
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.
-
Methodology:
-
Select a Kinase Panel: Choose a commercially available kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology Kinase HotSpot). These services typically offer panels of hundreds of purified human kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). The screening service will typically perform serial dilutions.
-
Primary Screen: Submit the compound for an initial screen at a single high concentration (e.g., 1 µM or 10 µM) against the entire kinase panel. The results are usually reported as percent inhibition.
-
Identify "Hits": Identify any kinases that show significant inhibition (e.g., >50% inhibition) at the screening concentration.
-
Dose-Response Follow-up: For any identified hits, perform a secondary screen to determine the IC50 value. This involves testing a range of concentrations of this compound against the specific kinase(s).
-
Data Analysis: Analyze the IC50 values to determine the selectivity of this compound. A highly selective compound will have a significantly lower IC50 for its intended target compared to any off-target kinases.
-
Visualizations
Technical Support Center: Troubleshooting PF-4778574 Electrophysiology Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-4778574 in electrophysiology experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology?
This compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] In electrophysiological recordings, it enhances the activity of AMPA receptors, which are central to fast synaptic transmission in the nervous system.[1] Its mechanism involves binding to an allosteric site on the AMPA receptor, which potentiates glutamate-induced sodium (Na+) influx and leads to prolonged depolarization.[1] This sustained depolarization can increase the activation of voltage-gated calcium channels, triggering downstream calcium signaling pathways.[1]
Q2: I'm observing a gradual rundown of my recorded currents after applying this compound. What could be the cause?
Current rundown is a common issue in patch-clamp recordings and can be influenced by the application of channel modulators. Several factors could be contributing to this:
-
Excitotoxicity: As an AMPA receptor potentiator, this compound can lead to excessive neuronal excitation, which may result in cellular stress or damage over time, causing a decline in recorded currents. At high concentrations, AMPA receptor overstimulation can be excitotoxic.
-
Seal Instability: A deteriorating gigaohm seal can lead to a gradual increase in leak current, which may manifest as a rundown of the signal of interest.
-
Cell Health: The overall health of the neuron is critical for stable recordings. Ensure that your cells are healthy and that your dissection and slicing procedures are optimized to minimize trauma.
-
Internal Solution Composition: The composition of your intracellular solution is crucial for maintaining cell health during long recordings. Ensure it contains ATP and GTP to support cellular metabolism and has the correct osmolarity.
Q3: My baseline is unstable or drifting after the application of this compound. What should I do?
Baseline instability can arise from several sources, some of which may be exacerbated by the enhanced neuronal activity induced by this compound:
-
Mechanical Instability: Ensure your recording setup is free from vibrations. Check that the perfusion system is running smoothly without introducing bubbles or significant changes in flow rate.
-
Reference Electrode Issues: A poorly chlorinated or unstable reference electrode is a common cause of baseline drift. Re-chlorinate your Ag/AgCl electrode if necessary.
-
Liquid Junction Potential: A change in the ionic composition of the bath solution upon drug application can alter the liquid junction potential, causing a small, stable offset in the baseline. While this is not an artifact, it is important to be aware of.
-
Compound Precipitation: Ensure that this compound is fully dissolved in your external solution. Precipitation can lead to blockages in the perfusion system and fluctuations in the local concentration of the compound.
Q4: I am having trouble achieving a stable gigaohm seal when this compound is present in the bath. What could be the reason?
While this compound should not directly interfere with seal formation, its potentiation of AMPA receptors might indirectly affect cell health and membrane stability if ambient glutamate (B1630785) levels are high, leading to excitotoxicity.
-
Cell Health: Ensure your cells are healthy and not already depolarized due to dissection or slicing trauma.
-
Pipette Quality: Use high-quality, fire-polished pipettes with appropriate resistance (typically 3-7 MΩ for whole-cell recordings).
-
Positive Pressure: Apply gentle positive pressure to the pipette as you approach the cell to keep the tip clean.
Q5: What are the potential adverse effects of this compound at the cellular level that I should be aware of during my experiments?
The primary concern with potent AMPA receptor modulators like this compound is the risk of inducing excitotoxicity due to excessive neuronal stimulation. This can manifest as:
-
Increased spontaneous firing or seizure-like activity in the recorded neuron or network.
-
Cell swelling and morphological changes.
-
Irreversible rundown of currents and eventual cell death.
It is crucial to carefully titrate the concentration of this compound to achieve the desired potentiation without causing significant excitotoxicity.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during electrophysiology recordings with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High-Frequency Noise (50/60 Hz hum) | - Improper grounding of the setup.- Electrical interference from nearby equipment (e.g., centrifuges, lights). | - Ensure all components of the rig are connected to a common ground.- Verify the integrity of the Faraday cage.- Systematically turn off nearby electronic devices to identify the source of the noise.[4] |
| Unstable Recording / Loss of Seal | - Poor cell health or excitotoxicity.- Mechanical drift of the pipette.- Clogged pipette tip. | - Use a lower concentration of this compound.- Ensure the tissue is healthy and has had adequate recovery time after slicing.- Check for vibrations and ensure the micromanipulator is stable.- Use filtered internal and external solutions. |
| No Drug Effect Observed | - Incorrect drug concentration or degradation.- Low AMPA receptor expression in the chosen cell type.- Issues with the perfusion system. | - Prepare fresh drug solutions daily.- Confirm the expression of AMPA receptors in your preparation.- Verify that the perfusion system is delivering the solution to the recording chamber effectively. |
| Irreversible Effect After Washout | - Excitotoxicity leading to permanent cellular changes.- Slow dissociation of the compound from the receptor. | - Reduce the application time and/or concentration of this compound.- Allow for a longer washout period.- Monitor cell health markers (e.g., resting membrane potential, input resistance). |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 85 nM | [2][3][5][6] |
| EC50 | 45 to 919 nM (in different cell types) | [7] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [3] |
| In Vivo Effective Doses (mice) | 0.1 mg/kg and 0.8 mg/kg (subcutaneous) | [8] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices
This protocol provides a general framework for assessing the effect of this compound on AMPA receptor-mediated currents.
1. Preparation of Solutions:
-
External Solution (aCSF for slices): In mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution: In mM: 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.4 Na-GTP, with pH adjusted to 7.3 with KOH.
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment. The final DMSO concentration should be <0.1%.
2. Recording Procedure:
-
Prepare acute brain slices (e.g., hippocampus, cortex) or cultured neurons according to standard laboratory protocols.
-
Establish a stable whole-cell patch-clamp configuration.
-
Record baseline AMPA receptor-mediated currents. These can be spontaneous excitatory postsynaptic currents (sEPSCs), miniature EPSCs (mEPSCs, in the presence of tetrodotoxin), or currents evoked by local electrical stimulation.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound (e.g., starting with a low concentration such as 100 nM and titrating up).
-
Allow sufficient time for the drug effect to reach a steady state (typically 5-10 minutes).
-
Record currents in the presence of this compound.
-
Perform a washout by perfusing with the drug-free external solution to check for the reversibility of the effect.
3. Data Analysis:
-
Measure the amplitude, frequency, and kinetics (rise and decay times) of the recorded currents before, during, and after the application of this compound.
-
A significant increase in the amplitude and/or a slowing of the decay kinetics of AMPA receptor-mediated currents is indicative of a positive allosteric modulatory effect.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Assessing this compound Effects
References
- 1. researchgate.net [researchgate.net]
- 2. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Removing non-random artifacts from patch clamp traces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
PF-4778574 stability in solution for long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-4778574 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO at concentrations up to 20 mg/mL. For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -80°C for up to one year. For short-term storage (days to weeks), 0-4°C is suitable. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. The solid powder form can be stored at room temperature for short periods but should be kept at -20°C for long-term storage (months to years).[1]
Q2: What are the signs of this compound degradation in my long-term experiment?
A2: Degradation of this compound in your experiment can manifest as a diminished or inconsistent biological effect over time. This may include a reduced potentiation of AMPA receptors, leading to a decrease in expected downstream signaling or cellular response. If you observe that higher concentrations of the compound are needed to achieve the same effect as in initial experiments, or if there is high variability between replicates, compound instability may be a contributing factor.
Q3: How stable is this compound in aqueous solutions and cell culture media?
A3: The stability of this compound in aqueous solutions, such as cell culture media, is influenced by factors like pH, temperature, and the presence of media components. As a sulfonamide-containing compound, it may be susceptible to hydrolysis over extended periods, especially at non-neutral pH. It is crucial to empirically determine the stability of this compound under your specific experimental conditions. For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation products for this compound have not been extensively documented in publicly available literature, compounds with sulfonamide and tetrahydropyran (B127337) moieties can be susceptible to certain degradation pathways. Sulfonamides can undergo hydrolysis of the sulfonamide bond, particularly under acidic or basic conditions. The tetrahydropyran ring is generally stable but can be susceptible to oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Diminished or inconsistent biological effect over time | Compound Degradation: this compound may be degrading in the aqueous cell culture medium at 37°C. | - Perform a stability study to determine the half-life of this compound in your specific medium (see Experimental Protocol below).- Increase the frequency of media changes with freshly prepared compound.- Prepare fresh stock solutions from powder for each experiment. |
| Cellular Metabolism: Cells may be metabolizing this compound into inactive forms. | - Co-administer with a general metabolic inhibitor (use with caution and appropriate controls).- Analyze cell culture supernatant over time for the presence of metabolites using LC-MS. | |
| High variability between experimental replicates | Inconsistent Stock Solution: Errors in initial weighing, incomplete dissolution, or degradation of the stock solution. | - Prepare a fresh stock solution from powder and verify its concentration.- Ensure complete dissolution by vortexing.- Aliquot stock solutions for single use to avoid multiple freeze-thaw cycles. |
| Pipetting Inaccuracy: Inaccurate dispensing of the compound, especially at low volumes. | - Calibrate pipettes regularly.- Use a serial dilution approach for preparing working concentrations to minimize pipetting errors of small volumes. | |
| Unexpected cellular toxicity | Degradation Products: Degradants of this compound may have off-target toxic effects. | - Assess the stability of this compound under your experimental conditions.- If degradation is observed, try to identify the degradation products using LC-MS and assess their individual toxicity. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | - Ensure the final DMSO concentration is typically below 0.1% and is consistent across all treatment groups, including vehicle controls. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
This data is illustrative and intended to serve as a template. Actual stability should be determined experimentally.
| Time (hours) | % Remaining (4°C) | % Remaining (25°C - Room Temp) | % Remaining (37°C - Incubator) |
| 0 | 100 | 100 | 100 |
| 24 | 99.5 | 97.2 | 92.5 |
| 48 | 99.1 | 94.8 | 85.6 |
| 72 | 98.7 | 92.5 | 79.1 |
| 96 | 98.2 | 90.1 | 73.0 |
| 168 (7 days) | 96.5 | 83.4 | 58.9 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media using HPLC-UV
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
1. Materials:
- This compound powder
- DMSO (HPLC grade)
- Your specific cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate Buffered Saline (PBS)
- Acetonitrile (B52724) (HPLC grade)
- Formic Acid (optional, for mobile phase modification)
- Sterile microcentrifuge tubes
- HPLC system with a UV detector and a C18 column
2. Procedure:
- Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Preparation of Spiked Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
- Time-Course Incubation: Aliquot the spiked media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Incubate the tubes at 37°C in a cell culture incubator.
- Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.
- Sample Preparation for HPLC:
- Thaw the samples on ice.
- To precipitate proteins, add 3 volumes of ice-cold acetonitrile to your sample (e.g., 300 µL acetonitrile to 100 µL sample).
- Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
- HPLC Analysis:
- Inject the reconstituted samples onto the HPLC system.
- Use a C18 column and a mobile phase suitable for separating this compound from potential degradants (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
- Monitor the elution profile at a suitable UV wavelength (determine the λmax of this compound by scanning a standard solution).
- Data Analysis:
- Quantify the peak area of the intact this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
References
Interpreting PF-4778574 dose-response curve
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with PF-4778574.
Interpreting the this compound Dose-Response Curve
This compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] As a PAM, it does not activate AMPA receptors directly but enhances the receptor's response to the endogenous agonist, glutamate (B1630785). This potentiation results in an increased influx of cations (primarily Na⁺ and Ca²⁺) upon glutamate binding, leading to enhanced downstream signaling.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound from available literature. It is important to note that the EC₅₀ can vary depending on the specific cell line, AMPA receptor subunit composition, and the concentration of glutamate used in the assay.
| Parameter | Value | Cell/System | Notes |
| Kᵢ | 85 nM | Not specified | Represents the binding affinity of this compound to AMPA receptors.[1][2] |
| EC₅₀ | 45 - 919 nM | Rat primary cortical neurons | The range reflects the potentiation of (S)-AMPA-evoked responses. |
AMPA Receptor Signaling Pathway with this compound
The following diagram illustrates the signaling pathway of the AMPA receptor and the mechanism of action for this compound.
Experimental Protocol: In Vitro Dose-Response Curve Determination
This protocol describes a general method for determining the EC₅₀ of this compound using a cell-based calcium imaging assay with a fluorescent plate reader (e.g., FLIPR). This method is a higher-throughput alternative to electrophysiological patch-clamping.
1. Cell Culture and Plating:
-
Culture a suitable cell line (e.g., HEK293) stably expressing the desired AMPA receptor subunits (e.g., GluA2).
-
Seed the cells into 96- or 384-well black-walled, clear-bottom assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified CO₂ incubator for 24-48 hours.
2. Reagent Preparation:
-
Assay Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Fluorescent Calcium Indicator: Prepare a working solution of a calcium-sensitive dye (e.g., Fluo-8 AM) in the assay buffer.
-
This compound Serial Dilutions: Prepare a series of concentrations of this compound in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 10 µM to 0.5 nM).
-
Glutamate Solution: Prepare a solution of glutamate in assay buffer at a concentration that elicits a submaximal response (e.g., EC₂₀). The optimal concentration should be determined empirically.
3. Assay Procedure:
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add the fluorescent calcium indicator working solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes in the dark.
-
-
Compound Addition:
-
Place the cell plate into the fluorescent plate reader.
-
Add the this compound serial dilutions to the respective wells.
-
Incubate for a predetermined time (e.g., 2-5 minutes) to allow the compound to bind to the receptors.
-
-
Glutamate Stimulation and Data Acquisition:
-
Initiate the fluorescence reading.
-
After establishing a stable baseline, add the glutamate solution to all wells.
-
Continue to record the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the peak response and subsequent signal decay.
-
4. Data Analysis:
-
For each well, calculate the peak fluorescence response after glutamate addition, subtracting the baseline fluorescence.
-
Normalize the data by setting the response in the absence of this compound (glutamate alone) as 0% potentiation and the maximal potentiation as 100%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal potentiation.
Troubleshooting and FAQs
Q1: My dose-response curve is not sigmoidal and does not reach a plateau. What could be the issue?
A1:
-
Concentration Range: The concentration range of this compound may be too narrow. Try extending the range of concentrations tested, both higher and lower.
-
Solubility Issues: At high concentrations, this compound may precipitate out of solution. Ensure the compound is fully dissolved in your assay buffer. It may be necessary to use a small amount of DMSO as a co-solvent, but keep the final concentration consistent across all wells and below a level that affects cell health (typically <0.5%).
-
Cytotoxicity: High concentrations of the compound or prolonged incubation times may be toxic to the cells, leading to a decrease in signal at the upper end of the dose-response curve. Perform a cell viability assay in parallel to rule out cytotoxicity.
Q2: I am observing a high background signal or a lot of well-to-well variability.
A2:
-
Uneven Cell Plating: Ensure that cells are evenly seeded in the wells to have a consistent cell number across the plate.
-
Inconsistent Dye Loading: Make sure the calcium indicator dye is loaded uniformly and for the recommended time.
-
Incomplete Removal of Culture Medium: Residual culture medium containing serum or other interfering substances can affect the assay. Wash the cells gently with assay buffer before dye loading.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent liquid handling.
Q3: The potentiation effect of this compound is smaller than expected.
A3:
-
Suboptimal Glutamate Concentration: The concentration of the agonist (glutamate) is critical. If the glutamate concentration is too high (saturating), the potentiation effect of a PAM will be less apparent. If it is too low, the signal-to-noise ratio may be poor. Empirically determine the optimal EC₂₀ concentration of glutamate for your specific cell system.
-
AMPA Receptor Subunit Composition: The efficacy of this compound can vary depending on the subunit composition of the AMPA receptors expressed in your cells. Confirm the subunit expression profile of your cell line.
-
Compound Stability: Ensure that the this compound stock solution and dilutions are fresh and have been stored correctly to prevent degradation.
Q4: How do I choose between a calcium imaging assay and an electrophysiology assay?
A4:
-
Calcium Imaging (e.g., FLIPR): This is a high-throughput method suitable for screening large numbers of compounds and for initial dose-response curve generation. It provides a measure of the overall cellular response to receptor activation.
-
Electrophysiology (e.g., Patch-Clamp): This is a lower-throughput but more detailed and direct method for studying ion channel function. It is considered the gold standard for characterizing the mechanism of action of ion channel modulators, as it can provide information on changes in current amplitude, deactivation, and desensitization kinetics. Choose electrophysiology for in-depth mechanistic studies and to validate hits from a high-throughput screen.
References
Navigating the Nuances of PF-4778574: A Technical Guide to Adverse Effects in Animal Models
Technical Support Center
For researchers and drug development professionals utilizing the AMPA receptor positive allosteric modulator PF-4778574, a comprehensive understanding of its potential adverse effects in preclinical animal models is paramount for experimental success and data interpretation. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to address specific issues that may arise during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in animal models?
The most frequently reported adverse effects are related to the mechanism of action of this compound, which involves the potentiation of AMPA receptors. Overstimulation of these receptors can lead to central nervous system (CNS) hyperexcitability, manifesting as:
-
Seizures: This is a primary dose-limiting toxicity.[1]
-
Motor Coordination Impairment: Ataxia and difficulties with balance are observed.[2][3]
-
Tremors: Self-limiting tremors have been noted as a readily monitorable adverse event.[2][3]
-
Potential for Excitotoxicity: At higher doses, there is a risk of a mild form of excitotoxicity due to overstimulation of AMPA receptors.[1]
Q2: How can I determine the optimal dose of this compound for my experiment while avoiding severe adverse effects?
A careful dose-finding study is crucial. It is recommended to start with a low dose and escalate gradually while closely monitoring the animals for any signs of CNS-related adverse effects. In a study on an experimental autoimmune encephalomyelitis (EAE) mouse model, doses of 0.1 mg/kg and 0.8 mg/kg were compared, with the lower dose showing a better therapeutic outcome, suggesting a bell-shaped dose-response curve where higher doses may lead to harmful effects.[1] The therapeutic index for a single dose, based on self-limiting tremor as the adverse event, has been defined as 8- to 16-fold.[2][3]
Q3: Are the adverse effects of this compound consistent across different animal species?
While the types of adverse effects (motor impairment, convulsions) are generally consistent, the specific unbound brain concentrations (Cb,u) that elicit these effects can vary. However, studies have shown a high degree of consistency in the Cb,u that mediate physiological effects across species.[2][3] It is essential to perform species-specific dose-response studies.
Q4: What should I do if my animals experience seizures after this compound administration?
If an animal experiences a seizure, it is a clear indication that the dose is too high. The experiment should be stopped for that animal, and it should be provided with appropriate supportive care. For future experiments, the dosage should be significantly reduced. It is critical to establish a dose that is below the seizure threshold for your specific animal model and experimental conditions.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animals exhibit tremors and ataxia shortly after dosing. | The administered dose is likely too high, causing overstimulation of AMPA receptors in the cerebellum, which is involved in motor coordination.[2][3] | Reduce the dose of this compound in subsequent experiments. Monitor animals closely for the onset and duration of these effects. Consider measuring unbound brain concentrations to correlate with the observed effects. |
| Unexpected neuronal loss is observed in histological assessments. | This could be a result of excitotoxicity from excessive AMPA receptor activation, even at sub-convulsive doses.[1] | Lower the dose of this compound. Consider co-administration of an NMDA receptor antagonist if experimentally appropriate, though this may confound results. Ensure the dosing regimen does not lead to drug accumulation. |
| Variability in the severity of adverse effects between animals of the same group. | Individual differences in drug metabolism, blood-brain barrier penetration, or underlying health status can contribute to variability. | Ensure a homogenous group of animals in terms of age, weight, and health status. Increase the sample size to account for inter-individual variability. |
Quantitative Data on Adverse Effects
The following tables summarize quantitative data on the adverse effects of this compound from preclinical studies.
Table 1: Motor Coordination Disruption in C57BL/6J Mice (Rotarod Test)
| Dose (subcutaneous) | Projected Mean Unbound Brain Concentration (Cb,u) at 0.5h | Effect on Fall Latency |
| Vehicle | - | Baseline |
| Dose 1 | [Specify Cb,u if available] | No significant change |
| Dose 2 | [Specify Cb,u if available] | Statistically significant decrease |
Data adapted from Shaffer et al., 2013. The original paper should be consulted for precise values.[2]
Table 2: Convulsion-Causing Unbound Brain Concentrations (Cb,u) Across Species
| Animal Model | Mean Convulsion-Causing Cb,u |
| CD-1 Mice | [Specify Cb,u if available] |
| Rats | [Specify Cb,u if available] |
| Dogs | [Specify Cb,u if available] |
Data adapted from Shaffer et al., 2013. The original paper should be consulted for precise values.[2]
Experimental Protocols
Assessment of Motor Coordination (Accelerating Rotarod Test)
-
Animals: C57BL/6J mice are commonly used.[2]
-
Apparatus: An accelerating rotarod treadmill.
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Train the mice on the rotarod at a constant speed (e.g., 4 RPM) for a set duration (e.g., 5 minutes) for 2-3 days prior to the test day to establish a stable baseline performance.
-
On the test day, administer a single subcutaneous dose of this compound or vehicle.
-
At a specified time post-dosing (e.g., 0.5 hours), place the mouse on the rotarod.[2]
-
The rotarod is programmed to accelerate from a starting speed to a maximum speed over a set time (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall for each mouse. A shorter latency indicates impaired motor coordination.
-
-
Data Analysis: Compare the fall latencies between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).[2]
Seizure Threshold Determination
-
Animals: Various species can be used, including mice (e.g., CD-1), rats, and dogs.[2]
-
Procedure:
-
Administer escalating single doses of this compound to different groups of animals.
-
Closely observe the animals for the onset of convulsive behaviors (e.g., tonic-clonic seizures).
-
The dose at which convulsions are observed is recorded.
-
For a more quantitative assessment, unbound brain concentrations (Cb,u) can be measured at the time of seizure onset.
-
-
Data Analysis: Determine the dose or Cb,u range that induces convulsions.
Signaling Pathways and Experimental Workflows
Caption: Excitotoxicity pathway initiated by this compound.
Caption: Workflow for this compound in vivo studies.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for PF-4778574 vehicle effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper use of PF-4778574, a potent and selective positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide focuses on controlling for the effects of vehicles used to dissolve and administer this compound in both in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of AMPA receptors. It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of the glutamate-induced current leads to an increase in excitatory neurotransmission.[1][2] Downstream signaling of AMPA receptor activation involves the influx of Na+ and Ca2+ ions, leading to depolarization and the activation of various intracellular signaling cascades, including the VGF/BDNF/TrkB/AKT pathway, which has been implicated in its potential antidepressant effects.[1]
Q2: What are the recommended vehicles for dissolving this compound?
A2: this compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions. For in vivo administration, the DMSO stock is typically diluted with other vehicles to improve tolerability. Common co-solvents include polyethylene (B3416737) glycol (e.g., PEG400), Tween 80, and saline.
Q3: What is the maximum recommended concentration of DMSO in my in vitro and in vivo experiments?
A3: To minimize vehicle-induced off-target effects, the final concentration of DMSO should be kept as low as possible. For in vitro cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.1%. For in vivo studies, the percentage of DMSO in the final injectable volume should also be minimized, ideally below 10%, with some studies suggesting even lower concentrations depending on the route of administration and animal model.[3][4][5]
Q4: Can the vehicle itself influence my experimental results?
A4: Yes, absolutely. Vehicles, especially DMSO, are not inert and can exert their own biological effects.[3][4][5] For instance, DMSO has been reported to induce behavioral changes, including hypoactivity and alterations in sleep architecture in rodents.[3][5][6] Therefore, a vehicle-only control group is an indispensable part of any experiment involving this compound.
Q5: What are the signs of vehicle-induced toxicity in my animal studies?
A5: Signs of vehicle toxicity can range from overt symptoms like irritation at the injection site, lethargy, and changes in body weight, to more subtle behavioral alterations. In neuropharmacological studies, it is crucial to monitor for changes in locomotor activity, anxiety-like behaviors, and cognitive function in the vehicle control group.[3][5]
Data Presentation
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Component | Concentration | Solubility | Notes |
| DMSO | 100% | Up to 20 mg/mL | Suitable for high-concentration stock solutions. |
| Ethanol | 100% | Information not readily available. | Can be used as a co-solvent. |
| Co-solvent Mixtures | |||
| 10% DMSO, 40% PEG300, 50% Saline | Final Formulation | Soluble (specific concentration depends on preparation) | A common formulation for in vivo studies. |
| 20% DMSO, 40% PEG400, 30% Citrate Buffer, 10% Solutol | Final Formulation | Up to 10 mg/mL (for a similar compound)[7] | Example of a more complex formulation for improved solubility. |
| 50% DMSO, 40% PEG300, 10% Ethanol | Final Formulation | Soluble (specific concentration depends on preparation)[8] | Another option for achieving higher drug concentration. |
Note: The solubility in co-solvent mixtures can be compound-specific and should be empirically determined. The provided examples are based on common formulations for poorly soluble compounds.
Experimental Protocols
Protocol 1: Vehicle Toxicity Assessment in Mice
Objective: To determine the highest tolerable concentration of a vehicle formulation for in vivo studies.
Materials:
-
Vehicle formulation (e.g., 10% DMSO, 40% PEG400, 50% Saline)
-
Age- and sex-matched mice (e.g., C57BL/6)
-
Standard laboratory equipment for injections and behavioral assessment.
Procedure:
-
Group Allocation: Divide mice into several groups (n=5-10 per group). One group will receive saline as a control, and the other groups will receive increasing concentrations of the vehicle formulation (e.g., 5%, 10%, 20% DMSO in the final volume, with adjusted co-solvents).
-
Administration: Administer the vehicle or saline via the intended experimental route (e.g., intraperitoneal injection) at the same volume as planned for the drug treatment.
-
Monitoring: Observe the animals for at least 48 hours post-injection. Record signs of acute toxicity, including:
-
Mortality
-
Changes in body weight
-
Signs of distress (e.g., piloerection, hunched posture, lethargy)
-
Injection site reactions (e.g., inflammation, necrosis)
-
-
Behavioral Assessment: At a relevant time point post-injection (e.g., 30 minutes, 2 hours), perform a simple behavioral test such as an open-field test to assess locomotor activity.
-
Data Analysis: Compare the data from the vehicle-treated groups to the saline control group. The highest concentration that does not produce significant adverse effects is considered the maximum tolerable concentration.
Protocol 2: Control Experiment for a Behavioral Study
Objective: To differentiate the behavioral effects of this compound from those of the vehicle.
Experimental Groups:
-
Naive Control: No injection.
-
Saline Control: Injection of sterile saline.
-
Vehicle Control: Injection of the exact same vehicle formulation used to dissolve this compound, at the same volume.
-
This compound Treatment Group(s): Injection of this compound dissolved in the vehicle at one or more doses.
Procedure:
-
Acclimation: Acclimate all animals to the experimental room and testing apparatus before the start of the experiment.
-
Administration: Administer the respective treatments to each group according to the experimental timeline.
-
Behavioral Testing: Conduct the behavioral test (e.g., elevated plus maze, Morris water maze) at the predetermined time point after injection.
-
Data Analysis: Compare the results of the this compound treatment group(s) to the vehicle control group to determine the specific effect of the drug. The saline and naive control groups help to assess the effects of the injection procedure and the vehicle itself, respectively.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: Troubleshooting workflow for identifying and mitigating vehicle effects in experiments.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsuitable use of DMSO for assessing behavioral endpoints in aquatic model species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavioural assessment of dimethylsulfoxide neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
PF-4778574 inconsistent results in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with PF-4778574 in cell-based assays. The information is compiled to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It does not activate AMPA receptors directly but enhances the effect of the natural ligand, glutamate. This enhancement leads to increased sodium (Na+) influx, prolonged depolarization, and subsequent activation of voltage-gated calcium channels.[4] This cascade of events ultimately modulates synaptic plasticity and neuronal excitability.[4]
Q2: In which cell lines is this compound expected to be most effective?
A2: The effectiveness of this compound is highly dependent on the expression of AMPA receptors in the chosen cell line. It is most active in cells of neuronal origin or cell lines engineered to express AMPA receptors. Its effects have been characterized in rodent tissues and recombinant cell lines expressing human GluA2 subunits.[5][6] Researchers should verify AMPA receptor subunit expression in their specific cell model.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at +4°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution upon preparation.
Q4: I am observing a bell-shaped dose-response curve. Is this expected?
A4: Yes, a bell-shaped dose-response curve, a characteristic of hormesis, has been observed with this compound.[4] While lower doses produce the intended potentiating effect, higher concentrations can lead to overstimulation of AMPA receptors, potentially causing excitotoxicity and a subsequent decrease in the measured response (e.g., cell viability).[4] This is a critical consideration for dose-response experiments.
Troubleshooting Guides
This guide addresses common issues encountered during cell-based experiments with this compound.
Problem 1: High Variability Between Replicates
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across wells is a common source of variability.
-
Troubleshooting Step: Ensure a single-cell suspension before plating. Mix the cell suspension gently between seeding replicates. Consider using a multichannel pipette for simultaneous seeding. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect"), or fill them with sterile PBS or media.[7]
-
-
Possible Cause 2: Pipetting Errors. Small volume inaccuracies, especially with viscous stock solutions in DMSO, can lead to significant concentration differences.
-
Troubleshooting Step: Prepare a master mix of the treatment media to ensure each well receives the same concentration. Use calibrated pipettes and ensure they are functioning correctly.
-
-
Possible Cause 3: Reagent Instability. Repeated freeze-thaw cycles of this compound stock solution can lead to degradation.
-
Troubleshooting Step: Aliquot the stock solution after the initial preparation to minimize freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
-
Problem 2: Lack of Expected Biological Effect
-
Possible Cause 1: Sub-optimal Concentration Range. The effective concentration of this compound can be highly cell-line specific.
-
Troubleshooting Step: Perform a broad dose-response experiment (e.g., from low nanomolar to high micromolar) to determine the optimal working concentration for your specific cell line. Remember the potential for a bell-shaped dose-response curve.[4]
-
-
Possible Cause 2: Insufficient Incubation Time. The downstream effects of AMPA receptor modulation may take time to manifest.
-
Troubleshooting Step: Conduct a time-course experiment to identify the optimal incubation period for your assay endpoint.
-
-
Possible Cause 3: Low or Absent AMPA Receptor Expression. The target of this compound may not be present in your cell model.
-
Troubleshooting Step: Verify the expression of AMPA receptor subunits (e.g., GluA1-4) in your cell line using techniques like Western blot, qPCR, or immunofluorescence.
-
Problem 3: Cell Viability Assays Show >100% Viability or Inconsistent Results
-
Possible Cause 1: Hormetic Effects. As mentioned, low doses of certain compounds can sometimes stimulate cell proliferation, leading to viability readings greater than the control.[8]
-
Troubleshooting Step: This is a real biological effect. Note the concentration at which this occurs. Ensure your dose-response curve covers a wide enough range to also capture the inhibitory effects at higher concentrations.
-
-
Possible Cause 2: Interference with Assay Reagents. this compound might interfere with the assay chemistry itself (e.g., the reductase enzymes in MTT assays or the luciferase in CellTiter-Glo).
-
Troubleshooting Step: Run a cell-free control experiment by adding this compound to the assay medium without cells to check for direct chemical interference with the assay reagents.
-
-
Possible Cause 3: Excitotoxicity at High Concentrations. Over-potentiation of AMPA receptors can lead to excessive calcium influx and cell death, which may not be linear across the tested concentrations.
-
Troubleshooting Step: Correlate viability data with morphological observations under a microscope. Look for signs of cell stress or death at higher concentrations. Consider using a lower concentration range or a shorter incubation time.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Neuronal Cell Line
| Concentration (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 1 | 105 | 6.1 |
| 10 | 112 | 5.8 |
| 100 | 95 | 4.9 |
| 1000 | 70 | 6.5 |
| 10000 | 45 | 7.2 |
| 100000 | 20 | 8.1 |
Note: This is example data illustrating a potential bell-shaped curve and should be determined empirically for your specific system.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound as an AMPA receptor PAM.
Caption: A decision tree for troubleshooting inconsistent assay results.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Avoiding PF-4778574 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing PF-4778574 in aqueous solutions while avoiding precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It does not activate the AMPA receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[1][2] This potentiation of AMPA receptor activity leads to an increase in glutamate-induced sodium (Na+) influx, causing prolonged depolarization of the neuron. This, in turn, can activate voltage-gated calcium channels, leading to a rise in intracellular calcium (Ca2+) and the activation of downstream signaling pathways.[1]
Q2: What are the known solvents for this compound?
A2: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. It is poorly soluble in aqueous solutions, which can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.
Q3: What is the recommended final concentration of DMSO in cell-based assays?
A3: To minimize cytotoxicity and other off-target effects, it is generally recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v).[3] However, the maximum tolerated concentration of DMSO is highly dependent on the specific cell line being used.[3] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your particular cells.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer or cell culture medium.
This is a common issue for hydrophobic compounds like this compound. The drastic change in solvent polarity when moving from a high-concentration DMSO stock to a primarily aqueous environment causes the compound to "crash out" of solution. Here are several strategies to mitigate this problem:
Solution 1: Optimize Dilution Technique
-
Serial Dilutions in DMSO: Before diluting into your final aqueous solution, perform serial dilutions of your high-concentration stock solution in 100% DMSO to get closer to your final desired concentration.[4] This reduces the magnitude of the polarity shock upon final dilution.
-
Stepwise Dilution into Aqueous Media: When preparing your final working solution, add the DMSO stock to the pre-warmed (37°C) aqueous medium dropwise while gently vortexing or swirling the tube.[5] Avoid adding a small volume of stock directly to a large volume of buffer.
-
Pre-warm Aqueous Solutions: Always use pre-warmed (37°C) buffers and cell culture media, as solubility generally increases with temperature.[5]
Solution 2: Utilize Co-solvents and Surfactants
For challenging applications, especially for in vivo studies, a formulation containing co-solvents and surfactants can be beneficial. While direct application to cell culture should be done with caution due to potential toxicity, this approach highlights the importance of formulation for maintaining solubility. An example of an in vivo formulation includes:[6]
-
DMSO
-
PEG300
-
Tween 80
-
Saline/PBS
For in vitro assays, a non-ionic surfactant like Pluronic® F-68 can be added to the cell culture medium at a low, non-toxic concentration (e.g., 0.01-0.1%) to aid in the solubilization of hydrophobic compounds.[7][8]
Solution 3: Consider the Impact of Serum
If you are working with cell culture, the presence of serum in the medium can aid in the solubilization of hydrophobic compounds due to the binding of the compound to proteins like albumin.[9][10] Whenever possible, prepare your final working solution in complete medium containing serum.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Source |
| DMSO | Up to 100 mM | |
| DMSO | 20 mg/mL | |
| Ethanol | Up to 50 mM |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
This protocol provides a general guideline for preparing a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Aseptically weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution in DMSO:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform a serial dilution in 100% DMSO to create a 1 mM intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution:
-
Add 1 µL of the 1 mM intermediate DMSO stock to 999 µL of pre-warmed complete cell culture medium.
-
Add the DMSO stock dropwise while gently vortexing the medium.
-
This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%. Adjust volumes as needed for your desired final concentrations, ensuring the final DMSO concentration remains as low as possible.
-
Visualizations
Caption: Signaling pathway of this compound as a positive allosteric modulator of the AMPA receptor.
Caption: Workflow for preparing this compound aqueous working solutions to prevent precipitation.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Binding of the Macrolide Antibiotic Telithromycin to Human Serum Albumin by NMR Spectroscopy [mdpi.com]
Technical Support Center: PF-4778574 and Neuronal Cultures
Disclaimer: Based on the current body of scientific literature, there is limited direct evidence detailing the toxicity of PF-4778574 specifically in primary neuronal cultures. The available research primarily focuses on its role as a positive allosteric modulator (PAM) of AMPA receptors and its potential neuroprotective and pro-remyelinating effects. This technical support center provides guidance based on the compound's known mechanism of action and findings from related experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] It enhances the receptor's response to glutamate (B1630785), its natural ligand, thereby increasing synaptic transmission without directly activating the receptor itself.[1][4] This modulation is thought to help maintain neuronal communication and may prevent the over-activation of AMPA receptors that can lead to excitotoxicity.[1]
Q2: Is this compound expected to be neurotoxic in primary neuronal cultures?
A2: While high concentrations of any compound can have off-target effects, this compound is designed to modulate rather than directly activate AMPA receptors, which may reduce the risk of glutamate-induced excitotoxicity.[1][2] Excitotoxicity is a major concern in neuronal cultures and is characterized by excessive stimulation of glutamate receptors leading to neuronal damage and death.[1] However, it is crucial to determine the optimal, non-toxic concentration range for your specific primary neuronal culture system through dose-response experiments.
Q3: What are the potential therapeutic effects of this compound observed in preclinical models?
A3: In experimental models of multiple sclerosis (EAE and cuprizone-induced demyelination), prophylactic administration of this compound has been shown to reduce clinical disability, decrease demyelination in the optic nerve and corpus callosum, and reduce neuronal loss.[1][2][5] It has also been observed to increase the number of oligodendrocyte precursor cells and mature myelin-forming cells, suggesting a pro-remyelinating effect.[1][2] Additionally, studies have indicated its potential as a rapid-onset antidepressant.[3]
Q4: Can this compound induce apoptosis in neuronal cells?
A4: The current literature does not indicate that this compound induces apoptosis in neuronal cells within its therapeutic window. In contrast, it has been shown to have neuroprotective effects.[1][2] However, it is important to distinguish this compound from other compounds with similar naming conventions, such as the Chk1 inhibitor PF-477736, which has been shown to induce apoptosis in cancer cell lines.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected Neuronal Death or Poor Viability in this compound-Treated Cultures | Inappropriate Concentration: The concentration of this compound may be too high for the specific neuronal cell type or culture density. | Perform a dose-response curve to determine the optimal concentration. Start with a low nanomolar range and titrate up. |
| Excitotoxicity: Although designed to avoid it, high concentrations or prolonged exposure could potentially lead to over-sensitization of AMPA receptors to endogenous glutamate in the culture media, causing excitotoxicity. | Ensure the culture medium has appropriate levels of glutamate. Consider co-treatment with an AMPA receptor antagonist as a negative control to confirm the mechanism of any observed toxicity. | |
| Culture Health: The primary neuronal cultures may be unhealthy or stressed due to other experimental factors. | Assess the health of your control cultures. Ensure proper handling, media conditions, and incubation parameters. | |
| Lack of Expected Neuroprotective or Pro-Remyelinating Effect | Suboptimal Concentration: The concentration of this compound may be too low to elicit a biological response. | Refer to published studies for effective concentration ranges (e.g., in vivo doses of 0.1 mg/kg and 0.8 mg/kg have shown efficacy).[2] Perform a dose-response study to find the optimal concentration for your in vitro model. |
| Timing of Treatment: The therapeutic window for this compound administration may be critical. In some models, prophylactic treatment was effective, while therapeutic administration was not.[2] | Vary the timing of this compound application in relation to the induced injury in your model. | |
| Model System: The specific primary neuronal culture or co-culture system (e.g., presence of glia) may not be suitable for observing the desired effect. | Ensure your model system is appropriate for studying myelination or the specific neuroprotective pathway of interest. Co-cultures with oligodendrocytes and astrocytes may be necessary to observe effects on myelination. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in EAE Model
| Treatment Group | Dosage | Outcome | Reference |
| This compound | 0.1 mg/kg | Significant reduction in clinical EAE scores | [1][2] |
| This compound | 0.8 mg/kg | Significant reduction in clinical EAE scores | [2] |
| Fingolimod (Immunomodulator) | 3 mg/kg | Significant reduction in clinical EAE scores | [1] |
| This compound (0.1 mg/kg) + Fingolimod (3 mg/kg) | - | No synergistic effect observed | [1][2] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotection in an In Vitro Model of Excitotoxicity
-
Cell Culture: Plate primary cortical or hippocampal neurons at a suitable density in appropriate media. Allow neurons to mature for at least 7-10 days in vitro.
-
Pre-treatment: Treat the neuronal cultures with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 1-24 hours) prior to inducing excitotoxicity. Include a vehicle control group.
-
Induction of Excitotoxicity: Expose the cultures to a neurotoxic concentration of glutamate or NMDA for a defined duration.
-
Washout and Recovery: Remove the excitotoxic agent and replace it with fresh, conditioned media containing the respective concentrations of this compound.
-
Assessment of Neuronal Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using methods such as:
-
MTT or PrestoBlue Assay: To measure metabolic activity.
-
LDH Assay: To quantify cell death by measuring lactate (B86563) dehydrogenase release into the medium.
-
Live/Dead Staining: Using calcein-AM and ethidium (B1194527) homodimer-1 to visualize live and dead cells, respectively.
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2 or NeuN) and apoptosis markers (e.g., cleaved caspase-3).
-
Protocol 2: Assessment of Pro-Remyelinating Effects in an Oligodendrocyte-Neuron Co-culture
-
Co-culture Setup: Establish a co-culture of primary neurons and oligodendrocyte precursor cells (OPCs).
-
Induction of Demyelination: Induce demyelination using a compound like lysolecithin.
-
Treatment: Treat the co-cultures with this compound at various concentrations.
-
Assessment of Remyelination: After a suitable incubation period, assess the extent of remyelination by:
Visualizations
Caption: Proposed signaling pathway of this compound in promoting remyelination.
Caption: General experimental workflow for evaluating this compound effects.
Clarification: this compound vs. Chk1 Inhibitors (e.g., PF-477736)
It is critical to differentiate this compound from checkpoint kinase 1 (Chk1) inhibitors, some of which may have similar naming conventions (e.g., PF-477736).
-
This compound: An AMPA receptor positive allosteric modulator studied for its neuroprotective and pro-remyelinating effects in models of neurological diseases.
-
Chk1 Inhibitors (e.g., PF-477736): These compounds target the DNA damage response pathway and are primarily investigated as anti-cancer agents .[6][7] They can induce DNA damage and cell death, particularly in cancer cells with high replicative stress.[6][7][8]
These two classes of compounds have fundamentally different mechanisms of action and are used in entirely different research contexts. Always verify the specific compound and its intended biological target for your experiments.
References
- 1. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 3. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis [frontiersin.org]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. oncotarget.com [oncotarget.com]
PF-4778574 impact on animal welfare and monitoring
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of PF-4778574 in animal experiments. The information is designed to address specific issues that may be encountered and to ensure the welfare of animal subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It enhances the function of AMPA receptors, which are involved in excitatory synaptic transmission in the central nervous system.[1][3] It is a brain-penetrant compound that has been investigated for its potential in treating cognitive impairments and depression.[3]
Q2: What are the potential adverse effects of this compound in animals and how should they be monitored?
A2: The most commonly reported adverse effects of this compound are related to AMPA receptor overstimulation and are dose-dependent. These include tremors and convulsions.[1][4] Close monitoring of animals for these clinical signs is crucial, especially during dose-finding studies. It is recommended to have a clear scoring system for clinical signs and humane endpoints established before the start of the experiment.
Q3: What is the recommended frequency for animal monitoring during a study with this compound?
A3: Animals should be monitored daily for general health, including changes in weight, food and water intake, and overall behavior.[5] Following administration of this compound, more frequent monitoring (e.g., every 15-30 minutes for the first few hours) is recommended to observe any acute adverse effects, particularly at higher doses. The frequency can be adjusted based on the specific experimental protocol and the observed responses of the animals.
Q4: Are there any known drug-drug interactions to be aware of when using this compound?
A4: The available literature does not extensively cover drug-drug interactions with this compound. However, as it modulates glutamatergic neurotransmission, caution should be exercised when co-administering other compounds that affect the central nervous system. Researchers should conduct pilot studies to assess the potential for interactions with their specific experimental compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Animal exhibits tremors or seizures after dosing. | Dose of this compound may be too high, leading to excessive AMPA receptor activation.[1][4] | Immediately consult with the veterinary staff. Consider reducing the dose in subsequent experiments. Ensure accurate dose calculation and administration. |
| No observable pro-cognitive or antidepressant effect. | Dose may be too low. Insufficient brain penetration. Issues with the experimental model. | Verify the dose and administration route. Conduct pharmacokinetic studies to confirm brain exposure.[1] Re-evaluate the experimental design and model to ensure it is sensitive to the effects of AMPA receptor modulation. |
| Significant weight loss or reduced food intake in treated animals. | Potential systemic toxicity or off-target effects. Stress from the experimental procedure. | Monitor animal weight daily. Provide palatable food or dietary supplements if necessary. If weight loss persists, consider reducing the dose or discontinuing the treatment for that animal and consult veterinary staff. |
| Inconsistent results between animals in the same treatment group. | Variability in drug metabolism or absorption. Inconsistent dosing technique. Underlying health differences in animals. | Refine and standardize the dosing procedure. Ensure all animals are of a similar age and health status. Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vivo Dosing and Effects of this compound in Various Animal Models
| Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| C57BL/6J Mice (EAE model) | 0.1 and 0.8 mg/kg | Subcutaneous | Improved clinical EAE scores and reduced demyelination. | [5] |
| CD-1 Mice | Not specified | Not specified | Cerebellum-based AMPAR activation and motor coordination disruptions at higher doses. Convulsions observed. | [1] |
| Rats | Not specified | Not specified | Pro-cognitive effects in models of NMDA receptor hypofunction. Convulsions observed at higher doses. | [1] |
| Dogs | 0.2 and 0.25 mg/kg | Oral | Tremors observed. | [1] |
| Nonhuman Primates | 0.32 mg/kg | Subcutaneous | Tremors observed. | [1] |
Experimental Protocols
Protocol 1: Evaluation of Pro-cognitive Effects in a Rat Model of NMDA Receptor Hypofunction
-
Animal Model: Adult male Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 20% Captisol) to the desired concentration.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage or subcutaneous injection) at a specific time before behavioral testing.
-
Induction of NMDA Receptor Hypofunction: Administer an NMDA receptor antagonist (e.g., ketamine) at a dose known to induce cognitive deficits.
-
Behavioral Testing: Conduct cognitive tests such as the Morris water maze, T-maze, or novel object recognition test to assess learning and memory.
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA) to compare the performance of different treatment groups.
-
Monitoring: Throughout the experiment, closely monitor animals for any adverse effects as detailed in the FAQs and troubleshooting guide.
Visualizations
Caption: Signaling pathway of this compound leading to antidepressant effects.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing PF-4778574 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling PF-4778574 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of your compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of this compound?
A1: For long-term storage of solid this compound, it is recommended to store the vial at -20°C for up to three years.[1] For short-term storage, +4°C is also acceptable.[2] Some suppliers may also indicate storage at room temperature. Always refer to the manufacturer's specific recommendations provided on the product datasheet. The solid compound is typically a white to beige powder.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For most in vitro studies, DMSO is the recommended solvent. Ensure you are using anhydrous, high-purity DMSO to minimize degradation of the compound.
Q3: How should I store the this compound stock solution?
A3: Once dissolved, stock solutions of this compound should be stored at -80°C for long-term stability, which can be for up to one year.[1] For shorter periods, storage at -20°C is also viable. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store DMSO stock solutions at 4°C for extended periods. Water absorption in DMSO can lead to compound precipitation and degradation over time.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur if the solution is not properly stored or if the solubility limit is exceeded in your working solution. If you observe precipitation in your stock solution, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. Before use, ensure that the solution is clear. When preparing working solutions in aqueous media, ensure the final DMSO concentration is kept low (typically below 0.5%) to prevent the compound from crashing out.
Data Summary
The following table summarizes the key quantitative data for this compound storage and preparation.
| Parameter | Value | Source |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 50 mM | |
| Solid Storage (Long-term) | -20°C (up to 3 years) | [1] |
| Solid Storage (Short-term) | +4°C | [2] |
| Solution Storage | -80°C (up to 1 year) | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm the this compound vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required volume of DMSO:
-
The molecular weight of this compound is 390.52 g/mol .
-
To prepare a 10 mM stock solution from 1 mg of this compound, you will need:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = ((0.001 g / 390.52 g/mol ) / 0.010 mol/L) * 1,000,000 = 256.07 µL
-
-
-
Dissolve the compound: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for a few minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquot for storage: Dispense the stock solution into single-use, sterile, amber microcentrifuge tubes. This will protect the compound from light and minimize freeze-thaw cycles.
-
Store appropriately: Store the aliquots at -80°C for long-term storage.
Troubleshooting Guide
Below is a diagram illustrating a logical workflow for troubleshooting common issues with this compound stock solutions.
Caption: Troubleshooting workflow for this compound solutions.
References
Validation & Comparative
A Comparative Guide to AMPA Receptor Positive Allosteric Modulators: PF-4778574 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM) PF-4778574 with other notable AMPA PAMs. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate modulator for their specific needs.
Introduction to AMPA Receptor Positive Allosteric Modulators
AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their function is integral to synaptic plasticity, learning, and memory.[1] AMPA PAMs are molecules that bind to an allosteric site on the AMPA receptor, enhancing the receptor's response to glutamate without directly activating it.[2] This modulatory activity can manifest as a slowing of the receptor's deactivation and/or desensitization, leading to an increased influx of cations and enhanced synaptic strength.[3]
AMPA PAMs are broadly classified into two main types:
-
Low-impact (Type I) PAMs: These modulators primarily affect the deactivation kinetics of the AMPA receptor with minimal impact on desensitization. Aniracetam (B1664956) and CX516 are classic examples.
-
High-impact (Type II) PAMs: These compounds robustly affect both deactivation and desensitization, leading to a more pronounced and prolonged receptor activation. This compound, IDRA-21, and cyclothiazide (B1669527) fall into this category.[2]
This guide will focus on comparing the high-impact modulator this compound with a selection of both high- and low-impact AMPA PAMs.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and other selected AMPA PAMs. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, such as the specific cell lines, receptor subunit compositions, and agonist concentrations used in different studies.
Table 1: In Vitro Potency of Selected AMPA PAMs
| Compound | Type | Potency (EC50/Ki/EC2x) | Cell Type/Assay Condition | Reference(s) |
| This compound | High-Impact | Ki = 85 nM | Radioligand binding assay | [4] |
| EC50 = 45 - 919 nM | Various cell lines | [5][6] | ||
| Aniracetam | Low-Impact | EC50 < 0.1 µM (NMDA modulation) | Rat hippocampal slices ([3H]NA release) | [7] |
| CX516 | Low-Impact | EC50 = 2.8 +/- 0.9 mM | Acutely isolated prefrontal cortex pyramidal neurons | [8] |
| IDRA-21 | High-Impact | EC50 = 70 µM (doubled charge transfer) | HEK 293 cells (human GluR1/2 flip) | [9] |
| EC50 = 585 ± 130 µM (GluA1) | HEK293 cells | [10] | ||
| EC50 = 532 ± 80 µM (GluA2) | HEK293 cells | [10] | ||
| S-18986 | High-Impact | EC2x = 25 ± 3 µM; EC50 = 130 ± 8 µM | Xenopus laevis oocytes (rat cortex mRNA) | [11] |
| LY404187 | High-Impact | EC50 = 1.3 +/- 0.3 µM | Acutely isolated prefrontal cortex pyramidal neurons | [8] |
EC50: Half-maximal effective concentration; Ki: Inhibition constant; EC2x: Concentration for a two-fold increase in response.
Table 2: Effects of AMPA PAMs on Receptor Kinetics
| Compound | Effect on Deactivation | Effect on Desensitization | Key Findings | Reference(s) |
| This compound | Slows deactivation | Reduces desensitization | Classified as a high-impact PAM that enhances and extends synaptic currents.[2] | [2] |
| Aniracetam | Slows deactivation | Minor effect on desensitization | Primarily affects the rate of channel closing.[12][13] | [12][13][14] |
| CX516 | Slows deactivation | Modest effect on desensitization | Considered a low-impact PAM.[8] | [8] |
| IDRA-21 | Slows deactivation | Reduces desensitization | Potently enhances synaptic transmission.[15] | [15][16] |
| S-18986 | Slows deactivation | Reduces desensitization | Increases both amplitude and duration of AMPA-mediated EPSPs.[11] | [11] |
| LY404187 | Slows deactivation | Suppresses the magnitude of desensitization | Potentiation displays a unique time-dependent growth.[3][8] | [3][8] |
Experimental Protocols
The primary method for characterizing the effects of AMPA PAMs is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion currents flowing through AMPA receptors in response to glutamate application, both in the presence and absence of the modulator.
Detailed Methodology for Whole-Cell Patch-Clamp Recording of AMPA Receptor Currents
This protocol is a generalized procedure based on common practices in the field.[17][18][19][20][21]
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably or transiently transfected with specific AMPA receptor subunits (e.g., GluA1, GluA2 flip/flop) are commonly used.
-
Primary Neurons: Cultured hippocampal or cortical neurons, or acute brain slices, can be used to study the effects on native receptors in a more physiological context.
2. Solutions:
-
External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2/5% CO2. To isolate AMPA receptor currents, antagonists for other receptors are added, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors. Tetrodotoxin (TTX, 1 µM) is often included to block voltage-gated sodium channels.[17]
-
Internal Solution (Pipette Solution): A typical internal solution contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH and osmolarity to ~270 mOsm.[17] For some experiments, a Cesium-based internal solution is used to block potassium channels.[17]
3. Electrophysiological Recording:
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ.[17]
-
Recording: The whole-cell configuration is established by forming a gigaseal between the pipette tip and the cell membrane, followed by rupturing the membrane patch with gentle suction.
-
Voltage Clamp: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV to record inward currents mediated by AMPA receptors.[17][20]
-
Data Acquisition: Currents are amplified, filtered, and digitized for analysis.
4. Drug Application:
-
Agonist Application: A rapid perfusion system is used to apply glutamate (typically 1-10 mM) for brief (e.g., 1 ms (B15284909) for deactivation) or prolonged (e.g., 100 ms for desensitization) durations.
-
PAM Application: The AMPA PAM is typically pre-applied for a set period before co-application with glutamate to allow for equilibration.
5. Data Analysis:
-
Deactivation: The decay of the current after a brief pulse of glutamate is fitted with one or more exponential functions to determine the deactivation time constant(s).
-
Desensitization: The decay of the current during a sustained application of glutamate is fitted with one or more exponential functions to determine the desensitization time constant(s) and the steady-state current.
-
Potency: Dose-response curves are generated by applying a range of PAM concentrations, and the EC50 value is calculated.
Signaling Pathways and Experimental Workflows
AMPA Receptor Signaling Pathway
The binding of glutamate to the AMPA receptor leads to the opening of its ion channel, primarily allowing the influx of Na+ ions, which depolarizes the postsynaptic membrane. AMPA PAMs bind to an allosteric site, stabilizing the open and/or glutamate-bound conformation of the receptor, thereby enhancing this ion flow. This enhanced depolarization can lead to the activation of voltage-gated calcium channels (VGCCs) and NMDA receptors (by relieving the Mg2+ block), triggering downstream signaling cascades involving calcium-dependent kinases and leading to changes in gene expression, including that of Brain-Derived Neurotrophic Factor (BDNF).
Experimental Workflow for AMPA PAM Characterization
The characterization of a novel AMPA PAM typically involves a series of in vitro and in vivo experiments to determine its potency, efficacy, mechanism of action, and potential therapeutic effects.
Binding Sites of AMPA PAMs
AMPA PAMs bind at the interface between two subunits of the ligand-binding domain (LBD) dimer.[11][22] There are several overlapping subsites within this interface, and different classes of PAMs exhibit distinct binding modes. While a co-crystal structure of this compound with the AMPA receptor is not publicly available, it is known to bind to the cyclothiazide site.[2] Other PAMs, like aniracetam and CX516, also bind within this dimer interface but may interact with different specific residues.[23]
Conclusion
This compound is a potent, high-impact AMPA PAM that effectively modulates AMPA receptor function by slowing both deactivation and desensitization. Its high potency distinguishes it from many earlier AMPA PAMs. The choice of an appropriate AMPA PAM for research or therapeutic development will depend on the desired level of receptor modulation and the specific application. Low-impact PAMs may offer a more subtle enhancement of synaptic transmission with a potentially wider therapeutic window, while high-impact modulators like this compound may be more suitable for applications requiring robust and sustained potentiation of AMPA receptor activity. The detailed experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their studies of AMPA receptor modulation.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Are AMPA Receptor Positive Allosteric Modulators Potential Pharmacotherapeutics for Addiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
- 11. Structural basis for positive allosteric modulation of AMPA and kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of aniracetam after LTP induction are suggestive of interactions on the kinetics of the AMPA receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the AMPA receptor modulator IDRA 21 on LTP in hippocampal slices | Semantic Scholar [semanticscholar.org]
- 17. benchchem.com [benchchem.com]
- 18. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Whole Cell Patch Clamp Protocol [protocols.io]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
Validating PF-4778574 On-Target Effects in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-4778574, a high-impact positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with alternative AMPA receptor PAMs. We present supporting experimental data from key validation assays, including electrophysiology, calcium imaging, and Western blotting, to objectively assess its on-target effects in a cellular context. Detailed experimental protocols and visual diagrams of the underlying signaling pathways and experimental workflows are included to facilitate the replication and further investigation of these findings.
Introduction to this compound and AMPA Receptor Modulation
This compound is a potent, brain-penetrant positive allosteric modulator of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system. As a high-impact PAM, this compound enhances AMPA receptor function by decreasing both deactivation and desensitization of the receptor in the presence of glutamate (B1630785).[1][2] This modulation leads to a prolonged and amplified neuronal response. The on-target effects of this compound are believed to involve the activation of downstream signaling cascades, including the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for synaptic plasticity and neuronal survival.[2][3]
This guide compares this compound with two other AMPA receptor PAMs:
-
CX516 (Ampalex) : A well-characterized low-impact AMPA PAM that primarily slows the deactivation rate of the receptor with minimal effect on desensitization.[1][3]
-
Aniracetam : Another low-impact nootropic agent that allosterically modulates AMPA receptors, primarily by reducing receptor desensitization.
Signaling Pathway and Experimental Workflow
To validate the on-target effects of this compound and compare it to other PAMs, a series of experiments can be conducted to measure direct receptor modulation and downstream signaling events.
Caption: Experimental workflow for validating on-target effects of this compound.
The proposed mechanism of action for high-impact AMPA PAMs like this compound involves the potentiation of AMPA receptor activity, leading to increased intracellular calcium and subsequent activation of the BDNF signaling pathway, including the phosphorylation of Akt.
Caption: Signaling pathway of this compound via AMPA receptor modulation.
Comparative Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons in the same experimental setup are limited.
In Vitro Potency
| Compound | Classification | EC50 | Reference(s) |
| This compound | High-Impact AMPA PAM | 45 to 919 nM (in different cells) | [4] |
| CX516 | Low-Impact AMPA PAM | ~2.8 mM | [3] |
| Aniracetam | Low-Impact AMPA PAM | Not widely reported |
Electrophysiological Effects
Due to the lack of direct comparative studies, a qualitative comparison is provided based on the known mechanisms of high-impact versus low-impact PAMs.
| Parameter | This compound (High-Impact) | CX516 / Aniracetam (Low-Impact) | Reference(s) |
| Effect on AMPA Receptor Deactivation | Slows deactivation | Slows deactivation | [1][2] |
| Effect on AMPA Receptor Desensitization | Reduces desensitization | Minimal effect (CX516) or reduces desensitization (Aniracetam) | [1] |
| Overall Impact on Synaptic Current | Robust and prolonged enhancement | Modest increase in duration | [1][3] |
Downstream Signaling
| Parameter | This compound (High-Impact) | CX516 / Aniracetam (Low-Impact) | Reference(s) |
| Induction of BDNF Expression | Yes | No (typically) | [2][3] |
| Activation of AKT (p-AKT) | Expected to increase | Not typically associated |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is designed to measure the effect of AMPA PAMs on glutamate-evoked currents in cultured neurons or HEK293 cells stably expressing AMPA receptors.
Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
-
For HEK293 cells, transfect with the desired AMPA receptor subunits.
Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP (pH 7.2).
-
Establish a whole-cell recording configuration.
-
Voltage-clamp the cell at -60 mV.
-
Apply glutamate (1 mM) for 2 ms (B15284909) using a rapid application system to evoke a baseline AMPA receptor-mediated current.
-
Perfuse the cells with the test compound (this compound, CX516, or Aniracetam) at various concentrations for 2-5 minutes.
-
Apply glutamate again in the presence of the compound and record the potentiated current.
-
Wash out the compound and ensure the current returns to baseline.
Data Analysis:
-
Measure the peak amplitude and decay time constant of the AMPA receptor currents in the absence and presence of the test compounds.
-
Calculate the percent potentiation of the peak current and the fold-increase in the decay time constant.
-
Generate concentration-response curves to determine the EC50 for each compound.
Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to AMPA receptor activation and modulation by PAMs.
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Wash cells with a balanced salt solution (BSS).
-
Incubate cells with 5 µM Fura-2 AM in BSS for 30-60 minutes at 37°C.
-
Wash the cells with BSS to remove excess dye and allow for de-esterification for 15-30 minutes.
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite Fura-2 at 340 nm and 380 nm and capture the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply a submaximal concentration of glutamate or AMPA to elicit a baseline calcium response.
-
After the signal returns to baseline, pre-incubate the cells with the test compound for 2-5 minutes.
-
Apply the same concentration of glutamate/AMPA in the presence of the test compound and record the potentiated calcium response.
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio, which is proportional to [Ca2+]i.
-
Measure the peak amplitude of the calcium response before and after the addition of the test compound.
-
Quantify the percent potentiation of the calcium influx.
Western Blot for Phosphorylated Akt (p-Akt)
This protocol assesses the activation of the downstream PI3K/Akt signaling pathway.
Cell Lysis and Protein Quantification:
-
Culture cells to 80-90% confluency and treat with this compound or alternative PAMs for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with a primary antibody for total Akt as a loading control.
Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the normalized p-Akt levels between untreated and treated samples to determine the fold-change in Akt phosphorylation.
Conclusion
This compound is a high-impact AMPA receptor PAM that demonstrates potentiation of receptor function through effects on both deactivation and desensitization. This leads to a more robust and sustained enhancement of synaptic currents compared to low-impact PAMs like CX516 and Aniracetam. The on-target validation of this compound can be effectively demonstrated through a combination of electrophysiology, calcium imaging, and Western blotting to confirm direct receptor modulation and engagement of downstream signaling pathways such as the PI3K/Akt pathway. The provided protocols offer a framework for researchers to independently verify these effects and conduct further comparative studies.
References
- 1. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
A Comparative Analysis of PF-4778574 and Fingolimod in the Treatment of Experimental Autoimmune Encephalomyelitis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of PF-4778574 and the established multiple sclerosis treatment, fingolimod (B1672674), in the context of the Experimental Autoimmune Encephalomyelitis (EAE) animal model. This document details their distinct mechanisms of action, presents comparative quantitative data from preclinical studies, and outlines the experimental protocols utilized in this research.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) serves as a critical preclinical model for multiple sclerosis (MS), a chronic autoimmune and neurodegenerative disease of the central nervous system (CNS). This guide focuses on a head-to-head comparison of two therapeutic agents with distinct mechanisms of action: this compound, a positive allosteric modulator of AMPA receptors, and fingolimod, a sphingosine-1-phosphate (S1P) receptor modulator. Understanding their comparative efficacy and underlying mechanisms in the EAE model is crucial for the development of novel therapeutic strategies for MS.
Mechanisms of Action
The therapeutic approaches of this compound and fingolimod diverge significantly, targeting different pathways implicated in the pathophysiology of EAE.
This compound: An AMPA Receptor Positive Allosteric Modulator
This compound is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Unlike direct agonists, AMPA-PAMs do not activate the receptor on their own but enhance the receptor's response to the endogenous ligand, glutamate (B1630785). This modulation is thought to promote neuroprotective and pro-remyelinating effects. In the context of EAE, the proposed mechanism involves the enhancement of synaptic transmission and the potential for promoting the survival and function of oligodendrocytes, the myelin-producing cells in the CNS, thereby mitigating demyelination and clinical disability.
Fingolimod: A Sphingosine-1-Phosphate Receptor Modulator
Fingolimod is a well-established treatment for relapsing-remitting MS. Its primary mechanism of action involves its phosphorylation in vivo to fingolimod-phosphate, which then acts as a functional antagonist of the sphingosine-1-phosphate receptor 1 (S1P1) on lymphocytes. This functional antagonism leads to the sequestration of lymphocytes within the lymph nodes, preventing their egress into the peripheral circulation and subsequent infiltration into the CNS. By reducing the number of pathogenic immune cells entering the brain and spinal cord, fingolimod effectively suppresses the inflammatory cascades that drive demyelination and axonal damage in EAE and MS.
Comparative Efficacy in EAE
A direct comparison of this compound and fingolimod has been conducted in a myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55-induced EAE model in C57BL/6J mice. The following tables summarize the key quantitative findings from this and other relevant studies.
Table 1: Clinical Efficacy in EAE Model
| Parameter | This compound | Fingolimod | Vehicle/Control | Citation |
| Mean Clinical EAE Score | Significantly reduced | Significantly reduced | - | [1] |
| Peak Clinical Score (approx.) | ~1.5 | ~1.0 | ~3.0 | [2][3] |
Table 2: Histopathological and Cellular Analysis in EAE
| Parameter | This compound | Fingolimod | Vehicle/Control | Citation |
| Demyelination in Spinal Cord | Significantly reduced (prophylactic) | Significantly reduced | - | [1] |
| Microglial Activity (Iba1+ cells) | No significant reduction | Reduced activation | Increased | [4][5] |
| Macrophage Infiltration in CNS | Data not available | Reduced | Increased | [6] |
| TNF-α producing macrophages/microglia (%) | Data not available | ~30% reduction | - | [6] |
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
A common protocol for inducing chronic EAE in female C57BL/6J mice is as follows:
-
Antigen Emulsification: Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide is dissolved in sterile phosphate-buffered saline (PBS) and emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin dissolved in PBS. This serves as an additional adjuvant to enhance the autoimmune response.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no clinical signs and 5 indicates a moribund state or death.
Drug Administration
-
This compound: Administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at a specified dose (e.g., 0.1 mg/kg) starting either prophylactically from the day of immunization or therapeutically at the onset of clinical signs.
-
Fingolimod: Typically administered orally at a dose of 3 mg/kg, either prophylactically or therapeutically.
Histological Analysis
-
Tissue Collection and Preparation: At the end of the study, mice are euthanized, and the spinal cords and brains are collected. The tissues are fixed in 4% paraformaldehyde, processed, and embedded in paraffin.
-
Staining for Demyelination: Spinal cord sections are stained with Luxol Fast Blue (LFB) to assess the extent of demyelination. The area of demyelination is quantified using imaging software.
-
Immunohistochemistry for Cellular Infiltration: Sections are stained with antibodies against specific cell markers, such as Iba1 for microglia and macrophages, to quantify the level of immune cell infiltration in the CNS. The number of positive cells or the stained area is measured.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and fingolimod, as well as the general workflow of an EAE study, can be visualized in the following diagrams.
Conclusion
Both this compound and fingolimod demonstrate significant efficacy in ameliorating the clinical and pathological features of the EAE model, albeit through distinct mechanisms. Fingolimod's well-established immunomodulatory effect of sequestering lymphocytes is effective in reducing CNS inflammation. In contrast, this compound presents a novel neuroprotective and potentially pro-remyelinating approach by modulating AMPA receptor function.
The direct comparative data suggest that both compounds can significantly reduce clinical scores and demyelination. Notably, this compound's efficacy appears to be independent of a direct anti-inflammatory effect on microglial activation, highlighting its potential as a complementary or alternative strategy to purely immunomodulatory therapies. Further research is warranted to fully elucidate the therapeutic potential of AMPA receptor modulation and to explore potential synergistic effects with existing MS treatments. This guide provides a foundational understanding for researchers and drug developers in the pursuit of more effective therapies for multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 5. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of PF-4778574 and NBQX: Contrasting Modulators of AMPA Receptor Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on critical signaling pathways is paramount. This guide provides a detailed comparison of two modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor: PF-4778574, a positive allosteric modulator, and NBQX, a competitive antagonist. While no direct experimental data on their co-administration is currently available, this document will objectively compare their individual mechanisms, effects, and potential therapeutic applications based on existing preclinical data.
At a Glance: this compound vs. NBQX
| Feature | This compound | NBQX |
| Mechanism of Action | Positive Allosteric Modulator of AMPA receptors | Competitive Antagonist of AMPA and Kainate receptors |
| Effect on AMPA Receptor | Enhances glutamate-induced receptor activation | Blocks glutamate (B1630785) binding and receptor activation |
| Reported Biological Effects | Neuroprotective, pro-remyelinating, potential antidepressant effects | Neuroprotective, anticonvulsant, antinociceptive |
| Potential Therapeutic Areas | Multiple Sclerosis, Cognitive Dysfunction, Depression | Epilepsy, Ischemic Injury, Pain, Osteoarthritis |
| In Vivo Activity | Brain penetrant, prevents ketamine-induced working memory impairments[1] | Active in vivo, reduces alcohol consumption in certain models[2][3] |
Delving into the Mechanisms of Action
The opposing effects of this compound and NBQX stem from their distinct interactions with the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system.
This compound acts as a positive allosteric modulator (PAM). It does not activate the AMPA receptor on its own but binds to a site distinct from the glutamate binding site. This binding enhances the receptor's response to glutamate, leading to prolonged depolarization and increased calcium influx.[4] This mechanism is thought to underlie its potential to promote neuronal survival and plasticity.[4][5]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline) is a competitive antagonist. It directly competes with glutamate for binding to the AMPA receptor.[6] By occupying the glutamate binding site, NBQX prevents the receptor from being activated, thereby reducing excitatory signaling. It also shows antagonist activity at kainate receptors, another type of ionotropic glutamate receptor.[6]
Signaling Pathways and Experimental Workflow
To visualize the distinct actions of these compounds, the following diagrams illustrate their impact on AMPA receptor signaling and a hypothetical experimental workflow for investigating their co-administration.
Figure 1: Mechanisms of Action. This diagram illustrates the contrasting effects of this compound and NBQX on the AMPA receptor signaling pathway.
Figure 2: Experimental Workflow. A proposed workflow for investigating the effects of this compound and NBQX co-administration.
Experimental Protocols: A Methodological Overview
While specific protocols for co-administration are not available, the following methodologies are commonly employed in the study of AMPA receptor modulators and could be adapted for such an investigation.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
-
Objective: To measure the direct effects of the compounds on AMPA receptor-mediated currents in cultured neurons.
-
Method:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons).
-
Establish whole-cell patch-clamp recordings from individual neurons.
-
Perfuse the cells with a solution containing an AMPA receptor agonist (e.g., glutamate or AMPA) to elicit a baseline current.
-
Apply this compound, NBQX, or a combination to the perfusion solution and record changes in the amplitude and kinetics of the AMPA receptor-mediated current.
-
A competitive antagonist like NBQX would be expected to reduce the current, while a PAM like this compound would be expected to increase it. The co-administration would likely result in a competitive inhibition of the PAM's effect.
-
In Vivo Microdialysis and Neurotransmitter Analysis
-
Objective: To assess the impact of drug administration on extracellular glutamate levels in a specific brain region.
-
Method:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Administer this compound, NBQX, or the combination systemically (e.g., intraperitoneally).
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of glutamate and other neurotransmitters in the dialysate using high-performance liquid chromatography (HPLC).
-
Behavioral Models
-
Objective: To evaluate the functional consequences of modulating AMPA receptor activity in vivo.
-
Method:
-
For Cognitive Enhancement (relevant to this compound): Utilize tasks such as the Morris water maze or novel object recognition test in rodents. Administer the compound(s) prior to testing and measure performance metrics (e.g., latency to find a platform, discrimination index).
-
For Anticonvulsant Activity (relevant to NBQX): Induce seizures in animals using a chemical convulsant (e.g., pentylenetetrazol) or electrical stimulation (e.g., kindling). Administer the compound(s) prior to seizure induction and measure seizure severity and duration.[7][8]
-
Quantitative Data Summary
The following tables summarize key quantitative data for each compound based on published literature.
Table 1: In Vitro Potency and Affinity
| Compound | Assay | Species/System | Value | Reference |
| This compound | Ki | - | 85 nM | [1][9] |
| NBQX | IC50 (AMPA receptor) | - | 0.15 µM | [6] |
| NBQX | IC50 (Kainate receptor) | - | 4.8 µM | [6] |
Table 2: In Vivo Efficacy and Dosing (Examples from Literature)
| Compound | Model | Species | Dose and Route | Effect | Reference |
| This compound | Ketamine-induced working memory impairment | Non-human primate | - | Prevention of impairments | [1] |
| NBQX | Alcohol Drinking (DID Model) | Male C57BL/6J Mice | 30 mg/kg, IP | Reduced alcohol consumption | [2][3] |
| NBQX | Seizure Model | Rat | 20 mg/kg, IP | Decreased PTZ-induced seizures | [7] |
| NBQX | Posttraumatic Osteoarthritis | Mouse | Intra-articular injection | Reduced swelling and degeneration | [10] |
Potential Effects of Co-administration: A Forward Look
Given the opposing mechanisms of action, the co-administration of this compound and NBQX would likely result in a competitive antagonism. The net effect on AMPA receptor signaling would depend on the relative concentrations and binding affinities of the two compounds.
-
At the molecular level: NBQX, by competing for the glutamate binding site, would prevent the initial activation of the AMPA receptor. This would likely negate the potentiating effect of this compound, as there would be little to no receptor activation to enhance.
-
At the cellular and systemic levels: The functional outcome would likely be dominated by the antagonist, NBQX, leading to a reduction in excitatory neurotransmission. The pro-cognitive and pro-remyelinating effects observed with this compound would likely be diminished or abolished in the presence of an effective concentration of NBQX.
References
- 1. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]
- 2. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, but not Female C57BL/6J or High Alcohol Preferring (HAP) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic Administration of the AMPA Receptor Antagonist, NBQX, Reduces Alcohol Drinking in Male C57BL/6J, But Not Female C57BL/6J or High-Alcohol-Preferring, Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NBQX, a selective antagonist of the AMPA receptor, affects neither field potentials nor long-term potentiation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. AMPA/kainate glutamate receptor antagonists prevent posttraumatic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the In Vivo Mechanism of Action of PF-4778574: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo mechanism of action of PF-4778574 with alternative AMPA receptor positive allosteric modulators (AMPA-PAMs). The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.
This compound is a potent and selective positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] In vivo studies have demonstrated its therapeutic potential in models of multiple sclerosis (MS) and depression. This guide will delve into the experimental evidence confirming its mechanism of action and compare its performance with other notable AMPA-PAMs, S-47445 and CX-516.
Mechanism of Action: Enhancing Synaptic Transmission and Promoting Remyelination
This compound allosterically binds to AMPA receptors, enhancing the receptor's response to the endogenous ligand, glutamate. This potentiation of AMPA receptor function leads to an increased influx of sodium ions, resulting in prolonged neuronal depolarization. This, in turn, facilitates the activation of voltage-gated calcium channels, triggering downstream signaling cascades.[3]
Key downstream effects observed in vivo include the activation of the VGF (non-acronymic), BDNF (Brain-Derived Neurotrophic Factor), TrkB (Tropomyosin receptor kinase B), and AKT signaling pathways. This cascade is crucial for neuronal survival, synaptic plasticity, and has been implicated in the rapid antidepressant effects of this compound. Furthermore, in models of demyelination, this compound has been shown to promote the proliferation and maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes, suggesting a direct role in remyelination.[3][4]
Comparative In Vivo Performance
While direct head-to-head in vivo studies are limited, this section compares the performance of this compound with S-47445 and CX-516 based on available data from various experimental models.
| Feature | This compound | S-47445 | CX-516 |
| Primary Indication(s) Studied In Vivo | Multiple Sclerosis (EAE, Cuprizone (B1210641) models), Depression (Chronic Unpredictable Stress model) | Cognitive Decline in Aging, Alzheimer's Disease | Cognitive Enhancement, Schizophrenia, Alzheimer's Disease |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Oral (p.o.) | Intraperitoneal (i.p.) |
| Effective Dose Range (Rodents) | 0.1 - 10 mg/kg | 0.3 - 10 mg/kg | 10 - 50 mg/kg |
| Key In Vivo Efficacy Findings | - Reduced clinical severity in EAE model[1] - Promoted remyelination in cuprizone model[4] - Rapid antidepressant effects in stress model | - Rescued age-related deficits in LTP[5] - Improved episodic and spatial working memory[6] | - Enhanced performance in spatial memory tasks - Showed some cognitive improvement in schizophrenia models |
| Reported In Vivo Side Effects/Safety | Not extensively reported in cited studies | No reported neurotoxicity; did not induce convulsions or tremors at high doses[6] | Limited by low potency and short half-life in human trials |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To model the inflammatory demyelination characteristic of multiple sclerosis.
Protocol:
-
Animals: C57BL/6 mice are typically used.
-
Induction: Mice are immunized with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Co-administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again two days later to facilitate the entry of immune cells into the central nervous system.
-
Treatment: this compound or vehicle is administered daily, either prophylactically (starting from the day of immunization) or therapeutically (starting after the onset of clinical signs).
-
Assessment: Clinical signs of EAE are scored daily on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund. Histological analysis of the spinal cord is performed at the end of the study to assess demyelination and immune cell infiltration.
Cuprizone-Induced Demyelination Model
Objective: To model toxic demyelination and assess the remyelination potential of a compound.
Protocol:
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Mice are fed a diet containing 0.2% cuprizone for 5-6 weeks to induce oligodendrocyte apoptosis and subsequent demyelination.
-
Treatment: Following the cuprizone diet, mice are returned to a normal diet, and treatment with this compound or vehicle is initiated to assess its effect on spontaneous remyelination.
-
Assessment: Remyelination is assessed by histological analysis of the corpus callosum for myelin markers (e.g., Myelin Basic Protein - MBP) and oligodendrocyte markers (e.g., Olig2, GST-pi).
Chronic Unpredictable Stress (CUS) Model
Objective: To model depressive-like behaviors in rodents.
Protocol:
-
Animals: C57BL/6 mice are frequently used.
-
Induction: For several weeks, mice are subjected to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, social stress).
-
Treatment: this compound or vehicle is administered during the final weeks of the stress paradigm.
-
Assessment: Depressive-like behaviors are assessed using tests such as the Sucrose Preference Test (to measure anhedonia) and the Forced Swim Test or Tail Suspension Test (to measure behavioral despair).
Conclusion
The in vivo data strongly support the mechanism of action of this compound as a positive allosteric modulator of AMPA receptors, leading to enhanced synaptic transmission and pro-remyelinating effects. In preclinical models of multiple sclerosis and depression, this compound has demonstrated significant therapeutic potential.
When compared to other AMPA-PAMs like S-47445 and CX-516, this compound shows promise in the context of neurodegenerative and demyelinating diseases. S-47445 has been primarily investigated for age-related cognitive decline, while the clinical development of CX-516 was hampered by pharmacokinetic limitations. The distinct in vivo profiles of these compounds highlight the importance of specific chemical structures in determining therapeutic efficacy and safety. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic indices. This guide provides a foundational overview to inform the continued research and development of AMPA-PAMs as a promising class of therapeutics for neurological and psychiatric disorders.
References
- 1. This compound exerts neuroprotective effect in EAE models | BioWorld [bioworld.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The AMPA receptor positive allosteric modulator S 47445 rescues in vivo CA3-CA1 long-term potentiation and structural synaptic changes in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity Profile of PF-4778574 and Alternative AMPA Receptor Modulators
This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of PF-4778574, a potent positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with other notable AMPA receptor modulators, CX516 and Aniracetam. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in neuroscience research.
Introduction to this compound and its Alternatives
This compound is a well-characterized AMPA receptor PAM with a binding affinity (Ki) of 85 nM.[1] It enhances the activity of AMPA receptors in the presence of glutamate (B1630785), thereby modulating synaptic plasticity and neuronal communication.[2][3][4] As with any neuromodulatory compound, understanding its off-target interactions is crucial for predicting potential side effects and ensuring experimental validity.
For a comprehensive comparison, this guide includes two other widely studied AMPA receptor modulators:
-
CX516 (Ampalex): One of the first "ampakine" molecules to be developed, CX516 is a low-impact AMPA receptor PAM.[5]
-
Aniracetam: A nootropic compound of the racetam class, Aniracetam also acts as a positive allosteric modulator of AMPA receptors.[6][7]
Quantitative Analysis of Cross-Reactivity
A critical aspect of characterizing any pharmacological agent is its selectivity profile against a broad range of biological targets. The following tables summarize the available quantitative data on the cross-reactivity of this compound, CX516, and Aniracetam.
Table 1: Primary Target Affinity
| Compound | Primary Target | Affinity (Ki) |
| This compound | AMPA Receptor | 85 nM[1] |
| CX516 | AMPA Receptor | Data not publicly available |
| Aniracetam | AMPA Receptor | Data not publicly available |
Table 2: Off-Target Binding Profile of this compound
This compound was screened at a concentration of 10 µM against a broad panel of 118 receptors and enzymes by Cerep. The only significant off-target interaction identified was with the dopamine (B1211576) transporter.
| Off-Target | Assay Type | % Inhibition at 10 µM | IC50 |
| Dopamine Transporter | Radioligand Binding | >50% | 910 nM |
Note: A comprehensive list of the 118 targets screened for this compound is not publicly available in the cited literature. The available information highlights the most significant off-target finding.
Table 3: Cross-Reactivity Profile of CX516 and Aniracetam
Comprehensive, publicly available broad-panel screening data for CX516 and Aniracetam, comparable to that of this compound, is limited. The following summarizes their known pharmacological activities beyond AMPA receptor modulation.
| Compound | Known Off-Target Activities/Pharmacology |
| CX516 | Primarily characterized as an AMPA receptor modulator. Detailed broad-panel cross-reactivity data is not readily available in the public domain. |
| Aniracetam | In addition to AMPA receptor modulation, it has been reported to interact with cholinergic, dopaminergic, and serotonergic systems.[6] However, specific quantitative binding data from a broad selectivity panel is not publicly available. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound at the AMPA receptor.
Caption: General workflow for in vitro cross-reactivity screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following are representative protocols for the key assays mentioned in this guide.
Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol describes a general procedure for determining the binding of a test compound to a panel of receptors, ion channels, and transporters.
-
Preparation of Membranes: Cell membranes expressing the target of interest are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a specific radioligand for the target, and either the test compound at various concentrations or vehicle control.
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to calculate specific binding. The percentage of inhibition by the test compound is calculated, and IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.
-
Cell Culture: A cell line stably or transiently expressing the human dopamine transporter (e.g., HEK293-hDAT) is cultured to confluence in appropriate multi-well plates.
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer.
-
Cells are then incubated with the test compound at various concentrations or vehicle control in the uptake buffer for a specified pre-incubation time.
-
The uptake reaction is initiated by adding a solution containing [³H]dopamine.
-
The incubation is allowed to proceed for a short period (e.g., 10-20 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
-
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., nomifensine). The percentage of inhibition by the test compound is calculated, and IC50 values are determined.
Electrophysiological Recording for AMPA Receptor Modulation
This protocol outlines a method to assess the modulatory effects of a compound on AMPA receptor function using patch-clamp electrophysiology.
-
Cell Preparation: Oocytes or mammalian cells (e.g., HEK293) are transfected to express specific AMPA receptor subunits.
-
Patch-Clamp Recording: Whole-cell or outside-out patch-clamp recordings are performed. The recording pipette is filled with an internal solution, and the external solution contains a physiological salt solution.
-
Drug Application: A rapid solution exchange system is used to apply glutamate, the AMPA receptor agonist, in the presence and absence of the test compound (e.g., this compound).
-
Data Acquisition: AMPA receptor-mediated currents are recorded in response to glutamate application. The effect of the test compound on the amplitude, deactivation, and desensitization kinetics of the current is measured.
-
Data Analysis: The potentiation of the AMPA receptor current by the test compound is quantified by comparing the current characteristics in the presence and absence of the compound.
Conclusion
This compound demonstrates a highly selective profile, with the dopamine transporter being its only significant off-target interaction identified in a broad screening panel at a high concentration. This suggests a favorable selectivity profile for a compound targeting a ubiquitously expressed receptor family in the central nervous system. In contrast, while CX516 and Aniracetam are established AMPA receptor modulators, comprehensive public data on their cross-reactivity across a wide range of targets is lacking. This highlights the importance of thorough off-target profiling in the early stages of drug discovery and the characterization of research tools. The experimental protocols provided herein offer a framework for conducting such selectivity and functional studies. Researchers utilizing these compounds should consider their distinct pharmacological profiles when designing experiments and interpreting results.
References
- 1. youtube.com [youtube.com]
- 2. Positive allosteric modulation of AMPA receptors from efficacy to toxicity: the interspecies exposure-response continuum of the novel potentiator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aniracetam | C12H13NO3 | CID 2196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aniracetam. An overview of its pharmacodynamic and pharmacokinetic properties, and a review of its therapeutic potential in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Reproducibility of PF-4778574: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the consistency of experimental findings across different laboratories is paramount. This guide provides a comparative analysis of the reported in vitro efficacy of PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Due to a limited number of independent in vitro studies reporting quantitative data, this guide focuses on the primary characterization of the compound and outlines the necessary experimental details to facilitate reproducibility.
Summary of In Vitro Efficacy
This compound potentiates the activity of the AMPA receptor, a key player in synaptic plasticity and neurotransmission. The primary quantitative data on its in vitro efficacy comes from a seminal study by Shaffer et al. (2013), which characterized the compound in recombinant cell lines. A notable observation is the reported wide range of EC50 values, from 45 to 919 nM, in different cellular contexts, highlighting the importance of standardized experimental conditions.[1]
Below is a summary of the key quantitative findings from the primary literature.
| Cell Line | AMPA Receptor Subunit | Assay Type | Agonist (Glutamate) Concentration | This compound EC50 (nM) | Reference |
| HEK293 | Human GluA2 (flip isoform) | Calcium Flux (FLIPR) | EC20 | 45 | Shaffer et al., 2013 |
| HEK293 | Human GluA2 (flop isoform) | Calcium Flux (FLIPR) | EC20 | 919 | Shaffer et al., 2013 |
Note: The significant difference in EC50 values between the flip and flop isoforms of the GluA2 subunit underscores a key factor influencing experimental outcomes. The specific splice variant of the AMPA receptor subunit expressed in a given cell system is a critical determinant of the potency of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of AMPA receptor modulation and a typical experimental workflow for assessing the in vitro efficacy of this compound.
References
A Guide to Negative Control Experiments for PF-4778574, a Positive Allosteric Modulator of AMPA Receptors
A critical point of clarification: Initial research indicates a common point of confusion between two similarly named compounds. PF-4778574 is a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and is involved in glutamatergic neurotransmission[1]. It is not a Checkpoint Kinase 1 (Chk1) inhibitor. The potent and selective ATP-competitive inhibitor of Chk1 is a different molecule, PF-477736[2][3][4].
This guide will focus on providing a detailed comparison of appropriate negative control experiments for studies involving This compound and its function as an AMPA receptor PAM. Understanding the true mechanism of action is crucial for designing and interpreting experiments correctly.
The Importance of Negative Controls in this compound Studies
Given that this compound enhances the activity of AMPA receptors in the presence of their natural ligand, glutamate, it is essential to employ rigorous negative controls to ensure that the observed biological effects are indeed due to the specific potentiation of these receptors[5]. Negative controls help to rule out off-target effects, artifacts of the experimental system, and to confirm the specificity of this compound's action.
Comparison of Key Negative Control Strategies
To ensure the specificity of this compound's effects, several negative control strategies should be employed. The following table compares the most relevant approaches.
| Control Strategy | Principle | Advantages | Limitations | Typical Application |
| Vehicle Control | The solvent used to dissolve this compound (e.g., DMSO) is administered alone. | Simple to implement; accounts for any effects of the solvent itself. | Does not control for off-target effects of the compound's chemical structure. | Standard in all experiments to establish a baseline. |
| Structurally Similar Inactive Analog | A molecule with a chemical structure very similar to this compound but lacking activity at AMPA receptors. | Provides a strong control for off-target effects related to the chemical scaffold. | Can be difficult to identify or synthesize. | Validating that the observed phenotype is due to AMPA receptor modulation and not a non-specific chemical effect. |
| AMPA Receptor Antagonist Co-treatment | Cells or animals are treated with a known AMPA receptor antagonist (e.g., NBQX) prior to or concurrently with this compound. | Directly tests the involvement of AMPA receptors in the observed effect. | The antagonist may have its own biological effects that could confound interpretation. | Confirming that the effects of this compound are mediated through AMPA receptor activation. |
| Knockdown/Knockout of AMPA Receptor Subunits | Genetic depletion (e.g., using siRNA or CRISPR) of essential AMPA receptor subunits (e.g., GluA1, GluA2). | Provides the highest level of target validation by removing the receptor itself. | Can be technically challenging, time-consuming, and may lead to compensatory changes in the cell. | Definitive validation of on-target activity in cell-based models. |
Detailed Experimental Protocols
Vehicle Control Protocol
-
Preparation: Prepare the this compound stock solution in a suitable solvent (e.g., 100% DMSO). Prepare the vehicle control using the same solvent at the same final concentration used for the experimental group.
-
Application: In cell culture, add an equivalent volume of the vehicle control to control wells. For in vivo studies, administer the vehicle control using the same route and volume as the this compound treatment.
-
Analysis: Compare the readouts (e.g., cell viability, protein expression, behavioral changes) between the vehicle-treated and this compound-treated groups.
AMPA Receptor Antagonist Co-treatment Protocol
-
Cell Culture:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat a subset of wells with a specific AMPA receptor antagonist (e.g., 20 µM NBQX) for 30-60 minutes.
-
Add this compound to both antagonist-pre-treated and non-pre-treated wells.
-
Include a vehicle control and an antagonist-only control.
-
Incubate for the desired time and perform the relevant assay (e.g., calcium imaging, electrophysiology).
-
-
Data Analysis: The effect of this compound should be significantly diminished or absent in the presence of the AMPA receptor antagonist.
siRNA-mediated Knockdown of AMPA Receptor Subunit (GluA2)
-
siRNA Transfection:
-
Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of an essential AMPA receptor subunit like GluA2.
-
Allow 48-72 hours for the knockdown of the target protein.
-
-
Verification of Knockdown:
-
Harvest a subset of cells to confirm the reduction of GluA2 protein levels via Western blotting, using an antibody specific for GluA2.
-
-
Experiment:
-
Treat the control and knockdown cells with this compound or a vehicle control.
-
Perform the desired functional assay.
-
-
Expected Outcome: The biological effects of this compound should be significantly attenuated in the GluA2 knockdown cells compared to the control siRNA-treated cells.
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a positive allosteric modulator of AMPA receptors.
Experimental Workflow for Antagonist Control
Caption: Workflow for using an AMPA receptor antagonist as a negative control.
Logical Relationship for Target Validation
Caption: Logical flow for validating the on-target effects of this compound.
References
- 1. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of PF-4778574 Across Different Mouse Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental effects of PF-4778574, a positive allosteric modulator of AMPA receptors, across various mouse strains. This document summarizes key findings on the compound's efficacy in models of neuroinflammation and depression, as well as its safety profile, with a focus on presenting quantitative data and detailed experimental methodologies.
Executive Summary
This compound has demonstrated therapeutic potential in preclinical models of neurological disorders. However, its effects can vary depending on the genetic background of the mouse strain used in experimental studies. This guide collates available data on the efficacy and safety of this compound in C57BL/6J, CD-1, and ICR mice. The findings highlight the importance of strain selection in the design and interpretation of preclinical studies involving this compound. While direct comparative studies across multiple strains for the same disease model are limited, this guide provides a synthesis of the current knowledge to aid in experimental design and data interpretation.
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. By binding to an allosteric site, it enhances the receptor's response to the endogenous ligand glutamate, leading to increased cation influx and neuronal depolarization. This modulation of glutamatergic neurotransmission is thought to underlie its therapeutic effects. In models of depression, this compound has been shown to activate the VGF (non-acronymic)/BDNF (brain-derived neurotrophic factor)/TrkB (tropomyosin receptor kinase B)/AKT signaling pathway.
Efficacy in a Model of Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE)
A key study investigated the neuroprotective effects of this compound in the MOG35-55-induced EAE model in C57BL/6J mice, a common model for multiple sclerosis.
Data Presentation: EAE in C57BL/6J Mice
| Parameter | Vehicle Control | This compound (0.1 mg/kg) | This compound (0.8 mg/kg) |
| Mean Clinical Score (Day 20) | ~2.5 | ~1.5 | ~1.0 |
| Demyelination Score (Spinal Cord) | High | Moderate | Low |
| Neuronal Loss (Retinal Ganglion Cells) | Significant | Reduced | Significantly Reduced |
| Oligodendrocyte Precursor Cells | Baseline | Increased | Increased |
Data are approximated from graphical representations in the source publication and intended for comparative purposes.
Experimental Protocol: MOG35-55-Induced EAE in C57BL/6J Mice
-
Animals: Female C57BL/6J mice, 6-8 weeks old.
-
Induction of EAE: Mice were immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis. On day 0 and day 2 post-immunization, mice received an intraperitoneal injection of 200 ng of pertussis toxin.
-
Treatment: this compound (0.1 mg/kg or 0.8 mg/kg) or vehicle was administered daily starting from the day of immunization (prophylactic treatment).
-
Assessments:
-
Clinical Scoring: Mice were scored daily for clinical signs of EAE on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Histology: Spinal cords and optic nerves were collected for histological analysis of demyelination (Luxol Fast Blue and Hematoxylin and Eosin staining) and immune cell infiltration (immunohistochemistry for markers like Iba1 for microglia/macrophages).
-
Retinal Imaging: Optical Coherence Tomography (OCT) was used to assess retinal nerve fiber layer thickness as a measure of neurodegeneration.
-
Efficacy in a Model of Demyelination: Cuprizone (B1210641) Model
This compound was also evaluated in the cuprizone-induced demyelination model in C57BL/6J mice, which focuses on oligodendrocyte pathology and remyelination.
Data Presentation: Cuprizone Model in C57BL/6J Mice
| Parameter | Control Diet | Cuprizone + Vehicle | Cuprizone + this compound |
| Demyelination (Corpus Callosum) | Minimal | Severe | Reduced |
| Oligodendrocyte Precursor Cells | Baseline | Increased | Significantly Increased |
| Mature Oligodendrocytes | Normal | Severely Reduced | Partially Restored |
Data are based on qualitative descriptions and representative images from the source publication.
Experimental Protocol: Cuprizone-Induced Demyelination in C57BL/6J Mice
-
Animals: Male C57BL/6J mice, 8 weeks old.
-
Induction of Demyelination: Mice were fed a diet containing 0.2% cuprizone for 5 weeks to induce demyelination.
-
Treatment: this compound or vehicle was administered during the last 2 weeks of the cuprizone diet.
-
Assessments:
-
Histology: Brains were collected for histological analysis of the corpus callosum. Demyelination was assessed using Luxol Fast Blue staining.
-
Immunohistochemistry: Staining for markers of oligodendrocytes at different maturation stages (e.g., Olig2, GST-pi) was performed to evaluate oligodendrocyte pathology and regeneration.
-
Antidepressant-Like Effects in a Stress Model
The antidepressant potential of this compound was investigated in a chronic unpredictable stress (CUS) model in ICR mice.
Data Presentation: CUS Model in ICR Mice
| Behavioral Test | Control | CUS + Vehicle | CUS + this compound |
| Sucrose (B13894) Preference Test (%) | High | Low | Significantly Increased |
| Forced Swim Test (Immobility time, s) | Low | High | Significantly Decreased |
| Tail Suspension Test (Immobility time, s) | Low | High | Significantly Decreased |
Data are based on reported significant effects from the source publication.
Experimental Protocol: Chronic Unpredictable Stress (CUS) in ICR Mice
-
Animals: Male ICR mice.
-
CUS Procedure: Mice were subjected to a variety of mild, unpredictable stressors daily for 4 weeks. Stressors included cage tilt, wet bedding, restraint, and altered light/dark cycle.
-
Treatment: this compound or vehicle was administered during the final week of the CUS procedure.
-
Behavioral Assessments:
-
Sucrose Preference Test: To assess anhedonia, mice were given a choice between two bottles containing water or a sucrose solution.
-
Forced Swim Test and Tail Suspension Test: To assess behavioral despair, the immobility time of the mice was recorded in these tests.
-
Safety and Pharmacokinetics
A study evaluated the safety and pharmacokinetics of this compound in CD-1 and C57BL/6J mice, providing some of the most direct comparative data between strains.
Data Presentation: Adverse Effects and Pharmacokinetics
Adverse Effects
| Mouse Strain | Test | Endpoint | Effective Dose (ED50) / Toxic Dose (TD50) |
| CD-1 | Cerebellar cGMP levels | Increase | ~0.3 mg/kg |
| C57BL/6J | Rotarod | Motor Incoordination | ~0.5 mg/kg |
Pharmacokinetics (after a single subcutaneous dose)
| Mouse Strain | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |
| CD-1 | ~0.5 | ~150 | ~300 |
| C57BL/6J | ~0.5 | ~120 | ~250 |
Pharmacokinetic data are approximated from graphical representations and are for comparative illustration.
Experimental Protocol: Safety and Pharmacokinetic Studies
-
Animals: Male CD-1 and C57BL/6J mice.
-
Safety Assessment:
-
Cerebellar cGMP Levels (CD-1): cGMP levels in the cerebellum were measured as a biomarker of AMPA receptor activation.
-
Rotarod (C57BL/6J): Motor coordination and balance were assessed using an accelerating rotarod.
-
-
Pharmacokinetic Analysis:
-
Dosing: Mice received a single subcutaneous injection of this compound.
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Plasma concentrations of this compound were determined using LC-MS/MS.
-
Discussion and Conclusion
The available data indicate that this compound is a promising therapeutic candidate with neuroprotective and antidepressant-like effects in mouse models. However, the response to the compound is influenced by the genetic background of the mice.
-
Efficacy: In the C57BL/6J strain, this compound demonstrates significant efficacy in reducing disease severity in the EAE model and promoting remyelination in the cuprizone model. In ICR mice, it shows robust antidepressant-like effects. The lack of studies using the same disease model across different strains prevents a direct comparison of therapeutic efficacy.
-
Safety and Pharmacokinetics: The safety profile and pharmacokinetics of this compound appear to be broadly similar between CD-1 and C57BL/6J mice, with only minor differences in exposure levels and sensitivity to motor side effects.
Limitations: The primary limitation of this comparative guide is the scarcity of head-to-head studies of this compound in different mouse strains for the same pathological condition. The data presented are collated from separate studies, which may have variations in experimental protocols beyond the mouse strain.
Future Directions: To better understand the influence of genetic background on the efficacy of this compound, future studies should aim to:
-
Directly compare the therapeutic effects of this compound in multiple mouse strains (e.g., C57BL/6J, BALB/c, and CD-1) within the same disease model.
-
Investigate the pharmacokinetic and pharmacodynamic properties of this compound in a wider range of inbred and outbred mouse strains.
This guide underscores the critical importance of careful mouse strain selection in preclinical drug development and highlights the need for further research to fully characterize the therapeutic potential of this compound.
PF-4778574: A Comparative Analysis of Specificity for AMPA Receptors Over Kainate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the positive allosteric modulator (PAM) PF-4778574, with a focus on its specificity for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors versus kainate receptors. Understanding the selectivity of such compounds is critical for the development of targeted therapeutics for central nervous system (CNS) disorders.
Executive Summary
This compound is a well-characterized positive allosteric modulator of AMPA receptors, demonstrating high potency in enhancing AMPA receptor function. Extensive research has elucidated its mechanism of action and downstream signaling effects through AMPA receptors. However, a significant gap exists in the scientific literature regarding the direct activity of this compound on kainate receptors. While both AMPA and kainate receptors are ionotropic glutamate (B1630785) receptors and share structural similarities, their physiological roles and signaling pathways can differ significantly. This guide synthesizes the available quantitative data for this compound's interaction with AMPA receptors and provides a framework for understanding the importance of determining its selectivity profile against kainate receptors.
Quantitative Data: this compound Activity at AMPA Receptors
| Parameter | Value | Receptor Subtype(s) | Assay Type | Reference |
| Binding Affinity (Ki) | 85 nM | Native AMPA receptors | Radioligand Binding Assay | [1] |
| Functional Potency (EC50) | 45 nM - 919 nM | Varies by cell line and specific AMPA receptor subunit composition | Electrophysiology | [2] |
Note: The wide range in EC50 values reflects the modulation of different AMPA receptor subunit combinations, which can influence the binding and efficacy of allosteric modulators. To date, there is no publicly available data on the binding affinity or functional modulation of this compound at any kainate receptor subtype (e.g., GluK1-5).
Experimental Protocols
A standard method to determine the selectivity of a compound like this compound for AMPA versus kainate receptors involves whole-cell patch-clamp electrophysiology in a heterologous expression system, such as Xenopus oocytes or HEK293 cells.
Electrophysiological Assessment of this compound on AMPA and Kainate Receptors in Xenopus Oocytes
1. Oocyte Preparation and RNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding specific human AMPA receptor subunits (e.g., GluA1/GluA2) or kainate receptor subunits (e.g., GluK1 or GluK2).
-
Incubate oocytes for 2-5 days at 18°C to allow for receptor expression.
2. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
3. Compound Application and Data Acquisition:
-
Establish a baseline glutamate-evoked current by applying a submaximal concentration of glutamate (e.g., EC20).
-
Co-apply this compound at varying concentrations with the same concentration of glutamate to determine the potentiation of the receptor response.
-
Record the peak and steady-state current responses.
-
Wash the oocyte with Ringer's solution between applications to ensure recovery.
-
Construct concentration-response curves to determine the EC50 of this compound for each receptor subtype.
4. Data Analysis:
-
Measure the potentiation as the percentage increase in the glutamate-evoked current in the presence of this compound compared to the baseline current.
-
Compare the EC50 values obtained for AMPA and kainate receptor subtypes to determine the selectivity of this compound.
Signaling Pathways and Mechanisms of Action
AMPA Receptor Signaling Modulated by this compound
Activation of AMPA receptors by glutamate leads to the influx of Na+ ions, causing membrane depolarization. As a positive allosteric modulator, this compound binds to a site on the AMPA receptor distinct from the glutamate-binding site. This binding enhances the receptor's response to glutamate, likely by slowing the desensitization and/or deactivation of the channel, leading to a prolonged ion influx. This enhanced AMPA receptor activity can trigger downstream signaling cascades, including the VGF/BDNF/TrkB/AKT pathway, which is implicated in neurotrophic effects and synaptic plasticity.[3]
General Kainate Receptor Signaling Pathway
Kainate receptors are also activated by glutamate and are permeable to Na+ and K+, and in some subunit compositions, to Ca2+. They are involved in both excitatory neurotransmission and the modulation of neurotransmitter release. Kainate receptors can signal through both ionotropic (channel-mediated) and metabotropic (G-protein-coupled) mechanisms. The downstream signaling of kainate receptors can involve the activation of kinases such as Src and the JNK pathway, which can influence neuronal survival and plasticity.[4]
Discussion and Future Directions
The available data robustly supports the role of this compound as a potent positive allosteric modulator of AMPA receptors. Its ability to enhance AMPA receptor-mediated neurotransmission underlies its potential therapeutic effects in various CNS disorders.
The critical unanswered question is the degree of selectivity of this compound for AMPA receptors over kainate receptors. Given the structural homology between these two receptor families, off-target effects on kainate receptors are plausible and could have significant physiological consequences. For instance, non-selective modulation could lead to unintended alterations in synaptic plasticity, network excitability, and neurotransmitter release, potentially causing adverse effects.
Therefore, future research should prioritize a head-to-head comparison of this compound's activity on a panel of recombinant human AMPA and kainate receptor subtypes. Such studies, employing the electrophysiological methods outlined above, are essential to:
-
Quantify the selectivity profile: Determine the fold-selectivity of this compound for AMPA receptors over various kainate receptor subunits.
-
Elucidate the mechanism of action: Investigate if this compound modulates kainate receptor function and through what mechanism (e.g., potentiation, inhibition, alteration of kinetics).
-
Inform drug development: A clear understanding of the selectivity profile will be invaluable for the rational design of more specific AMPA receptor modulators and for predicting the potential on- and off-target effects of this compound in a clinical setting.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Positive Allosteric Modulation of AMPAR by this compound Produced Rapid Onset Antidepressant Actions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation of GluK2 up-regulates kainate receptor-mediated responses and downstream signaling after brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Interspecies Efficacy of PF-4778574: A Comparative Analysis of AMPA Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of PF-4778574, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, across various species. The data presented herein is intended to offer an objective overview of the compound's performance, supported by experimental data to aid in drug development and research. For comparative purposes, data on other known AMPA receptor modulators, Aniracetam and Piracetam (B1677957), are also included where available.
Mechanism of Action: AMPA Receptor Potentiation
This compound enhances the function of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. As a positive allosteric modulator, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate (B1630785). This modulation is achieved by slowing the receptor's deactivation and desensitization, leading to an prolonged influx of sodium ions and subsequent neuronal depolarization. This action is believed to underlie its potential therapeutic effects in cognitive and mood disorders.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo data for this compound and its alternatives across different species. This allows for a direct comparison of their potency and efficacy.
In Vitro Efficacy of AMPA Receptor Modulators
| Compound | Species/Cell Line | Assay | Parameter | Value | Reference |
| This compound | Rat | Radioligand Binding | Ki | 85 nM | [1] |
| Human (GluA2 flip) | Electrophysiology | EC50 | 1.3 µM | [1] | |
| Human (GluA2 flop) | Electrophysiology | EC50 | >30 µM | [1] | |
| Aniracetam | Rat | [3H]NA Release | EC50 | ≤0.1 µM (NMDA modulation) | [2] |
| Piracetam | Not Specified | Electrophysiology | - | Weak modulator | [3] |
In Vivo Efficacy of AMPA Receptor Modulators
| Compound | Species | Model | Endpoint | Effective Unbound Brain Concentration (Cb,u) | Reference |
| This compound | Rat | MK-801 Induced Deficits | Reversal of Deficits | 0.05-0.1 µM | [1] |
| Non-human Primate | Ketamine-Induced Deficits | Reversal of Deficits | 0.05-0.1 µM | [1] | |
| Aniracetam | Rat | Various | Cognitive Enhancement | Not Reported | [4] |
| Piracetam | Mouse | Morris Water Maze | Improved Performance | Not Reported | [5] |
In Vivo Safety/Adverse Events of this compound
| Species | Adverse Event | Unbound Brain Concentration (Cb,u) | Reference |
| Mouse | Motor Coordination Disruption | 0.4 µM | [1] |
| Mouse | Convulsions | 0.8 µM | [1] |
| Rat | Convulsions | 1.1 µM | [1] |
| Dog | Tremors | 0.4 µM | [1] |
| Dog | Convulsions | 1.6 µM | [1] |
| Non-human Primate | Tremors | 0.8 µM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding of the presented data.
Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity (Ki) of this compound to AMPA receptors.
-
Tissue Preparation: Whole rat forebrain tissue was homogenized in a buffer solution.
-
Assay Conditions: The assay was performed using [3H]-(S)-5-fluorowillardiine as the radioligand. Non-specific binding was determined in the presence of a high concentration of a competing ligand.
-
Incubation: The reaction mixture containing the membrane preparation, radioligand, and varying concentrations of this compound was incubated to reach equilibrium.
-
Detection: Bound and free radioligand were separated by rapid filtration. The amount of bound radioactivity was quantified using liquid scintillation counting.
-
Data Analysis: The Ki value was calculated from the IC50 value using the Cheng-Prusoff equation.[1]
Electrophysiology Assay (for this compound)
-
Objective: To determine the functional potency (EC50) of this compound on human AMPA receptors.
-
Cell Lines: HEK293 cells stably expressing human GluA2 flip or flop homotetramers were used.
-
Method: Whole-cell patch-clamp recordings were performed.
-
Assay Conditions: Cells were voltage-clamped, and currents were evoked by the application of glutamate. This compound was co-applied with glutamate at various concentrations.
-
Data Analysis: The potentiation of the glutamate-evoked current by this compound was measured, and concentration-response curves were generated to determine the EC50 value.[1]
In Vivo Efficacy Models (for this compound)
-
Rat Model (MK-801 Induced Deficits):
-
Objective: To assess the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Animals were administered this compound or vehicle, followed by an injection of MK-801. Cognitive performance was then assessed using a relevant behavioral task (e.g., novel object recognition).
-
Data Analysis: The reversal of MK-801-induced deficits in the behavioral task was quantified.[1]
-
-
Non-human Primate Model (Ketamine-Induced Deficits):
-
Objective: To evaluate the efficacy of this compound in a translational model of cognitive impairment.
-
Animals: Rhesus monkeys.
-
Procedure: Monkeys were treated with this compound or vehicle prior to the administration of ketamine. Cognitive performance was assessed using a delayed match-to-sample task.
-
Data Analysis: The ability of this compound to attenuate the ketamine-induced impairment in task performance was measured.[1]
-
In Vivo Safety Assessment (for this compound)
-
Objective: To determine the unbound brain concentrations of this compound associated with adverse events.
-
Animals: Mice, rats, dogs, and non-human primates.
-
Procedure: Animals were administered single doses of this compound across a range of concentrations. Behavioral observations for adverse events such as motor coordination disruption, tremors, and convulsions were recorded.
-
Pharmacokinetics: Plasma and brain tissue samples were collected at various time points to determine the unbound concentrations of this compound.
-
Data Analysis: The unbound brain concentrations at which specific adverse events were observed were determined.[1]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aniracetam: Its Novel Therapeutic Potential in Cerebral Dysfunctional Disorders Based on Recent Pharmacological Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of piracetam on cognitive performance in a mouse model of Down's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of PF-4778574: A Guide to its Current Therapeutic Explorations
A notable gap in current research is the absence of clinical or preclinical studies investigating PF-4778574 in combination with standard chemotherapeutic agents for cancer treatment. Extensive searches for combination therapy studies involving this compound with paclitaxel (B517696), cisplatin (B142131), or gemcitabine (B846) have yielded no results in the context of oncology. The existing body of research on this compound is primarily focused on its potential applications in neurological disorders, owing to its mechanism of action as a positive allosteric modulator of AMPA receptors.
This guide, therefore, provides a comprehensive overview of the available scientific data on this compound, including its signaling pathway and findings from a significant combination study in a preclinical model of multiple sclerosis. For the benefit of researchers in drug development, this report also includes a brief, separate overview of established combination therapies for paclitaxel, cisplatin, and gemcitabine in cancer treatment, to serve as a comparative reference.
This compound: Mechanism of Action and Neurological Focus
This compound is a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors are critical for fast synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, this compound enhances the receptor's response to the endogenous ligand, glutamate. This modulation leads to prolonged depolarization and an influx of sodium and calcium ions, which in turn activates downstream signaling pathways.[2] This mechanism is believed to hold therapeutic potential for conditions characterized by neuronal dysfunction or demyelination.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the potentiation of AMPA receptor activity, leading to downstream signaling events that may promote neuroprotection and remyelination.[2]
Combination Study of this compound in a Model of Multiple Sclerosis
A key study investigated the efficacy of this compound alone and in combination with fingolimod (B1672674), an approved immunomodulatory drug for multiple sclerosis, in an experimental autoimmune encephalomyelitis (EAE) mouse model.[2][3]
Quantitative Data Summary
| Treatment Group | Mean Clinical EAE Score | Reduction in Demyelinated Areas | Reference |
| Vehicle | Baseline | N/A | [2] |
| This compound (0.1 mg/kg) | Significantly reduced (p<0.01) | Yes | [2] |
| Fingolimod (3 mg/kg) | Significantly reduced (p<0.001) | Yes | [2] |
| This compound + Fingolimod | Significantly reduced | Yes (no additional benefit over single agents) | [2] |
Experimental Protocol: EAE Model
The study utilized the MOG35-55 induced EAE model in C57BL/6J mice to assess the therapeutic and prophylactic efficacy of this compound.[2][3]
Comparative Overview of Standard Chemotherapy Combinations in Oncology
While this compound lacks data in cancer therapy, the following tables summarize established combination regimens for paclitaxel, cisplatin, and gemcitabine, providing a reference for the types of data typically generated in oncology combination studies.
Paclitaxel Combination Therapies
Paclitaxel is often used in combination with platinum-based agents or other targeted therapies for various cancers, including breast, ovarian, and non-small cell lung cancer.[4][5][6]
| Combination Agent | Cancer Type | Rationale for Combination |
| Carboplatin/Cisplatin | Ovarian, Breast, Lung Cancer | Synergistic cytotoxic effects |
| Trastuzumab | HER2+ Breast Cancer | Targets HER2 signaling pathway |
| CDK4/6 Inhibitors | Breast Cancer | Targets cell cycle progression[6] |
Cisplatin Combination Therapies
Cisplatin is a cornerstone of treatment for many solid tumors and is frequently combined with other cytotoxic agents or targeted therapies.[7][8][9][10]
| Combination Agent | Cancer Type | Rationale for Combination |
| Paclitaxel | Ovarian, Lung Cancer | Enhanced anti-tumor activity |
| Gemcitabine | Pancreatic, Bladder Cancer | Different mechanisms of DNA damage and repair inhibition |
| 5-Fluorouracil | Head and Neck, Gastric Cancer | Synergistic inhibition of DNA synthesis |
Gemcitabine Combination Therapies
Gemcitabine is a standard of care for pancreatic cancer and is often combined with other agents to improve efficacy.[11][12][13][14]
| Combination Agent | Cancer Type | Rationale for Combination |
| Nab-paclitaxel | Pancreatic Cancer | Increased drug delivery to the tumor |
| Cisplatin | Pancreatic, Bladder Cancer | Complementary mechanisms of action |
| Anti-PD-1/PD-L1 Antibodies | Pancreatic Cancer | Enhancement of anti-tumor immune response[11] |
Conclusion
This compound represents a potential therapeutic avenue for neurological disorders, with a demonstrated mechanism of action involving the positive allosteric modulation of AMPA receptors. The available data from a combination study in an EAE model suggests that while effective, its combination with fingolimod did not produce a synergistic effect.
Crucially for the oncology research community, there is a clear and significant gap in the literature regarding the evaluation of this compound in any cancer type, either as a monotherapy or in combination with standard chemotherapeutic agents. The information provided on established paclitaxel, cisplatin, and gemcitabine combinations serves to highlight the types of synergistic interactions and therapeutic rationales that are actively pursued in cancer drug development. Future research may explore the potential of AMPA receptor modulation in cancer, but at present, no data is available to support such an application for this compound.
References
- 1. PF 4778574 | CAS 1219633-99-4 | PF4778574 | Tocris Bioscience [tocris.com]
- 2. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of AMPA receptors via PF4778574 leads to reduced demyelination and clinical disability in experimental models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Dose Paclitaxel and its Combination with CSF1R Inhibitor in Polymeric Micelles for Chemoimmunotherapy of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Rationale for combination of paclitaxel and CDK4/6 inhibitor in ovarian cancer therapy - non-mitotic mechanisms of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jppres.com [jppres.com]
- 10. Pharmacological Effects of Cisplatin Combination with Natural Products in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of gemcitabine and anti-PD-1 antibody enhances the anticancer effect of M1 macrophages and the Th1 response in a murine model of pancreatic cancer liver metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining gemcitabine and MSC delivering soluble TRAIL to target pancreatic adenocarcinoma and its stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination chemotherapy of nafamostat mesilate with gemcitabine for pancreatic cancer targeting NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor activity of gemcitabine can be potentiated in pancreatic cancer through modulation of TLR4/NF-κB signaling by 6-shogaol - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PF-4778574 Against Standard Antidepressants: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel AMPA receptor positive allosteric modulator, PF-4778574, and standard antidepressants, focusing on preclinical efficacy and mechanism of action. Due to a lack of direct head-to-head preclinical studies, this guide presents data from separate relevant studies to offer a comparative context.
Introduction
This compound is emerging as a promising candidate for the treatment of major depressive disorder (MDD) with a distinct mechanism of action from conventional antidepressants. Standard antidepressants, such as Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), primarily act by modulating monoamine neurotransmitter levels. In contrast, this compound works by enhancing glutamatergic neurotransmission through positive allosteric modulation of AMPA receptors. This novel mechanism is associated with the potential for rapid-acting antidepressant effects.
This document summarizes available preclinical data for this compound and the standard antidepressants fluoxetine (B1211875) (an SSRI) and venlafaxine (B1195380) (an SNRI). It also details the experimental protocols for key behavioral assays used to assess antidepressant efficacy and provides a visual representation of the signaling pathway implicated in this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize preclinical efficacy data for this compound, fluoxetine, and venlafaxine in rodent models of depression. It is critical to note that these data are compiled from different studies and direct, controlled comparisons are not yet available in the published literature. Variations in experimental conditions across studies should be considered when interpreting these results.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Depression
| Behavioral Test | Animal Model | Dosage | Key Findings |
| Forced Swim Test | Mice | Not Specified | Data on specific changes in immobility time are not readily available in the provided search results. However, it is implied that this compound would decrease immobility time, consistent with an antidepressant-like effect. |
| Sucrose (B13894) Preference Test | Mice | Not Specified | Data on specific changes in sucrose preference are not readily available in the provided search results. An antidepressant effect would be indicated by an increase in sucrose preference in stressed animals. |
Table 2: Preclinical Efficacy of Fluoxetine in Rodent Models of Depression
| Behavioral Test | Animal Model | Dosage | Key Findings |
| Forced Swim Test | Mice/Rats | 0.5 - 2.0 mg/kg | Significantly decreased total immobility time and increased the latency to the first period of immobility.[1] |
| Sucrose Preference Test | Not Specified | Not Specified | Standard SSRIs like fluoxetine are known to reverse stress-induced deficits in sucrose preference. |
Table 3: Preclinical Efficacy of Venlafaxine in Rodent Models of Depression
| Behavioral Test | Animal Model | Dosage | Key Findings |
| Forced Swim Test | Not Specified | Not Specified | Venlafaxine is expected to decrease immobility time in the forced swim test. |
| Sucrose Preference Test | Rats | Not Specified | Treatment with venlafaxine for 3 weeks increased sucrose preference in stressed rats.[2] |
Table 4: Comparative Preclinical Side Effect Profiles (General Observations)
| Compound Class | Common Preclinical Side Effects |
| This compound (AMPA Modulator) | Preclinical side effect data is limited in the provided search results. Potential for dose-dependent adverse effects related to excessive AMPA receptor activation should be considered. |
| Fluoxetine (SSRI) | Reduced body weight gain, potential for anxiety-like behavior at certain doses.[3] |
| Venlafaxine (SNRI) | May cause gastrointestinal issues, sleep impairment, and sexual dysfunction in preclinical models, mirroring clinical observations.[4] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy.[5][6]
-
Apparatus: A transparent cylindrical tank (typically 30 cm in height and 20 cm in diameter) is filled with water (23-25°C) to a level of 15 cm, making it impossible for the animal to escape.[6]
-
Procedure:
-
Data Analysis: The primary measure is "immobility time," which is the duration the mouse spends floating passively with only minimal movements to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[5] The latency to the first bout of immobility can also be measured.[1] Analysis is often performed on the last four minutes of the test.[6]
Sucrose Preference Test (SPT)
The Sucrose Preference Test is used to measure anhedonia, a core symptom of depression, in rodents.[7]
-
Apparatus: Animals are housed with two drinking bottles.
-
Procedure:
-
Habituation: For at least three days, mice are habituated to the presence of two bottles containing water in their home cage.
-
Testing: Following habituation, the mice are presented with two bottles for a set period: one containing a 1% sucrose solution and the other containing plain water.
-
To prevent place preference, the position of the bottles is switched daily.
-
The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the testing period.
-
-
Data Analysis: Sucrose preference is calculated as a percentage of the total fluid intake: (Sucrose solution consumed / (Sucrose solution consumed + Water consumed)) x 100. A decrease in sucrose preference in a stress-induced model of depression, and its reversal by a test compound, indicates an antidepressant-like effect.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
This compound exerts its antidepressant-like effects through the positive allosteric modulation of AMPA receptors, which in turn activates a downstream signaling cascade crucial for neuroplasticity.
Caption: Signaling pathway of this compound.
Experimental Workflow for Preclinical Antidepressant Screening
The following diagram illustrates a typical workflow for evaluating the antidepressant potential of a novel compound like this compound in a preclinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Long-term consequences of chronic fluoxetine exposure on the expression of myelination-related genes in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venlafaxine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-4778574: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-4778574 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent AMPA receptor positive allosteric modulator. Adherence to these guidelines is critical due to the compound's potential health and environmental hazards.
Key Compound Specifications
A clear understanding of the physicochemical properties of this compound is the first step in its safe management.
| Property | Value |
| Chemical Name | N-[(3R,4S)-3-[4-(5-cyano-2-thienyl)phenyl]tetrahydro-2H-pyran-4-yl]-2-propanesulfonamide |
| Molecular Formula | C₁₉H₂₂N₂O₃S₂ |
| Molecular Weight | 390.52 g/mol [1] |
| Appearance | White to beige powder |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[2]. Soluble in DMSO at 20 mg/mL. |
| Storage | Store at +4°C[2] or room temperature. |
Hazard Identification and Safety Precautions
This compound is accompanied by several hazard warnings that necessitate careful handling to minimize exposure and environmental release.
| Hazard Statement | Precautionary Measures |
| May cause cancer (H350) | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Harmful to aquatic life (H402) | Avoid release to the environment. |
| Causes serious eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Suspected of causing genetic defects. | Work under a hood. Avoid breathing dust. |
Personal Protective Equipment (PPE): When handling this compound, it is mandatory to use appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This is a general guideline, and all local, state, and federal regulations for hazardous waste disposal must be followed.
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect all solid waste, including unused compound and contaminated items (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., health hazard, environmental hazard).
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Keep containers tightly closed.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[3]
-
Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The recommended method of disposal is through a licensed disposal company.[3]
-
For liquid waste, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Solid waste should also be disposed of via incineration at an approved hazardous waste facility.
-
-
Disposal of Contaminated Packaging:
-
Dispose of empty or contaminated packaging as unused product in the same manner as the chemical itself.[3] Do not reuse containers.
-
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound, ensuring a safe working environment and minimizing the impact on the ecosystem. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the compound.
References
Essential Safety and Logistical Information for Handling PF-4778574
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like PF-4778574 is paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential procedural information for the safe handling, use, and disposal of this compound, a potent, brain-penetrant positive allosteric modulator of AMPA receptors.
Compound Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₂O₃S₂ | [1] |
| Molecular Weight | 390.52 g/mol | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM) | |
| Storage | Store at room temperature or +4°C | [2] |
Hazard Identification and Toxicological Information
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, its biological activity as a potent neurological agent necessitates careful handling. Research in animal models has indicated that at elevated doses, this compound can induce neurological effects such as self-limiting tremors and convulsions[3]. The compound is classified as a combustible solid. Due to the lack of comprehensive toxicological data, it should be handled as a compound of unknown toxicity.
Personal Protective Equipment (PPE)
Given the potent biological activity and unknown long-term hazards of this compound, a cautious approach to personal protective equipment is essential. The following PPE should be worn at all times when handling the compound:
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. Given that this compound is soluble in DMSO, a solvent that can facilitate skin absorption of other chemicals, extra care should be taken when preparing solutions.
-
Body Protection : A laboratory coat is required. For procedures with a higher risk of aerosol generation, disposable coveralls may be appropriate.
-
Respiratory Protection : While not explicitly mandated by available documentation, a respirator (e.g., an N95 or higher) should be considered, particularly when handling the powdered form or when there is a risk of aerosolization.
Operational Plan for Safe Handling
The following step-by-step workflow is recommended for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
-
Preparation : Ensure you are wearing the appropriate PPE and are working in a chemical fume hood.
-
Weighing : Carefully weigh the desired amount of this compound powder using an analytical balance. Minimize the creation of dust.
-
Dissolution : Add the appropriate volume of DMSO to the weighed this compound to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to 3.9052 mg of this compound).
-
Mixing : Gently vortex or sonicate the solution until the compound is fully dissolved.
-
Storage : Store the stock solution at -20°C or -80°C for long-term stability. Ensure the container is properly sealed and labeled.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect any unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed waste container.
-
Liquid Waste : Dispose of all solutions containing this compound in a designated hazardous liquid waste container. Do not pour down the drain.
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.
Always follow your institution's specific guidelines for hazardous waste disposal. If you are unsure, consult your institution's Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
